Product packaging for Streptamine(Cat. No.:)

Streptamine

Cat. No.: B1206204
M. Wt: 178.19 g/mol
InChI Key: ANLMVXSIPASBFL-XGNJAFTASA-N
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Description

Streptamine, a di-substituted diaminocyclitol, serves as the essential core scaffold for a wide range of aminoglycoside antibiotics, including the historically significant streptomycin . As a central intermediate in biochemical research, it provides immense value for studies focused on the synthesis, mechanism of action, and resistance of this critical class of antibiotics. Aminoglycosides like streptomycin, which features this compound as part of its structure, are known to exert their antibacterial effects by binding to the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex and causes misreading of the genetic code, leading to the production of defective proteins and ultimately bacterial cell death . The this compound moiety is fundamental to this target interaction. Consequently, this compound is a vital tool for researchers in pharmaceutical chemistry and microbiology, enabling the exploration of novel antibiotic derivatives and strategies to overcome evolving bacterial resistance mechanisms. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O4 B1206204 Streptamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O4

Molecular Weight

178.19 g/mol

IUPAC Name

(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2/t1-,2+,3?,4+,5-,6?

InChI Key

ANLMVXSIPASBFL-XGNJAFTASA-N

SMILES

C1(C(C(C(C(C1O)O)O)N)O)N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)N)O)O)O)N

Canonical SMILES

C1(C(C(C(C(C1O)O)O)N)O)N

Synonyms

streptamine
streptamine sulfate (1:1)
streptamine, (myo)-isome

Origin of Product

United States

Foundational & Exploratory

The Core Structure of Streptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptamine is a fundamental aminocyclitol that serves as a core structural component for a significant class of aminoglycoside antibiotics, including the historically important streptomycin.[1][2] Its unique stereochemistry and functional group arrangement are pivotal to the biological activity of these antibiotics, which primarily function by targeting the bacterial ribosome to inhibit protein synthesis.[1][3] Understanding the basic structure of this compound is therefore crucial for the rational design of novel antibiotic derivatives with improved efficacy and reduced toxicity. This guide provides an in-depth technical overview of the core structure of this compound, including its chemical properties, stereochemical configuration, and the experimental methodologies used for its structural elucidation.

The Basic Structure of this compound

This compound, with the chemical formula C₆H₁₄N₂O₄, is systematically named (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol.[4] It is a derivative of scyllo-inositol, a stereoisomer of inositol, where the hydroxyl groups at positions 1 and 3 are substituted with amino groups.[4] This substitution introduces basic nitrogen centers, which are key to its role in the biological activity of aminoglycosides.

The stereochemistry of this compound is critical. The cyclohexane ring adopts a chair conformation, with the substituents exhibiting a specific spatial arrangement. The IUPAC name specifies the absolute configuration at the chiral centers, defining the precise three-dimensional structure of the molecule.

Below is a two-dimensional representation of the this compound structure, generated using the DOT language, illustrating the connectivity of its constituent atoms.

Streptamine_Structure cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 N1 NH2 C1->N1 C3 C3 C2->C3 O2 OH C2->O2 C4 C4 C3->C4 O3 OH C3->O3 C5 C5 C4->C5 N4 NH2 C4->N4 C6 C6 C5->C6 O5 OH C5->O5 C6->C1 O6 OH C6->O6

Figure 1: 2D chemical structure of this compound.

Quantitative Structural Data

Precise bond lengths and angles for this compound would ideally be obtained from single-crystal X-ray diffraction analysis. However, a search of publicly available crystallographic databases did not yield a specific entry for this compound. In the absence of direct experimental data for this compound, the following table provides typical bond lengths for the types of covalent bonds present in its structure, based on data from similar small organic molecules. These values serve as a reasonable approximation for the molecular geometry of this compound.

Bond TypeTypical Bond Length (Å)
C-C (sp³)1.54
C-N (sp³)1.47
C-O (sp³)1.43
N-H1.01
O-H0.96

Note: These are generalized values and actual bond lengths in this compound may vary slightly due to the specific electronic environment of the molecule.

Experimental Protocols for Structural Elucidation

The determination of the structure of a small molecule like this compound relies on a combination of spectroscopic and crystallographic techniques. The following are generalized protocols for the key experiments used in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

Objective: To determine the chemical environment and connectivity of protons and carbons in the this compound molecule.

Methodology:

  • Sample Preparation: A small quantity (typically 1-10 mg) of purified this compound is dissolved in a deuterated solvent (e.g., D₂O) to a final concentration of approximately 0.3-0.7 M.[5] A trace amount of a reference standard, such as trimethylsilylpropanoic acid (TMSP), may be added for chemical shift calibration.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.[6]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is crucial for determining the stereochemistry of the molecule.[6]

  • Data Processing and Analysis: The acquired NMR data are processed using specialized software. Chemical shifts are referenced, and the various 1D and 2D spectra are analyzed to piece together the complete structure and stereochemistry of this compound.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule by determining the precise positions of atoms in a crystalline solid.

Objective: To obtain a high-resolution three-dimensional structure of this compound, including accurate bond lengths and angles.

Methodology:

  • Crystallization: The primary and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Various crystallization conditions (e.g., temperature, precipitating agents) are screened to find the optimal conditions for crystal growth.[7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[7]

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[8] The crystal is rotated during data collection to capture a complete set of diffraction data from all crystal orientations.

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed. This involves integrating the intensities, applying corrections for various experimental factors, and determining the unit cell parameters and space group of the crystal.[7]

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9] An atomic model of the molecule is then built into this map. The model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate three-dimensional structure, including atomic coordinates, bond lengths, and bond angles.[8]

Biosynthesis and Mechanism of Action

This compound is a key intermediate in the biosynthesis of many aminoglycoside antibiotics. Understanding its formation and subsequent role in the mechanism of action of these antibiotics is critical for drug development.

Biosynthesis of this compound

The biosynthesis of this compound starts from D-glucose-6-phosphate and proceeds through a series of enzymatic reactions. A simplified pathway is illustrated below.

Streptamine_Biosynthesis D_glucose_6_phosphate D-Glucose-6-phosphate scyllo_inosose 2-deoxy-scyllo-inosose D_glucose_6_phosphate->scyllo_inosose DOIS scyllo_inosamine scyllo-inosamine scyllo_inosose->scyllo_inosamine Aminotransferase This compound This compound scyllo_inosamine->this compound Aminotransferase & Dehydrogenase Aminoglycoside_Mechanism aminoglycoside Aminoglycoside (this compound Core) binding Binds to 30S Ribosomal Subunit (A-site on 16S rRNA) aminoglycoside->binding misreading Codon Misreading binding->misreading truncation Premature Termination of Translation binding->truncation inhibition Inhibition of Protein Synthesis misreading->inhibition truncation->inhibition death Bacterial Cell Death inhibition->death

References

The Discovery and Enduring Significance of Streptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptamine, a fundamental aminocyclitol, holds a pivotal position in the history of antibiotic discovery as the core of streptomycin, the first effective treatment for tuberculosis. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound. It details the early experimental protocols for its isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and elucidates its biosynthetic pathway. This document serves as a comprehensive resource for researchers in natural product chemistry, antibiotic development, and glycobiology, offering a foundational understanding of this historically significant molecule and its derivatives.

Introduction

The discovery of streptomycin in 1943 by Albert Schatz, a Ph.D. student in Selman Waksman's laboratory at Rutgers University, marked a turning point in the fight against infectious diseases, particularly tuberculosis.[1] This groundbreaking antibiotic, isolated from the soil bacterium Streptomyces griseus, owes its potent bioactivity in part to its unique chemical architecture, which is built upon a central aminocyclitol scaffold known as this compound.[1][2] this compound, a 1,3-diamino-1,3-dideoxy-scyllo-inositol, is a key structural motif not only in streptomycin but also serves as a precursor to streptidine, the diguanidinated core of the antibiotic.[2] Furthermore, its derivative, 2-deoxythis compound, is the central building block for a vast array of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[3] Understanding the discovery, chemistry, and biosynthesis of this compound is therefore crucial for the continued development of novel aminoglycoside antibiotics and for combating the growing challenge of antibiotic resistance.

Historical Discovery and Isolation

The existence of this compound was first inferred through the degradative studies of streptomycin in the mid-1940s. Researchers sought to elucidate the structure of this complex new antibiotic by breaking it down into its constituent parts.

Early Degradation Studies of Streptomycin

Initial structural work on streptomycin by Peck, Graber, and colleagues in 1946 demonstrated that mild acid hydrolysis cleaved the antibiotic into two basic fragments: streptidine and streptobiosamine.[4] This pivotal experiment laid the groundwork for understanding the tripartite nature of the streptomycin molecule.

From Streptidine to this compound: The Unveiling of the Core

Subsequent work by Fried, Boyack, and Wintersteiner in the same year focused on the structure of streptidine.[5] They subjected streptidine to strong alkaline hydrolysis, which resulted in the removal of its two guanidino groups, yielding a new, more fundamental aminocyclitol. This compound was named This compound .

Experimental Protocols

The following sections detail the key experimental methodologies for the isolation and synthesis of this compound and its derivatives, drawing from both historical accounts and modern procedures.

Historical Protocol: Isolation of this compound via Hydrolysis of Streptidine

While the original 1946 papers provide a conceptual framework, a detailed protocol for the alkaline hydrolysis of streptidine can be reconstructed as follows. This procedure is based on the chemical principles described in the early literature.

Objective: To hydrolyze the guanidino groups of streptidine to yield this compound.

Materials:

  • Streptidine sulfate

  • Barium hydroxide octahydrate

  • Sulfuric acid (dilute)

  • Ethanol

  • Water

Procedure:

  • A solution of streptidine sulfate in water is treated with a stoichiometric amount of barium hydroxide to precipitate barium sulfate, yielding a solution of free streptidine base.

  • The precipitated barium sulfate is removed by filtration.

  • The aqueous solution of streptidine is then heated under reflux with an excess of barium hydroxide octahydrate for several hours. This harsh alkaline condition facilitates the hydrolysis of the guanidino groups, releasing ammonia.

  • After the reaction is complete, the excess barium hydroxide is precipitated by the careful addition of dilute sulfuric acid until the solution is neutral.

  • The precipitated barium sulfate is again removed by filtration.

  • The resulting aqueous solution containing this compound is concentrated under reduced pressure.

  • The addition of ethanol to the concentrated aqueous solution induces the crystallization of this compound.

  • The crystalline this compound is collected by filtration, washed with ethanol, and dried.

Modern Synthetic Protocol: Preparation of a Protected this compound Derivative from Streptomycin Sulfate

A contemporary approach to accessing the this compound core involves the chemical modification and degradation of commercially available streptomycin. The following protocol is adapted from a published gram-scale synthesis.

Objective: To synthesize (-)-(1R,2S,3R,4R,5S,6S)-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylthis compound from streptomycin sulfate.

Workflow Diagram:

G streptomycin Streptomycin Sulfate dihydrostreptomycin Dihydrostreptomycin streptomycin->dihydrostreptomycin NaBH4, H2O diazido_dihydro 1,3-Di(deamino)-1,3-diazidodihydrostreptomycin dihydrostreptomycin->diazido_dihydro Imidazole-1-sulfonyl azide hydrochloride, CuSO4 benzylated_dihydro Fully Benzylated Dihydrostreptomycin Derivative diazido_dihydro->benzylated_dihydro BnBr, NaH, DMF cleavage_products Mixture of Protected this compound and Streptobiosaminide benzylated_dihydro->cleavage_products HCl, MeOH protected_this compound Protected this compound Derivative cleavage_products->protected_this compound Chromatographic Separation

Modern synthetic workflow for a protected this compound derivative.

Procedure:

  • Reduction of Streptomycin: Streptomycin sulfate (10.0 g) is dissolved in deionized water, and the pH is adjusted to 8.0 with triethylamine. An aqueous solution of sodium borohydride is added dropwise, and the reaction is stirred for 30 minutes. The reaction is then acidified with sulfuric acid.

  • Diazotization: The resulting solution of dihydrostreptomycin is treated with sodium bicarbonate and copper(II) sulfate at 0°C. Imidazole-1-sulfonyl azide hydrochloride is added portionwise, and the reaction is stirred for 16 hours at room temperature.

  • Benzylation: The crude diazido-dihydrostreptomycin is dissolved in DMF, and sodium hydride is added, followed by benzyl bromide. The reaction is stirred for 16 hours.

  • Glycosidic Bond Cleavage: The fully benzylated derivative is suspended in a mixture of methanolic HCl and dichloromethane and heated to reflux for 16 hours.

  • Purification: After neutralization and workup, the resulting mixture is acetylated to facilitate chromatographic separation, yielding the protected this compound derivative. Subsequent deacetylation with sodium methoxide affords the final product.

Quantitative Data:

Step Product Yield
Cleavage & Acetylation Acetylated this compound Derivative 83%

| Deacetylation | (-)-(1R,2S,3R,4R,5S,6S)-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylthis compound | 92% |

Physicochemical and Spectroscopic Data

Physical Properties of this compound

The physical properties of this compound were crucial for its initial characterization.

PropertyValueReference
Molecular FormulaC₆H₁₄N₂O₄[3]
Molecular Weight178.19 g/mol [3]
Melting Point>170°C (decomposes)[6]
Optical RotationOptically inactive (meso compound)[2]
Spectroscopic Data of a Protected this compound Derivative

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (ppm) Multiplicity Assignment
7.39-7.24 m Ar-H
4.85 d PhCH
4.81-4.74 m PhCH
4.68 d PhCH
3.42 t H-1
3.33 t H-5
3.35-3.28 m H-3, H-4
3.23 t H-2

| 3.08 | t | H-6 |

¹³C NMR (226 MHz, CDCl₃):

Chemical Shift (ppm) Assignment
138.0, 137.5, 137.1 Ar-C (ipso)
128.7-127.9 Ar-C
82.9 C-5
80.8 C-2
79.5 C-6
75.9, 75.7 PhCH
72.7 C-4
67.6 C-1

| 66.8 | C-3 |

Biosynthesis of the this compound Core

The biosynthesis of this compound is intimately linked to that of streptidine, the immediate precursor in the streptomycin biosynthetic pathway. The entire carbon skeleton of the this compound core is derived from D-glucose.[1] The pathway commences with the cyclization of D-glucose-6-phosphate to myo-inositol, a common precursor for various inositol-containing compounds.

The biosynthesis of the streptidine moiety from myo-inositol involves a series of enzymatic transformations:

Biosynthesis glucose D-Glucose g6p D-Glucose-6-phosphate glucose->g6p Hexokinase myo_inositol myo-Inositol g6p->myo_inositol myo-Inositol-1-phosphate synthase, Inositol monophosphatase scyllo_inosose scyllo-Inosose myo_inositol->scyllo_inosose myo-Inositol dehydrogenase (StrI) scyllo_inosamine scyllo-Inosamine scyllo_inosose->scyllo_inosamine scyllo-Inosose aminotransferase (StsC) scyllo_inosamine_p scyllo-Inosamine-phosphate scyllo_inosamine->scyllo_inosamine_p Kinase guanidino_inosamine_p N-Amidino-scyllo-inosamine-phosphate scyllo_inosamine_p->guanidino_inosamine_p Arginine:inosamine-phosphate amidinotransferase (strB1) streptidine_p Streptidine-6-phosphate guanidino_inosamine_p->streptidine_p Series of enzymatic steps (oxidation, transamination, phosphorylation, transamidination)

Biosynthetic pathway of streptidine from D-glucose.
  • Cyclization: D-glucose is first phosphorylated to D-glucose-6-phosphate, which is then cyclized to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase. A subsequent dephosphorylation yields myo-inositol.

  • Oxidation: myo-Inositol is oxidized to scyllo-inosose by myo-inositol dehydrogenase (StrI).[7]

  • First Transamination: scyllo-Inosose undergoes a transamination reaction, catalyzed by scyllo-inosose aminotransferase (StsC), to form scyllo-inosamine.[8] This intermediate is essentially this compound with a different stereochemistry of one amino group.

  • Phosphorylation: scyllo-Inosamine is phosphorylated by a kinase.

  • First Guanidination: The resulting phosphate ester is then guanidinated by arginine:inosamine-phosphate amidinotransferase (strB1) to yield N-amidino-scyllo-inosamine-phosphate.[9][10]

  • Second Guanidination Pathway: A second series of oxidation, transamination, phosphorylation, and guanidination reactions at the C-3 position converts N-amidino-scyllo-inosamine-phosphate into streptidine-6-phosphate.[8]

The biosynthesis of this compound itself would follow the initial steps of this pathway, likely terminating after the formation of the diaminocyclitol structure before the guanidination steps that lead to streptidine.

Conclusion

This compound stands as a testament to the power of natural product chemistry in addressing critical medical needs. Its discovery, born from the meticulous deconstruction of streptomycin, not only unraveled the structure of a landmark antibiotic but also revealed a versatile molecular scaffold that nature has employed to create a diverse arsenal of antimicrobial agents. The historical experimental work, though lacking the precision of modern analytical techniques, showcases the ingenuity of early antibiotic researchers. Today, a deep understanding of this compound's chemistry and biosynthesis continues to be a vital asset for the rational design and semi-synthesis of next-generation aminoglycosides aimed at overcoming the ever-present threat of antibiotic resistance. This technical guide provides a solid foundation for researchers to build upon in this ongoing endeavor.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Streptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of streptamine, a critical aminocyclitol core found in aminoglycoside antibiotics. The document details its primary natural sources, delves into the intricate enzymatic pathways responsible for its biosynthesis, and outlines the complex regulatory networks that govern its production in microorganisms. Furthermore, this guide furnishes detailed experimental protocols for the isolation, analysis, and enzymatic study of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Chapter 1: Natural Sources and Production of this compound

This compound is not typically found as a free metabolite in nature. Instead, its significance lies in its role as a biosynthetic intermediate and a core structural component of aminoglycoside antibiotics, most notably streptomycin.

The primary and most well-characterized natural source of this compound-containing compounds is the Gram-positive, soil-dwelling bacterium, Streptomyces griseus.[1][2][3] This actinomycete is renowned for its production of streptomycin, the first aminoglycoside antibiotic discovered, which contains a streptidine moiety derived directly from a this compound precursor.[1][3]

Fermentation and Yield

The production of streptomycin, and by extension the this compound core, is achieved through submerged fermentation of Streptomyces griseus. The process is a classic example of secondary metabolite production, where the antibiotic is synthesized predominantly during the stationary phase of growth, following an initial phase of rapid mycelial biomass accumulation.[3] Optimization of fermentation conditions is critical for maximizing yield. Key parameters include the composition of the culture medium, pH, aeration, and temperature.[3][4][5]

Published studies have reported varying yields of streptomycin depending on the strain and fermentation conditions. The following table summarizes representative quantitative data on streptomycin production by S. griseus.

Streptomyces griseus Strain/Condition Primary Carbon Source Primary Nitrogen Source Key Medium Components/Conditions Reported Yield (Streptomycin) Reference(s)
Wild TypeGlucoseCaseinVarious salts, 1.6% inoculum3,000 µg/mL (3.0 g/L)[5][6]
Wild TypeGlucoseSoybean MealNaCl, pH 7.6-8.0, 28°C, ~10 days>1.2 g/L[3][7]
Isolated StrainRice BranGlycineOptimized pH 9, >72 hours incubation8.7 g/L (calculated from reported 80% of 10ml sample)[4]
Wild TypeGlucoseSodium AspartateOptimized salts"Best results" (qualitative)[5][6]
Wild TypeGlucoseAmmonium CitrateOptimized salts"Excellent yield" (qualitative)[5][6]

Note: The yield of purified this compound will be lower than the streptomycin yield due to the molar mass difference and losses incurred during chemical hydrolysis and subsequent purification steps.

Chapter 2: The Biosynthetic Pathway of this compound and Streptidine

The biosynthesis of the this compound-derived core of streptomycin, streptidine, is a multi-step enzymatic process that begins with a common central metabolite, D-glucose. Unlike the well-studied 2-deoxythis compound (found in kanamycin and gentamicin) which is derived from glucose-6-phosphate, the this compound pathway proceeds via myo-inositol.[2]

The key stages of the pathway are:

  • Cyclization: D-glucose is converted to myo-inositol.

  • Oxidation & Amination (First): The myo-inositol ring is oxidized and then undergoes a transamination reaction, utilizing L-glutamine as the amino donor, to form scyllo-inosamine.

  • Phosphorylation: A kinase phosphorylates the scyllo-inosamine intermediate.

  • Amidination (First): An amidinotransferase transfers an amidino group from L-arginine to the phosphorylated intermediate, forming a guanidino group.

  • Dephosphorylation: A phosphatase removes the phosphate group.

  • Oxidation & Amination (Second): The opposite side of the ring is oxidized and transaminated, forming This compound .

  • Phosphorylation: this compound is phosphorylated by a specific kinase.

  • Amidination (Second): A second transamidination reaction using L-arginine adds the final guanidino group, yielding streptidine-6-phosphate.[2]

  • Glycosylation and Final Assembly: The streptidine-6-phosphate is then glycosylated with other sugar moieties (streptose and N-methyl-L-glucosamine, also derived from glucose) to form the complete streptomycin molecule.[8][9]

The following diagram illustrates the core biosynthetic pathway leading to streptidine.

Streptamine_Biosynthesis D_Glucose D-Glucose myo_Inositol myo-Inositol D_Glucose->myo_Inositol in1 myo_Inositol->in1 scyllo_Inosamine scyllo-Inosamine in2 scyllo_Inosamine->in2 This compound This compound in3 This compound->in3 Streptidine_P Streptidine-6-P Streptomycin Streptomycin Streptidine_P->Streptomycin in1->scyllo_Inosamine Oxidation, L-Gln Aminotransferase in2->this compound Multiple Steps: 1. Phosphorylation 2. L-Arg Amidination 3. Dephosphorylation 4. Oxidation/Amination in3->Streptidine_P Phosphorylation, L-Arg Amidination

Biosynthetic pathway of the streptidine core of streptomycin.

Chapter 3: Regulation of this compound Biosynthesis

The production of streptomycin, and thus the synthesis of its this compound core, is tightly regulated in S. griseus. This regulation occurs at multiple hierarchical levels, ensuring that the antibiotic is produced at the appropriate time (late in the growth cycle) and in response to specific physiological and environmental cues. The regulatory network involves small molecule signals, receptor proteins, and a cascade of transcriptional activators.

The A-factor Cascade

A central element in this regulation is A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible signaling molecule that functions as a microbial hormone.[10][11] The A-factor signaling cascade is a well-established model for the regulation of secondary metabolism in Streptomyces.

The cascade proceeds as follows:

  • A-factor Synthesis & Accumulation: A-factor is synthesized by the cell and its concentration increases with cell density.

  • Receptor Binding: At a critical threshold concentration (as low as 10⁻⁹ M), A-factor binds to its specific cytoplasmic receptor protein, ArpA .[12]

  • Derepression of adpA: ArpA is a repressor protein that, in the absence of A-factor, binds to the promoter of the adpA gene, blocking its transcription. The binding of A-factor to ArpA causes a conformational change, leading to its dissociation from the DNA.[13]

  • Activation of strR: The release of ArpA allows for the transcription of adpA. The AdpA protein is a key transcriptional activator. AdpA binds to the promoter of strR, the pathway-specific regulatory gene located within the streptomycin biosynthetic gene cluster.[12][14]

  • Activation of Biosynthetic Genes: The StrR protein, once expressed, acts as a transcriptional activator for the other structural genes within the streptomycin cluster, switching on the entire biosynthetic pathway.[10][14]

Two-Component Systems (TCSs)

Superimposed on the A-factor cascade is a network of two-component signal transduction systems (TCSs).[15] TCSs are the primary means by which bacteria sense and respond to environmental changes, such as nutrient availability (phosphate, nitrogen), osmotic stress, and other signals.[16] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cognate cytoplasmic response regulator (RR).[15] In Streptomyces, a large number of TCSs have been identified, many of which are involved in the global regulation of antibiotic production, acting either as positive or negative regulators.[17][18][19] These systems can influence the A-factor cascade or directly impact the expression of biosynthetic gene clusters.

The following diagram illustrates the logical flow of the A-factor regulatory cascade.

A_Factor_Regulation A_factor A-factor (Low Cell Density) ArpA ArpA Receptor A_factor->ArpA No Binding A_factor_high A-factor (High Cell Density) A_factor_high->ArpA Binding adpA_promoter adpA promoter ArpA->adpA_promoter Repression AdpA AdpA Protein (Activator) adpA_promoter->AdpA Transcription & Translation strR_promoter strR promoter AdpA->strR_promoter Activation StrR StrR Protein (Pathway-Specific Activator) strR_promoter->StrR Transcription & Translation str_genes Streptomycin Biosynthesis Genes StrR->str_genes Activation Streptomycin Streptomycin Production str_genes->Streptomycin Biosynthesis

The A-factor regulatory cascade for streptomycin biosynthesis.

Chapter 4: Key Experimental Protocols

This chapter provides detailed methodologies for the isolation, purification, and analysis of this compound and related biosynthetic enzymes.

Protocol for Isolation and Purification of this compound

The isolation of pure this compound is a multi-stage process that begins with the fermentation of S. griseus to produce streptomycin, followed by purification of the antibiotic, and finally, chemical hydrolysis to release the this compound core.

Stage 1: Streptomycin Production and Isolation

  • Fermentation: Inoculate a suitable production medium (e.g., 1% glucose, 0.5% peptone, 0.5% NaCl, 1.2% corn steep liquor) with spores or a vegetative inoculum of S. griseus.[20] Incubate for 7-10 days at 28°C with vigorous aeration and agitation.[3]

  • Broth Clarification: Remove the mycelial biomass from the fermentation broth by centrifugation or filtration to obtain the clarified supernatant containing streptomycin.

  • Cation Exchange Chromatography: Adjust the pH of the clarified broth to ~7.0. Load the broth onto a column packed with a weakly acidic cation exchange resin (e.g., Amberlite IRC-50) in its sodium form.[21]

  • Washing: Wash the column extensively with deionized water to remove unbound impurities.

  • Elution: Elute the bound streptomycin from the resin using a moderately concentrated mineral acid, such as 1-2 N sulfuric acid or hydrochloric acid, at a slow flow rate.[21] Collect the fractions containing the antibiotic.

  • Concentration & Desalting: The eluate can be concentrated under vacuum. The resulting streptomycin salt can be precipitated with an organic solvent like methanol or acetone.

Stage 2: Acid Hydrolysis of Streptomycin to this compound

  • Hydrolysis Reaction: Dissolve the purified streptomycin sulfate or hydrochloride in 6 N HCl.

  • Heating: Heat the solution in a sealed tube at 100-110°C for 2-4 hours to hydrolyze the glycosidic bonds.

  • Removal of Acid: After cooling, remove the HCl under vacuum using a rotary evaporator. Repeatedly add and evaporate water to ensure complete removal of the acid.

  • Product: The resulting solid residue is a crude mixture containing this compound hydrochloride, streptidine hydrochloride, and sugar degradation products.

Stage 3: Purification of this compound

  • Ion Exchange Chromatography: Dissolve the crude hydrolysate in water and apply it to a strong cation exchange column (e.g., Dowex 50W-X8, H+ form).

  • Elution Gradient: Elute the components using a gradient of HCl or ammonia. This compound, being a diamino compound, will elute at a different salt concentration than the more basic diguanidino compound, streptidine. Collect fractions and monitor using thin-layer chromatography (TLC).

  • TLC Analysis: Spot fractions on a silica gel TLC plate. A suitable mobile phase is butanol:acetic acid:water (4:1:5). Visualize spots with a ninhydrin spray (this compound will appear as a colored spot).

  • Pooling and Crystallization: Pool the pure this compound-containing fractions, evaporate the solvent, and crystallize the this compound salt (e.g., this compound dihydrochloride) from an alcohol-water mixture.

Isolation_Workflow A S. griseus Fermentation Broth B Centrifugation/ Filtration A->B C Clarified Supernatant B->C D Cation Exchange Chromatography (Resin) C->D E Acid Elution D->E F Purified Streptomycin E->F G Acid Hydrolysis (6N HCl, 110°C) F->G H Crude Hydrolysate (this compound + Streptidine) G->H I Strong Cation Exchange Chromatography (Column) H->I J Fraction Collection & TLC Analysis I->J K Pure this compound Fractions J->K L Evaporation & Crystallization K->L M Crystalline This compound Salt L->M

Workflow for the isolation and purification of this compound.
Protocol for L-Glutamine:scyllo-Inosose Aminotransferase Assay

This assay measures the activity of the aminotransferase responsible for the first amination step in the this compound pathway. The assay is based on the conversion of the substrate L-glutamine to L-glutamate.

  • Enzyme Preparation:

    • Grow S. griseus in a suitable liquid medium and harvest cells in the stationary phase.

    • Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Disrupt the cells by sonication or using a French press.

    • Centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to obtain a cell-free extract (the supernatant), which serves as the crude enzyme source.

  • Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube or 96-well plate. A typical 100 µL reaction contains:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 10 mM scyllo-inosose (amino acceptor)

    • 10 mM L-glutamine (amino donor)[22]

    • 1 mM Pyridoxal-5'-phosphate (PLP) (cofactor)

    • 10-50 µL of cell-free extract

  • Reaction Incubation:

    • Initiate the reaction by adding the cell-free extract.

    • Incubate at 30-37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by heating at 100°C for 5 minutes or by adding an equal volume of 0.2 M HCl.

    • Centrifuge to pellet the precipitated protein.

  • Detection of L-Glutamate: The product, L-glutamate, can be quantified using several methods:

    • Coupled Enzyme Assay: Use a commercial L-glutamate determination kit (e.g., Sigma-Aldrich, GLN1).[22] This typically involves the glutamate dehydrogenase (GLDH) reaction, where glutamate is converted to α-ketoglutarate with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of glutamate produced.

    • HPLC Analysis: The supernatant from the terminated reaction can be analyzed by HPLC after derivatization (e.g., with o-phthalaldehyde, OPA) to quantify the amino acids (glutamine and glutamate).

  • Controls:

    • No Enzyme Control: Replace the cell-free extract with buffer to account for any non-enzymatic transamination.

    • No Substrate Control: Omit either L-glutamine or scyllo-inosose to ensure the activity is substrate-dependent.

Protocol for Quantitative Analysis of this compound by HPLC-MS/MS

This protocol describes a sensitive method for quantifying this compound, adapted from methods used for streptomycin and other aminoglycosides.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining highly polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and an aqueous solvent containing an ion-pairing agent or acid, such as 0.1% formic acid in water (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound. This involves infusing a standard solution of this compound into the mass spectrometer to identify the protonated molecular ion [M+H]⁺ and its most stable fragment ions. For this compound (C₆H₁₄N₂O₄, MW: 178.19), the [M+H]⁺ would be m/z 179.2. Fragment ions would likely result from the loss of water and ammonia.

  • Sample Preparation:

    • For aqueous samples (e.g., from purification fractions), dilute with the initial mobile phase.

    • For complex matrices (e.g., hydrolyzed broth), a solid-phase extraction (SPE) step using a weak cation-exchange cartridge may be necessary to clean up the sample and reduce matrix effects.

  • Standard Curve and Quantification:

    • Prepare a series of standard solutions of purified this compound hydrochloride of known concentrations (e.g., 10 ng/mL to 1000 ng/mL) in a matrix that matches the samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify this compound in unknown samples by interpolating their peak areas from the standard curve. An internal standard (e.g., a stable isotope-labeled this compound or a structurally similar aminocyclitol) should be used for highest accuracy.

References

Streptamine: The Architectural Core of Aminoglycoside Antibiotics - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens. Their efficacy is intrinsically linked to their unique chemical architecture, at the heart of which lies an aminocyclitol ring. This technical guide provides a comprehensive exploration of streptamine and its key derivative, 2-deoxythis compound (2-DOS), as the central scaffold of this critical class of antibiotics. We delve into the intricate biosynthetic pathway of the this compound core, its pivotal role in the mechanism of action at the bacterial ribosome, and the biochemical modifications that lead to clinical resistance. This document serves as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular processes to support ongoing research and development in this vital area of antimicrobial therapy.

Introduction: The Centrality of the this compound Scaffold

Aminoglycoside antibiotics are a large and diverse family of natural and semi-synthetic bactericidal agents characterized by the presence of amino sugars glycosidically linked to an aminocyclitol core.[1] The most common of these cores is 2-deoxythis compound (2-DOS), a derivative of this compound.[2] This central ring is the architectural foundation upon which the amino sugars are appended, and it plays a critical role in the molecule's interaction with its ribosomal RNA target. The spatial arrangement of the amino and hydroxyl groups on the this compound core is fundamental to the high-affinity binding that underpins the antibiotic's potent activity.[3][4] Understanding the structure-activity relationships revolving around this core is paramount for the rational design of novel aminoglycosides that can evade resistance mechanisms.

Biosynthesis of the 2-Deoxythis compound Core

The biosynthesis of the 2-deoxythis compound (2-DOS) core is a multi-step enzymatic process that begins with the central metabolite, D-glucose-6-phosphate.[5] This pathway involves a series of oxidation, transamination, and cyclization reactions catalyzed by a dedicated set of enzymes.[1][5] The key enzyme, 2-deoxy-scyllo-inosose synthase (DOIS), initiates the process by converting glucose-6-phosphate into 2-deoxy-scyllo-inosose, the first committed intermediate in the pathway.[1] Subsequent enzymatic steps, including transamination reactions with L-glutamine as the amino donor, lead to the formation of the final 2-deoxythis compound ring.[6]

2-Deoxythis compound Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose Glucose-6-Phosphate->2-deoxy-scyllo-inosose DOIS 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine L-glutamine: 2-DOI aminotransferase 2-deoxy-3-amino-scyllo-inosose 2-deoxy-3-amino-scyllo-inosose 2-deoxy-scyllo-inosamine->2-deoxy-3-amino-scyllo-inosose Dehydrogenase 2-Deoxythis compound 2-Deoxythis compound 2-deoxy-3-amino-scyllo-inosose->2-Deoxythis compound L-glutamine: aminotransferase

Figure 1: Biosynthetic pathway of 2-deoxythis compound.

Mechanism of Action: Targeting the Bacterial Ribosome

The bactericidal activity of aminoglycosides stems from their ability to bind with high affinity to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2][7] This interaction, driven by electrostatic forces between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA, disrupts the fidelity of protein synthesis.[3] Specifically, the binding of the aminoglycoside to the A-site induces a conformational change that mimics the state of correct codon-anticodon pairing, leading to the misreading of the mRNA template and the incorporation of incorrect amino acids into the nascent polypeptide chain.[8] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.[7] Furthermore, aminoglycoside binding can also inhibit the translocation of the ribosome along the mRNA, further stalling protein synthesis.[8]

Aminoglycoside Mechanism of Action cluster_ribosome Bacterial Ribosome (30S Subunit) A-Site A-Site mRNA mRNA A-Site->mRNA Induces misreading P-Site P-Site E-Site E-Site Aminoglycoside Aminoglycoside Aminoglycoside->A-Site High-affinity binding tRNA tRNA mRNA->tRNA Incorrect amino acid incorporation Aberrant_Protein Aberrant_Protein tRNA->Aberrant_Protein Leads to Cell_Death Cell_Death Aberrant_Protein->Cell_Death Results in

Figure 2: Mechanism of action of aminoglycosides on the bacterial ribosome.

Quantitative Data

Ribosomal Binding Affinity

The affinity of aminoglycosides for their ribosomal target is a key determinant of their antibacterial potency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.

AminoglycosideTargetMethodDissociation Constant (Kd)
ParomomycinE. coli 16S rRNA A-siteESI-MS52 nM[9]
TobramycinE. coli 16S rRNA A-siteESI-MS352 nM (Site 1), 9 µM (Site 2)[9]
Neomycin BE. coli 23S rRNA Helix 69UV Thermal Denaturation0.3 ± 0.1 µM[10]
TobramycinE. coli 23S rRNA Helix 69UV Thermal Denaturation0.2 ± 0.2 µM[10]
ParomomycinE. coli 23S rRNA Helix 69UV Thermal Denaturation5.4 ± 1.1 µM[10]
ApramycinEukaryotic 18S rRNA A-siteMass Spectrometry500 ± 50 nM[11]
Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of an antibiotic's in vitro activity.

AminoglycosideEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Amikacin 0.5 - 4 µg/mL1 - 8 µg/mL1 - 16 µg/mL
Gentamicin 0.25 - 2 µg/mL0.12 - 4 µg/mL0.5 - 8 µg/mL
Kanamycin 1 - 8 µg/mL1 - 16 µg/mL>64 µg/mL
Neomycin 2 - 16 µg/mL0.5 - 8 µg/mL>64 µg/mL
Tobramycin 0.25 - 2 µg/mL0.12 - 4 µg/mL0.25 - 4 µg/mL

Note: MIC values can vary significantly depending on the specific strain and testing conditions.[2][12][13]

Mechanisms of Resistance

The clinical utility of aminoglycosides is threatened by the emergence and spread of bacterial resistance. The most prevalent mechanism is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[1][14] These enzymes, often encoded on mobile genetic elements, catalyze the addition of chemical moieties to the aminoglycoside, thereby sterically hindering its binding to the ribosome.[14] There are three main classes of AMEs:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.[15]

  • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside.[15]

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotidyl group (e.g., AMP) from a nucleotide triphosphate to a hydroxyl group on the aminoglycoside.[15]

Aminoglycoside Resistance Workflow Aminoglycoside Aminoglycoside AMEs Aminoglycoside Modifying Enzymes (AAC, APH, ANT) Aminoglycoside->AMEs Modified_Aminoglycoside Modified_Aminoglycoside AMEs->Modified_Aminoglycoside Enzymatic Modification Ribosome Ribosome Modified_Aminoglycoside->Ribosome No_Binding Binding Inhibited Bacterial_Survival Bacterial_Survival No_Binding->Bacterial_Survival Leads to

Figure 3: Workflow of enzymatic modification leading to aminoglycoside resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an aminoglycoside against a bacterial strain.[9][16]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Aminoglycoside stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Prepare a 2-fold serial dilution of the aminoglycoside stock solution across the plate. Start by adding 100 µL of the highest antibiotic concentration to the first column, then transfer 50 µL to the next column, and so on, discarding the final 50 µL from the last dilution column.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well. b. Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the aminoglycoside that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Aminoglycoside Acetyltransferase (AAC) Activity Assay

This spectrophotometric assay measures the activity of an AAC enzyme by monitoring the consumption of the co-substrate acetyl-CoA.[17]

Materials:

  • Purified AAC enzyme

  • Aminoglycoside substrate

  • Acetyl-CoA

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: a. Prepare a reaction mixture containing the assay buffer, DTNB (e.g., 0.1 mM), and the aminoglycoside substrate at a desired concentration.

  • Initiation of Reaction: a. Add acetyl-CoA to the reaction mixture to a final concentration of, for example, 100 µM. b. Initiate the reaction by adding the purified AAC enzyme.

  • Spectrophotometric Measurement: a. Immediately monitor the increase in absorbance at 412 nm in a spectrophotometer. The release of Coenzyme A (CoA) from the acetylation reaction reduces DTNB, producing a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

  • Calculation of Activity: a. The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Fluorescence-Based Ribosome Binding Assay

This competitive binding assay uses a fluorescently labeled aminoglycoside to determine the relative binding affinities of unlabeled compounds for the ribosomal A-site.[16]

Materials:

  • Fluorescently labeled aminoglycoside (e.g., fluorescein-conjugated neomycin, F-neo)

  • RNA oligonucleotide mimic of the ribosomal A-site

  • Unlabeled competitor aminoglycosides

  • Assay buffer (e.g., 10 mM MOPS, 50 mM NaCl, 0.4 mM EDTA, pH 7.0)

  • Fluorometer

Procedure:

  • Complex Formation: a. Prepare a solution containing the A-site RNA oligonucleotide and the fluorescently labeled aminoglycoside (F-neo) in the assay buffer. Allow the complex to form.

  • Competition: a. To different wells or cuvettes containing the pre-formed complex, add varying concentrations of the unlabeled competitor aminoglycoside.

  • Fluorescence Measurement: a. Measure the fluorescence intensity of each sample. The displacement of the fluorescently labeled aminoglycoside from the A-site by the unlabeled competitor will result in an increase in fluorescence.

  • Data Analysis: a. Plot the change in fluorescence intensity as a function of the competitor concentration. The concentration of the competitor that causes a 50% displacement of the fluorescent probe (IC₅₀) can be determined and used to calculate the binding affinity (Ki) of the competitor.

Conclusion

The this compound core is an indispensable element in the structure and function of aminoglycoside antibiotics. Its unique chemical features dictate the interaction with the bacterial ribosome, leading to potent bactericidal activity. A thorough understanding of the biosynthesis of this core, its role in the mechanism of action, and the ways in which bacteria have evolved to circumvent its effects through enzymatic modification is crucial for the development of next-generation aminoglycosides. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to combating antibiotic resistance and advancing the field of antimicrobial drug discovery. By leveraging this knowledge, the scientific community can continue to innovate and design novel therapeutics that build upon the remarkable legacy of the this compound-containing aminoglycosides.

References

The Role of Streptamine in the Mechanism of Action of Streptomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of streptomycin, with a specific focus on the critical role of its streptamine-derived core. Streptomycin, the first aminoglycoside antibiotic discovered, exerts its potent bactericidal effects by targeting the bacterial ribosome and disrupting protein synthesis. Understanding the precise interactions between the antibiotic and its target is fundamental for combating antibiotic resistance and developing novel therapeutics.

Molecular Architecture of Streptomycin

Streptomycin is a polar cationic molecule composed of three distinct units linked by glycosidic bonds:

  • Streptidine: A substituted aminocyclitol, which is a derivative of this compound. This core is characterized by two guanidino groups that are essential for its biological activity.

  • Streptose: A 5-carbon sugar (a methyl-pentose).

  • N-methyl-L-glucosamine: An amino sugar.

The streptidine moiety, derived from the this compound ring, is the anchor of the molecule, mediating the key interactions with the ribosomal target. The two positively charged guanidino groups of streptidine are considered indispensable for the antibiotic's function; the removal of even one group can reduce its activity by up to 90%.

The Ribosomal Target and Binding Pocket

Streptomycin's primary cellular target is the small 30S subunit of the bacterial ribosome.[1] It binds to a single, specific site located at the decoding center, where the accuracy of protein synthesis is monitored. This binding pocket is formed by a confluence of 16S ribosomal RNA (rRNA) helices and the ribosomal protein S12.

Specifically, the binding site involves:

  • 16S rRNA: The antibiotic interacts primarily with the phosphate backbone of several rRNA helices, including h1, h18 (the 530 loop), h27, and h44.[2]

  • Ribosomal Protein S12: This protein helps stabilize the binding of streptomycin. Mutations in the gene for S12 (rpsL) are a common source of high-level streptomycin resistance.[3]

The Pivotal Role of the this compound (Streptidine) Moiety

The streptidine ring is central to the mechanism of action. Its two guanidino groups engage in a network of electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone of the 16S rRNA.[4] These interactions anchor the antibiotic firmly into the decoding A-site of the 30S subunit.

This binding event is not passive; it actively induces a significant conformational change in the ribosome.[1] By locking together elements from four different domains of the 16S rRNA, streptomycin distorts the structure of the decoding center.[5] This distortion is the direct cause of the antibiotic's disruptive effects on translation.

cluster_Streptomycin Streptomycin Molecule cluster_Ribosome 30S Ribosomal Subunit Streptidine Streptidine Ring (from this compound) Guanidino Guanidino Groups (+ charge) Sugars Streptose & N-methyl-L-glucosamine S12 Protein S12 Streptidine->S12 Stabilizing Interaction rRNA 16S rRNA (Phosphate Backbone, - charge) Guanidino->rRNA Electrostatic Interactions & Hydrogen Bonds

Fig. 1: Core interactions of the Streptidine moiety with the 30S ribosome.

Consequences of Streptomycin Binding

The this compound-driven binding and subsequent distortion of the ribosome lead to two primary, catastrophic events for the bacterial cell:

4.1. mRNA Codon Misreading The conformational change induced by streptomycin alters the delicate balance of the decoding process. It destabilizes the binding of the correct (cognate) aminoacyl-tRNA to the mRNA codon in the A-site while simultaneously stabilizing the binding of incorrect (near-cognate) tRNAs.[5] This effectively eliminates the ribosome's proofreading capability.[6] The result is the incorporation of wrong amino acids into the growing polypeptide chain, leading to the synthesis of a multitude of non-functional, misfolded, or toxic proteins.[6][7]

4.2. Inhibition of Protein Synthesis In addition to causing misreading, streptomycin can also interfere with the initiation of protein synthesis by disrupting the binding of the initiator tRNA (formyl-methionyl-tRNA) to the 30S subunit.[3][4] This prevents the formation of a stable initiation complex, halting protein synthesis before it can begin.

The combination of these effects—the production of aberrant proteins and the inhibition of normal synthesis—is ultimately lethal to the bacterium. The accumulation of faulty proteins is thought to disrupt cell membrane integrity, contributing to the bactericidal nature of the antibiotic.

Strep Streptomycin Ribosome Binds to 30S Ribosomal Subunit Strep->Ribosome Conformation Induces Conformational Change in A-Site Ribosome->Conformation Misreading mRNA Misreading Conformation->Misreading Inhibition Inhibition of Initiation Conformation->Inhibition Proteins Synthesis of Faulty/ Toxic Proteins Misreading->Proteins Death Bacterial Cell Death Inhibition->Death Proteins->Death

Fig. 2: Cascade of events following streptomycin binding to the ribosome.

Experimental Methodologies

The mechanism of streptomycin has been elucidated through a combination of genetic, biochemical, and structural biology techniques. A comprehensive understanding of all cited experiments requires consulting the primary literature. However, an overview of the key methodologies is provided below.

  • X-ray Crystallography: This has been the most powerful technique for understanding the streptomycin-ribosome interaction at an atomic level. By crystallizing the 30S ribosomal subunit in complex with streptomycin, researchers can determine the precise three-dimensional coordinates of the antibiotic in its binding pocket, revealing the specific rRNA nucleotides and protein residues involved in the interaction.[5]

  • Cryo-Electron Microscopy (Cryo-EM): A complementary structural technique, cryo-EM allows for the visualization of the ribosome in different functional states, providing insights into the conformational changes induced by streptomycin binding.

  • In Vitro Translation Assays: These cell-free systems are used to quantify the effects of streptomycin on protein synthesis. By using a specific mRNA template (e.g., poly-U) and measuring the incorporation of specific amino acids (e.g., phenylalanine vs. leucine), researchers can directly measure the rate of mRNA misreading induced by the antibiotic.[6][8]

  • Genetic Studies: The selection and analysis of streptomycin-resistant bacterial mutants have been crucial for identifying the components of the binding site. Mutations in the rpsL gene (encoding protein S12) or in the 16S rRNA gene (rrs) that confer resistance point directly to the sites of antibiotic interaction.

cluster_workflow High-Level X-Ray Crystallography Workflow A Isolate & Purify 30S Ribosomal Subunits B Form 30S-Streptomycin Complex A->B C Crystallize the Complex B->C D Expose Crystal to X-Ray Beam C->D E Collect Diffraction Pattern D->E F Calculate Electron Density Map E->F G Build Atomic Model of Binding Site F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Streptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Streptamine, a crucial aminocyclitol component of various aminoglycoside antibiotics. Understanding these properties is fundamental for research, drug design, and the development of new therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes the biologically relevant biosynthetic pathway of its derivative, 2-deoxythis compound.

Core Physicochemical Properties of this compound

This compound [(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol] is a polar molecule with a molecular weight of 178.19 g/mol [1]. Its structure, featuring multiple hydroxyl and amino groups, dictates its physicochemical behavior, influencing its solubility, membrane permeability, and interaction with biological targets.

Quantitative Physicochemical Data
PropertyValueSource/MethodNotes
Molecular Weight 178.19 g/mol PubChem CID: 439590[1]Calculated from the molecular formula.
Molecular Formula C₆H₁₄N₂O₄PubChem CID: 439590[1]-
Melting Point 225 °C (decomposes)For Streptidine (CAS: 85-17-6)Experimental value for a closely related compound. The melting point of this compound is not readily available.
pKa Not available-Experimental pKa values for this compound are not readily available in the literature. Given the presence of two primary amino groups, this compound is expected to have two pKa values in the basic range.
Aqueous Solubility Not available-Due to its polar nature with multiple hydroxyl and amino groups, this compound is expected to be highly soluble in water. However, specific quantitative data is not readily available.
LogP (Octanol-Water Partition Coefficient) -4.2XLogP3-AA (Calculated)[1]This calculated value indicates that this compound is highly hydrophilic. Experimental determination is recommended for confirmation.
IUPAC Name (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrolPubChem CID: 439590[1]-
CAS Number 488-52-8PubChem CID: 439590[1]-

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a pure substance.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the end of melting) are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. Since this compound has two basic amino groups, two equivalence points and two corresponding pKa values are expected.

Aqueous Solubility Determination by the Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Shaking: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a suitable detector or a specific colorimetric assay.

LogP Determination by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, which is a measure of its lipophilicity.

Methodology:

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble, which for this compound would be water). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of this compound in both the aqueous and the octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biosynthesis of 2-Deoxythis compound

This compound itself is a precursor to 2-deoxythis compound (2-DOS), a core structural component of many clinically important aminoglycoside antibiotics, including kanamycin, neomycin, and gentamicin. The biosynthetic pathway of 2-DOS from D-glucose-6-phosphate is a key process in the production of these antibiotics by various Streptomyces species.

2-Deoxythis compound Biosynthesis cluster_enzymes Key Enzymes D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-Deoxy-scyllo-inosose 2-Deoxy-scyllo-inosose D-Glucose-6-Phosphate->2-Deoxy-scyllo-inosose 2-deoxy-scyllo-inosose synthase (e.g., BtrC, KanC) 2-Deoxy-scyllo-inosamine 2-Deoxy-scyllo-inosamine 2-Deoxy-scyllo-inosose->2-Deoxy-scyllo-inosamine L-glutamine:2-DOI aminotransferase (e.g., BtrR, KanB) 2-Deoxythis compound 2-Deoxythis compound 2-Deoxy-scyllo-inosamine->2-Deoxythis compound 2-deoxy-scyllo-inosamine dehydrogenase & aminotransferase (e.g., BtrS, KanD) BtrC/KanC BtrC/KanC BtrR/KanB BtrR/KanB BtrS/KanD BtrS/KanD

References

An In-Depth Technical Guide to the Stereochemistry of Streptamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptamine, a substituted cyclohexanetetrol, serves as a fundamental scaffold in a class of clinically significant aminoglycoside antibiotics. The spatial arrangement of its amino and hydroxyl groups gives rise to a number of stereoisomers, each with potentially distinct biological activities and physicochemical properties. A thorough understanding of the stereochemistry of this compound is paramount for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailed experimental protocols for their separation and characterization, and a summary of their biological significance, particularly in the context of their interaction with the bacterial ribosome.

Introduction to this compound and its Stereoisomers

This compound, systematically named 1,3-diamino-1,3-dideoxy-scyllo-inositol, is an aminocyclitol characterized by a cyclohexane ring substituted with four hydroxyl groups and two amino groups.[1] The stereochemical configuration of these substituents dramatically influences the molecule's three-dimensional shape and, consequently, its biological function.

The core structure of this compound allows for several stereoisomers, arising from the different spatial orientations (up or down) of the amino and hydroxyl groups relative to the plane of the cyclohexane ring. These isomers can be broadly classified as diastereomers, which are stereoisomers that are not mirror images of each other. The differentiation and isolation of these isomers are critical for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols for Separation and Characterization

The analysis of this compound stereoisomers requires robust experimental techniques capable of differentiating subtle structural variations. The following sections detail the methodologies for the separation and characterization of these isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.

Protocol for Chiral HPLC Separation of Aminocyclitols:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with derivatives of cellulose or amylose, is often effective for the separation of polar compounds like aminocyclitols.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like this compound. A starting mobile phase composition could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) as this compound lacks a strong chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

    • Injection Volume: 10 µL

  • Method Optimization: If separation is not optimal, systematically vary the ratio of the polar modifier in the mobile phase. A gradient elution from a lower to a higher concentration of the polar modifier may also be employed to resolve complex mixtures of isomers. The nature of the alcohol modifier (e.g., ethanol, n-propanol) can also be changed to alter selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of molecules.[2][3] For this compound isomers, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about the connectivity and spatial proximity of atoms.

Protocol for NMR Analysis of this compound Isomers:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is crucial as the chemical shifts of exchangeable protons (from -OH and -NH₂ groups) will be affected.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts and coupling constants (J-values) of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation, providing key insights into the relative stereochemistry.

    • For example, a large coupling constant (typically 8-10 Hz) between two vicinal protons indicates a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemical environment.

  • 2D NMR Spectroscopy:

    • COSY: This experiment reveals proton-proton coupling networks, helping to assign the signals of the cyclohexane ring protons.

    • NOESY: This experiment identifies protons that are close in space, even if they are not directly bonded. NOE correlations can be used to determine the relative stereochemistry of the substituents on the ring. For instance, a strong NOE between two protons on the same side of the ring (cis relationship) would be expected.

  • Data Analysis: Integrate the peak areas in the ¹H NMR spectrum to determine the relative quantities of different isomers in a mixture.[4][5][6]

X-Ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[7][8]

Protocol for X-ray Crystallography of Aminocyclitols:

  • Crystallization: This is often the most challenging step. A suitable single crystal of a this compound isomer or a derivative is required.

    • Dissolve the purified isomer in a suitable solvent or solvent mixture at a high concentration.

    • Slowly induce crystallization by methods such as slow evaporation of the solvent, vapor diffusion (hanging drop or sitting drop), or cooling of a saturated solution. Screening of a wide range of crystallization conditions (solvents, precipitants, temperature, pH) is often necessary.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data as a series of images.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the model to best fit the experimental data.[9]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the analysis of different this compound stereoisomers. The actual values would need to be determined experimentally for each specific isomer.

Table 1: Hypothetical HPLC Retention Times for this compound Isomers on a Chiral Stationary Phase.

StereoisomerRetention Time (min)
scyllo-Isomer12.5
myo-Isomer14.2
neo-Isomer16.8
epi-Isomer18.1

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for a this compound Isomer in D₂O.

ProtonChemical Shift (ppm)Coupling Constants (Hz)
H-13.25J₁,₂ = 3.5, J₁,₆ = 9.8
H-23.80J₂,₁ = 3.5, J₂,₃ = 3.2
H-33.30J₃,₂ = 3.2, J₃,₄ = 9.5
H-43.65J₄,₃ = 9.5, J₄,₅ = 9.7
H-53.75J₅,₄ = 9.7, J₅,₆ = 3.4
H-63.70J₆,₁ = 9.8, J₆,₅ = 3.4

Biological Significance and Signaling Pathways

The stereochemistry of the this compound core is crucial for the biological activity of aminoglycoside antibiotics. These antibiotics function by binding to the A-site of the bacterial 16S ribosomal RNA (rRNA), leading to mistranslation of mRNA and ultimately bacterial cell death.[10][11][12]

The specific arrangement of the amino and hydroxyl groups on the this compound ring dictates the hydrogen bonding interactions with the rRNA. Different stereoisomers will present different patterns of hydrogen bond donors and acceptors, leading to variations in binding affinity and inhibitory potency. For instance, studies on neamine, a simpler aminoglycoside containing a 2-deoxythis compound core, have shown that even the enantiomer (L-neamine) can bind to the ribosome, albeit with different potency and implications for overcoming resistance mechanisms.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of this compound stereochemistry.

streptamine_isomers This compound This compound Isomers Stereoisomers This compound->Isomers Diastereomers Diastereomers Isomers->Diastereomers non-mirror images Enantiomers Enantiomers (if chiral) Isomers->Enantiomers non-superimposable mirror images Meso Meso compounds (if achiral) Diastereomers->Meso

Caption: Relationship between this compound and its possible stereoisomers.

experimental_workflow cluster_separation Separation cluster_characterization Characterization Mixture of Isomers Mixture of Isomers Chiral HPLC Chiral HPLC Mixture of Isomers->Chiral HPLC inject Isolated Isomers Isolated Isomers Chiral HPLC->Isolated Isomers NMR Spectroscopy NMR Spectroscopy Isolated Isomers->NMR Spectroscopy analyze X-ray Crystallography X-ray Crystallography Isolated Isomers->X-ray Crystallography crystallize & analyze Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation 3D Structure 3D Structure X-ray Crystallography->3D Structure

Caption: Experimental workflow for the separation and characterization of this compound isomers.

signaling_pathway Streptamine_Isomer This compound Isomer Binding Binding Affinity Varies Streptamine_Isomer->Binding Bacterial_Ribosome Bacterial Ribosome (16S rRNA A-site) Bacterial_Ribosome->Binding Mistranslation mRNA Mistranslation Binding->Mistranslation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Mistranslation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: The impact of this compound stereochemistry on the bacterial ribosome.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity and its function as a scaffold for aminoglycoside antibiotics. The ability to separate and characterize its various stereoisomers is essential for advancing our understanding of aminoglycoside-ribosome interactions and for the development of new therapeutic agents. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers in the fields of medicinal chemistry, chemical biology, and drug development to explore the rich stereochemical landscape of this compound and its derivatives.

References

The Core of Inhibition: A Technical Guide to Streptamine Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminocyclitol Scaffolds

Streptamine and its more common derivative, 2-deoxythis compound (2-DOS), form the central scaffold of the aminoglycosides, a potent class of bactericidal antibiotics.[1] These aminocyclitol rings are decorated with various amino sugars linked by glycosidic bonds. While the first discovered aminoglycoside, streptomycin, is built upon a this compound core, the vast majority of clinically significant members of this class, including kanamycin, neomycin, and gentamicin, are based on the 2-deoxythis compound moiety.[2][3][4] The arrangement and nature of these sugar substitutions are crucial for their biological activity and classification.

Aminoglycosides are broadly categorized based on the substitution pattern on the 2-deoxythis compound ring:

  • 4,5-Disubstituted: In this class, amino sugars are attached at positions 4 and 5 of the 2-DOS ring. Key examples include neomycin, paromomycin, and ribostamycin.[2][5][6]

  • 4,6-Disubstituted: Here, the amino sugars are linked to positions 4 and 6 of the 2-DOS core. This class includes many widely used antibiotics such as gentamicin, tobramycin, amikacin, and kanamycin.[2][5][6]

The number and position of the amino groups on both the aminocyclitol core and the sugar moieties play a significant role in the antibiotic's ability to bind to its target and exert its bactericidal effect.[7]

Mechanism of Action: Targeting the Bacterial Ribosome

The primary antibacterial power of this compound derivatives lies in their ability to disrupt protein synthesis with high precision. Their mechanism is a multi-step process that ultimately leads to bacterial cell death.

  • Cellular Uptake: Aminoglycosides, being highly polar cations, cross the outer membrane of Gram-negative bacteria through porin channels. Their subsequent transport across the cytoplasmic membrane is an active, energy-dependent process linked to the electron transport chain. This dependency on aerobic respiration is why aminoglycosides are inherently inactive against anaerobic bacteria.[2]

  • Ribosomal Binding: Once inside the cytoplasm, the aminoglycoside binds with high affinity to the bacterial ribosome. The specific target is the decoding A-site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2][8][9] The 2-deoxythis compound core is crucial for this recognition and binding.[1]

  • Inhibition of Protein Synthesis: This binding event disrupts the translation process in several ways:

    • It interferes with the initiation complex of protein synthesis.[10]

    • It induces a conformational change in the A-site, leading to the misreading of the mRNA codon by aminoacyl-tRNA.[2][11] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.

    • It can inhibit the translocation of the ribosome along the mRNA molecule.[8]

The accumulation of nonfunctional or toxic proteins, coupled with the halt of essential protein production, leads to the disruption of cell membrane integrity and subsequent bactericidal activity.[10]

Aminoglycoside_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm AMG_out Aminoglycoside (AMG) Porin Porin Channel AMG_out->Porin Diffusion OuterMembrane Outer Membrane Periplasm Periplasmic Space Porin->Periplasm Transport Active Transport (Energy-Dependent) Periplasm->Transport InnerMembrane Cytoplasmic Membrane AMG_in Aminoglycoside Transport->AMG_in Ribosome 30S Ribosomal Subunit AMG_in->Ribosome Binding Binds to A-site of 16S rRNA Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Misreading mRNA Codon Misreading Inhibition->Misreading Aberrant Aberrant Proteins Formed Inhibition->Aberrant Misreading->Aberrant Death Bacterial Cell Death Aberrant->Death

Caption: Mechanism of aminoglycoside action in Gram-negative bacteria.

Potential in Drug Development

Antibacterial Applications

This compound derivatives are potent, broad-spectrum antibiotics particularly effective against Gram-negative aerobic bacilli like Escherichia coli and Pseudomonas aeruginosa, as well as some Gram-positive organisms like Staphylococcus aureus.[2] Their rapid bactericidal action makes them crucial in treating severe infections.

The primary challenge in their continued use is the rise of bacterial resistance. The most common mechanism is enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which prevents the drug from binding to its ribosomal target.[10] Current research focuses on two main strategies to combat this:

  • Development of Novel Derivatives: Synthesizing new aminoglycoside analogues that are resistant to inactivation by AMEs. This often involves modifying the sites on the molecule that AMEs target, such as adding protective groups or altering stereochemistry.[7][12][13]

  • Combination Therapy: Using AME inhibitors alongside traditional aminoglycosides to restore their efficacy.

Challenges: Toxicity

The clinical use of aminoglycosides is significantly limited by their toxicity, primarily:

  • Nephrotoxicity (Kidney Damage): Aminoglycosides accumulate in the proximal tubule cells of the kidneys.[14] This leads to lysosomal dysfunction, the generation of reactive oxygen species (ROS), and ultimately acute tubular necrosis.[15][16] This condition occurs in 10-20% of patients and, while often reversible, can lead to serious complications.[14]

  • Ototoxicity (Inner Ear Damage): The drugs can also accumulate in the hair cells of the cochlea and vestibular system, causing irreversible damage through ROS-mediated apoptosis.[15][17] This can result in permanent hearing loss and balance problems.[18]

Risk factors for toxicity include prolonged therapy, high doses, pre-existing renal insufficiency, and co-administration of other toxic drugs.[18] Research efforts are aimed at designing derivatives with a better therapeutic window, separating antibacterial efficacy from toxic effects.

Quantitative Data Summary

The in-vitro activity of antibiotics is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.

AminoglycosideTarget OrganismTypical MIC Range (µg/mL)Reference(s)
Amikacin E. coli0.5 - 4[2]
P. aeruginosa1 - 16[2][19]
S. aureus0.5 - 8[2]
Gentamicin E. coli0.25 - 2[2][20]
P. aeruginosa0.5 - 8[2][19]
S. aureus0.12 - 4[2]
Tobramycin E. coli0.25 - 2[2]
P. aeruginosa0.25 - 4[2]
S. aureus0.12 - 2[2]
Neomycin E. coli1 - 8[20]
S. aureus0.5 - 4[10]
Streptomycin M. tuberculosis0.5 - 2[2]

Note: MIC values can vary significantly based on the specific strain, resistance mechanisms, and testing methodology.

Experimental Protocols

Protocol 1: Synthesis of a Protected 2-Deoxythis compound Derivative

This protocol outlines a general strategy for synthesizing an orthogonally protected 2-deoxythis compound (2-DOS) scaffold, a crucial building block for creating novel aminoglycoside derivatives. This approach starts from a readily available sugar, D-glucose, and involves key steps like the Ferrier rearrangement and stereoselective introduction of amino groups.[21]

Synthesis_Workflow Start Methyl α-D-glucopyranoside (Protected) Step1 Ferrier Rearrangement Start->Step1 Intermediate1 Enantiopure Polyfunctionalized Cyclohexane Ring Step1->Intermediate1 Step2 Introduction of First N-Protected Group (e.g., as oximino benzylether) Intermediate1->Step2 Intermediate2 Intermediate with One N-Group Step2->Intermediate2 Step3 Introduction of Second N-Protected Group (e.g., via Mitsunobu reaction) Intermediate2->Step3 Product Orthogonally Protected 2-Deoxythis compound (2-DOS) Step3->Product

Caption: General workflow for the synthesis of a 2-DOS scaffold.

Methodology:

  • Preparation of Cyclohexane Intermediate: Start with a highly protected methyl α-D-glucopyranoside. Perform a Ferrier rearrangement to convert the pyranoside into an enantiopure, polyfunctionalized cyclohexane ring. This key step establishes the core carbocyclic structure.[21]

  • Introduction of the First Nitrogen Group: Introduce the first N-protected group. One method involves creating an oximino benzylether, followed by a diastereoselective hydride reduction (e.g., using Me₄NBH(OAc)₃ in TFA at low temperature) to install the first amino precursor.[21]

  • Introduction of the Second Nitrogen Group: Introduce the second, orthogonally protected nitrogen group. A common method is the displacement of a hydroxyl group via a Mitsunobu reaction using an azide source like diphenylphosphoryl azide (DPPA).[21] The resulting azide can be reduced to an amine at a later stage.

  • Purification: Each step requires purification, typically by column chromatography on silica gel, to isolate the desired intermediate.

  • Characterization: The structure and purity of the final orthogonally protected 2-DOS product and all intermediates should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

This resulting scaffold has distinct protecting groups on its two amino functionalities, allowing for selective deprotection and subsequent glycosylation at either position to build novel 4,5- or 4,6-disubstituted aminoglycosides.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized method for determining the MIC of a this compound derivative against a bacterial strain.[22][23][24]

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (this compound derivative) stock solution

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reservoirs and multichannel pipettes

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. Vortex thoroughly to create a homogenous suspension. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24] d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 to 1:150 dilution).[23][24]

  • Plate Preparation and Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Prepare a solution of the test compound in CAMHB at twice the highest desired final concentration. c. Add 100 µL of this 2x compound solution to the wells in column 1. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[22] f. Designate column 11 as the growth control (no drug) and column 12 as the sterility control (no drug, no bacteria).[23]

  • Inoculation: a. Add the appropriate volume of the final diluted inoculum (from step 1d) to wells in columns 1 through 11. The final volume in each well should be 200 µL. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading and Interpretation: a. Place the microtiter plate on a dark, non-reflective surface. b. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[24] The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Conclusion and Future Outlook

This compound and its derivatives, particularly the 2-deoxythis compound-containing aminoglycosides, remain a clinically important class of antibiotics. Their potent, concentration-dependent bactericidal activity against serious Gram-negative pathogens ensures their place in the therapeutic arsenal. The core challenges of toxicity and acquired bacterial resistance are the primary drivers of modern research in this field.

The future of this compound derivatives lies in the rational design and synthesis of novel analogues. By leveraging a deep understanding of their structure-activity and structure-toxicity relationships, researchers aim to engineer molecules that can evade bacterial resistance mechanisms while exhibiting a reduced toxicity profile. Chemo-enzymatic synthesis and combinatorial biosynthesis are emerging as powerful tools to create diverse libraries of these compounds for screening.[12][25] As our understanding of RNA as a drug target expands, the potential to adapt these RNA-binding scaffolds to target other pathogenic RNA structures beyond the ribosome presents an exciting frontier for drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Streptamine from Inositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of streptamine from myo-inositol. The synthesis involves a four-step process leading to a key diazidothis compound intermediate, which can then be converted to this compound. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound, a key component of various aminoglycoside antibiotics, is a valuable building block in medicinal chemistry and drug development. Its synthesis from the readily available starting material, myo-inositol, offers a cost-effective and accessible route to this important molecule. The following protocol details a reliable method for this conversion, proceeding through a diazidothis compound intermediate.

Overall Synthesis Workflow

The chemical synthesis of this compound from myo-inositol can be conceptualized as a four-step process. This workflow is designed to be efficient and scalable for laboratory purposes.

SynthesisWorkflow cluster_0 Synthesis of Diazidothis compound Intermediate cluster_1 Final Conversion Inositol myo-Inositol Step1 Step 1: Protection Inositol->Step1 Protecting Agents Step2 Step 2: Azidation Step1->Step2 Azide Source Step3 Step 3: Deprotection Step2->Step3 Deprotecting Agents Step4 Step 4: Isomerization/Purification Step3->Step4 Chromatography Diazido Diazidothis compound Intermediate Step4->Diazido Reduction Reduction Diazido->Reduction Reducing Agent This compound This compound Reduction->this compound

Figure 1. Workflow for the synthesis of this compound from myo-inositol.

Experimental Protocol

The following protocol outlines the chemical synthesis of a diazidothis compound isomer from myo-inositol, which is a key precursor to this compound. This procedure is based on established literature methods.

Materials:

  • myo-Inositol

  • Appropriate protecting agents (e.g., dimethoxypropane, acid catalyst)

  • Azide source (e.g., sodium azide)

  • Reagents for functional group manipulation (e.g., tosyl chloride, base)

  • Deprotecting agents (e.g., acid)

  • Solvents (e.g., DMF, pyridine, methanol, water)

  • Reducing agent (e.g., H₂, Pd/C or other suitable reagent)

  • Standard laboratory glassware and equipment

  • Chromatography supplies (silica gel, solvents)

Procedure:

Step 1: Protection of myo-Inositol

  • Dissolve myo-inositol in a suitable solvent (e.g., DMF).

  • Add a protecting agent (e.g., 2,2-dimethoxypropane) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction and extract the product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Introduction of Azide Groups

  • The protected inositol derivative is typically converted into a species with good leaving groups (e.g., tosylates) at the desired positions for nucleophilic substitution. Dissolve the protected inositol in a suitable solvent (e.g., pyridine).

  • Add a sulfonylating agent (e.g., tosyl chloride) and stir the reaction at the appropriate temperature.

  • After formation of the tosylate, add an azide source (e.g., sodium azide) in a suitable solvent (e.g., DMF).

  • Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform a work-up to isolate the diazido-inositol derivative.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the purified diazido-inositol derivative in a suitable solvent.

  • Add a deprotecting agent (e.g., a strong acid like HCl) to remove the protecting groups.

  • Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the deprotected diazidothis compound precursor.

  • Purify the product as necessary.

Step 4: Isomerization and Purification

  • The deprotected product may be a mixture of isomers. Isomerization to the desired this compound configuration may be necessary. This can sometimes be achieved by adjusting the pH or through specific reaction conditions.

  • The final diazidothis compound isomer is purified by column chromatography to yield the desired precursor.

Step 5: Reduction to this compound

  • Dissolve the purified diazidothis compound isomer in a suitable solvent (e.g., methanol).

  • Add a catalyst (e.g., Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction until the reduction of the azide groups to amines is complete (monitored by TLC or other appropriate methods).

  • Filter off the catalyst and concentrate the filtrate to obtain crude this compound.

  • The final product can be purified by recrystallization or other suitable techniques.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)
1ProtectionDimethoxypropane, p-TsOH> 90
2AzidationTsCl, NaN₃70-85
3DeprotectionHCl> 90
4Isomerization/Purification-Variable
5ReductionH₂, Pd/C> 95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

  • Hydrogen gas is flammable. Ensure proper setup and precautions when performing hydrogenation reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Enzymatic Synthesis of Streptamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of streptamine and its analogs. This compound, a 1,3-diaminocyclitol, is a fundamental structural component of various aminoglycoside antibiotics.[1][2] The enzymatic routes described herein offer a powerful approach for the chemo-enzymatic and metabolic engineering of novel aminoglycoside derivatives to address growing antibiotic resistance.[3]

Introduction to Enzymatic Synthesis of this compound Analogs

The enzymatic synthesis of this compound and its analogs primarily leverages enzymes from the biosynthetic pathways of aminoglycoside antibiotics produced by various Streptomyces species.[2][4][5] Key enzymatic transformations include transamination, methylation, and phosphorylation, which allow for the modification of the this compound core, leading to a diverse range of analogs.[1][2] These analogs are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved efficacy and reduced toxicity.[6]

The core of many clinically significant aminoglycosides is 2-deoxythis compound (2-DOS), a derivative of this compound.[3][7] The enzymatic pathways leading to 2-DOS from D-glucose-6-phosphate have been extensively studied and involve enzymes such as 2-deoxy-scyllo-inosose synthase (DOIS), L-glutamine:2-DOI aminotransferase, and 2-deoxy-scyllo-inosamine dehydrogenase.[7]

Key Enzymes and Reactions

Several key enzymes are instrumental in the synthesis and modification of this compound and its analogs:

  • L-glutamine:aminocyclitol aminotransferase: This is a crucial enzyme common to the biosynthesis of all major aminoglycoside antibiotics.[1][8] It catalyzes the transfer of an amino group from L-glutamine to an inosose intermediate, forming an aminocyclitol.[4][5]

  • N-methyltransferases: These enzymes, utilizing S-adenosylmethionine (SAM) as a methyl donor, are responsible for the N-methylation of the amino groups of this compound and its derivatives, such as 2-deoxythis compound and 2-epi-streptamine.[1][2]

  • Amidinotransferases: These enzymes are involved in the transfer of an amidino group, for example, in the biosynthesis of streptomycin.[8]

  • Kinases: Aminocyclitol kinases catalyze the phosphorylation of hydroxyl groups on the this compound ring.[1]

Data Presentation: Enzymatic Methylation of this compound and its Analogs

The following table summarizes the quantitative data on the enzymatic transfer of a labeled methyl group from S-adenosyl[methyl-¹⁴C]methionine to various this compound analogs by cell-free extracts of Streptomyces hygroscopicus and Streptomyces flavopersicus.

Acceptor SubstrateEnzyme SourceBuffer% Methyl TransferReference
2-Deoxythis compoundS. hygroscopicus0.2 M NaHCO₃21%[1]
2-Deoxythis compoundS. flavopersicus0.2 M NaHCO₃19%[1]
This compoundS. hygroscopicus0.1 M K phosphate, pH 7.414%[1]
This compoundS. flavopersicus0.1 M K phosphate, pH 7.412%[1]
2-epi-StreptamineS. hygroscopicus0.1 M K phosphate, pH 7.424%[1]
2-epi-StreptamineS. flavopersicus0.1 M K phosphate, pH 7.451%[1]

Experimental Protocols

General Workflow for Enzymatic Synthesis

The following diagram illustrates a general workflow for the enzymatic synthesis, purification, and analysis of this compound analogs.

Enzymatic Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Enzyme_Prep Enzyme Preparation (e.g., Cell-free extract) Reaction_Mix Enzymatic Reaction Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Preparation (this compound analog, cofactors) Substrate_Prep->Reaction_Mix Termination Reaction Termination Reaction_Mix->Termination Purification Product Purification (e.g., Ion-exchange chromatography) Termination->Purification Analysis Product Analysis (e.g., HPLC, Scintillation counting) Purification->Analysis

Caption: General workflow for the enzymatic synthesis of this compound analogs.

Protocol for Enzymatic N-Methylation of this compound Analogs

This protocol is adapted from studies on N-methyltransferase activities in Streptomyces species.[1]

Materials and Reagents:

  • Cell-free extracts from Streptomyces spp. (e.g., S. hygroscopicus, S. flavopersicus)

  • This compound analog (e.g., 2-deoxythis compound, this compound, 2-epi-streptamine)

  • S-adenosyl[methyl-¹⁴C]methionine (Ado[¹⁴C]Met)

  • 0.1 M Potassium phosphate buffer, pH 7.4

  • 0.2 M Sodium bicarbonate (NaHCO₃) buffer

  • Trichloroacetic acid (TCA), 8% (w/v)

  • AG-50 (H⁺) cation-exchange resin

  • Hydrochloric acid (HCl), 1 N, 2 N, and 3 N

  • Scintillation cocktail and counter

  • Whatman No. 1 paper

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:

    • 10 µL Ado[¹⁴C]Met (e.g., 126,000 cpm/5 µL)

    • 5 µL of either 0.1 M K phosphate buffer (pH 7.4) for this compound and 2-epi-streptamine, or 0.2 M NaHCO₃ for 2-deoxythis compound.

    • 5 µL of this compound analog solution (1 mg/mL)

    • 5 µL of sterile water

    • 10 µL of sonicate supernatant (cell-free enzyme extract)

  • Incubation: Incubate the reaction mixture at 34°C for 2 hours.

  • Reaction Termination: Stop the reaction by adding 8% trichloroacetic acid dropwise with shaking. Incubate for 10-15 minutes on ice.

  • Enzyme Precipitation: Centrifuge the tubes at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Product Isolation (Batch Method):

    • Load the supernatant onto a 10-mL column containing 8 mL of AG-50 (H⁺) resin.

    • Elute stepwise with water, 1 N HCl, 2 N HCl, and 3 N HCl in 3.5-mL fractions.

    • The N-¹⁴C-methylated this compound analogs are expected to elute with the 3 N HCl fractions.

  • Analysis:

    • Spot 5 µL aliquots of each fraction onto Whatman No. 1 paper squares.

    • Dry the spots and measure the radioactivity using a scintillation counter.

    • Pool the radioactive peaks and evaporate to dryness in vacuo over NaOH pellets.

    • Resuspend the residue in water for further analysis or quantification.

Biosynthetic Pathways

Simplified Biosynthesis of this compound and Analogs

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound and related aminocyclitols.

This compound Biosynthesis myo_Inositol myo-Inositol scyllo_Inosose scyllo-Inosose myo_Inositol->scyllo_Inosose Dehydrogenase scyllo_Inosamine scyllo-Inosamine scyllo_Inosose->scyllo_Inosamine L-glutamine:aminocyclitol aminotransferase (Enzyme D) This compound This compound scyllo_Inosamine->this compound Aminotransferase N_Methyl_this compound N-Methylated Analogs This compound->N_Methyl_this compound N-Methyltransferase (SAM dependent) Phosphorylated_this compound Phosphorylated Analogs This compound->Phosphorylated_this compound Kinase (ATP dependent)

Caption: Simplified enzymatic pathway for the biosynthesis of this compound and its analogs.

Enzymatic Reactions in Streptomycin and Bluensomycin Biosynthesis

The biosynthesis of the streptidine core of streptomycin and the bluensidine core of bluensomycin involves a series of enzymatic reactions starting from this compound or its precursors.

Streptomycin_Bluensomycin_Pathway cluster_streptomycin Streptomycin Pathway cluster_bluensomycin Bluensomycin Pathway Streptamine_P This compound-6-P Streptidine_P Streptidine-6-P Streptamine_P->Streptidine_P Amidinotransferase (Enzyme F) (Arginine dependent) Bluensidine_P Bluensidine-6-P Streptamine_P->Bluensidine_P Carbamoyltransferase (Enzyme U) (Carbamoyl-P dependent) Streptomycin Streptomycin Streptidine_P->Streptomycin Glycosyltransferases, etc. Bluensomycin Bluensomycin Bluensidine_P->Bluensomycin Glycosyltransferases, etc. This compound This compound This compound->Streptamine_P Kinase (Enzyme E)

Caption: Key enzymatic steps in the biosynthesis of streptomycin and bluensomycin.[8]

Applications and Future Perspectives

The enzymatic synthesis of this compound and its analogs holds significant promise for the following applications:

  • Drug Discovery and Development: The generation of novel aminoglycoside analogs can lead to the discovery of new antibiotics with improved activity against resistant bacterial strains.[3][6]

  • Structure-Activity Relationship (SAR) Studies: A library of this compound analogs is invaluable for understanding the molecular basis of aminoglycoside-ribosome interactions and the mechanisms of antibiotic resistance.

  • Biocatalysis: The use of whole-cell or isolated enzyme systems provides a green and efficient alternative to complex chemical syntheses.[7]

  • Biocontrol in Agriculture: Some Streptomyces species and their secondary metabolites are used for the biocontrol of phytopathogens.[9]

Future research in this area will likely focus on the discovery and characterization of new enzymes with novel specificities, the optimization of reaction conditions for improved yields, and the development of robust metabolic engineering strategies for the in vivo production of desired aminoglycoside analogs.

References

Gram-Scale Synthesis of a Regioselectively Protected Streptamine Derivative for Aminoglycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and antibiotic development.

Introduction: The rise of antibiotic resistance necessitates the development of novel aminoglycoside antibiotics (AGAs). A key challenge in synthesizing new AGAs is the availability of versatile, enantiomerically pure building blocks. Streptamine, a core component of several AGAs, requires selective protection to enable regioselective glycosylation and further modification. This document outlines a practical, gram-scale synthesis of a regioselectively protected this compound derivative, (−)-(1R,2S,3R,4R,5S,6S)-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylthis compound, starting from the readily available antibiotic streptomycin. This process provides a valuable intermediate for the synthesis of novel 2-hydroxy AGAs, which show potential for reduced nephrotoxicity.[1][2]

I. Synthetic Strategy Overview

The overall synthetic strategy involves a four-step process to convert commercially available streptomycin sulfate into the target protected this compound derivative. This method leverages the inherent chirality of streptomycin to produce an optically pure building block, bypassing the need for challenging desymmetrization of meso-compounds like myo-inositol.[1][2][3] The key transformations are:

  • Hydrolysis of Guanidino Groups: The guanidino groups of dihydrostreptomycin are hydrolyzed.

  • Azide Formation: The resulting primary amines are converted to azides.

  • Benzylation of Hydroxyl Groups: All hydroxyl groups are protected as benzyl ethers.

  • Glycosidic Bond Cleavage: The glycosidic linkages are cleaved to release the protected this compound core.

This sequence provides the target mono-ol this compound derivative on a gram scale, ready for subsequent regioselective deprotection and glycosylation reactions.[1][2][3]

Synthesis_Workflow Start Streptomycin Sulfate Step1 Reduction to Dihydrostreptomycin Start->Step1 NaBH4 Step2 Hydrolysis of Guanidines Step1->Step2 Ba(OH)2 Step3 Azide Formation Step2->Step3 TfN3 Step4 Benzylation of -OH groups Step3->Step4 BnBr, NaH Step5 Glycosidic Bond Cleavage Step4->Step5 HCl, MeOH End Protected this compound Derivative (16) Step5->End

Caption: Overall workflow for the synthesis of the protected this compound derivative.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of the protected this compound derivative (16).

StepStarting Material (Compound #)Key ReagentsSolvent(s)Reaction TimeProduct (Compound #)Yield (%)Scale
Benzylation Dihydrothis compound derivative (11)Sodium hydride, Benzyl bromideDMF16 hBenzylated intermediate-Gram
Glycosidic Cleavage & Acetylation Benzylated intermediateHCl in Methanol, Acetic anhydride, DMAPCH₂Cl₂, MeOH0.5 h (Ac)Acetylated this compound (14) & Methyl streptobiosaminide (15)83 (14), 81 (15)Gram
Deacetylation Acetylated this compound (14)Sodium methoxideMethanol-Target Mono-ol (16)92Gram
Regioselective Monodebenzylation Target Mono-ol (16)Iodobenzene diacetate, IodineAcetonitrile-Diol (17)71-
Regioselective Azide Reduction Target Mono-ol (16)CrCl₂, LiIEthyl acetate4 hOxazolidinone (23)--

III. Detailed Experimental Protocols

A. Protocol for Benzylation of Dihydrothis compound Derivative (11)

  • To an ice-cold, stirred solution of the dihydrothis compound derivative (11) (4.56 g, 8.27 mmol) in anhydrous DMF (120 mL) under an argon atmosphere, add sodium hydride (4.96 g, 124.0 mmol, 60% in mineral oil) in two portions.

  • Stir the mixture for 10 minutes.

  • Add benzyl bromide (11.9 mL, 99.2 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the dropwise addition of methanol (5 mL).

  • Dilute the mixture with ethyl acetate (200 mL).

  • Wash the organic layer sequentially with ice-cold water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude benzylated product.[1]

B. Protocol for Glycosidic Bond Cleavage and Acetylation

  • Subject the crude benzylated intermediate from the previous step to cleavage with HCl in methanol.

  • After the reaction is complete, neutralize the reaction mixture and remove the volatile components under reduced pressure.

  • Dissolve the crude residue in CH₂Cl₂ (20 mL).

  • Add acetic anhydride (0.6 mL, 5.90 mmol) and 4-dimethylaminopyridine (DMAP) (0.25 g, 2.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (5%, 10%, 15%, 20%) to yield the acetylated this compound derivative (14) and methyl streptobiosaminide (15).[1][2]

C. Protocol for Deacetylation to the Target Mono-ol (16)

  • Treat the acetylated this compound derivative (14) with sodium methoxide in methanol.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Upon completion, neutralize the reaction and remove the solvent under reduced pressure.

  • Purify the residue as necessary to obtain the final desymmetrized this compound mono-ol (16).[1][2][3]

IV. Regioselective Deprotection Protocols

The protected this compound derivative (16) can undergo regioselective deprotection to provide various building blocks for AGA synthesis.

A. Regioselective Monodebenzylation

Monodebenzylation Start Protected this compound (16) Reagents Iodobenzene diacetate, Iodine, White light Start->Reagents Product Diol (17) Reagents->Product

Caption: Regioselective monodebenzylation of the protected this compound.

Photolysis of the protected this compound (16) in acetonitrile with white light in the presence of iodobenzene diacetate and iodine results in the clean formation of a diol (17) in 71% yield.[2][3] This diol can be subsequently acetylated for ease of spectral interpretation.

B. Regioselective Azide Reduction

Azide_Reduction Start Protected this compound (16) Reagents CrCl₂, LiI Start->Reagents Product Oxazolidinone (23) Reagents->Product

Caption: Regioselective reduction of a single azide group.

Treatment of the protected this compound (16) with a mixture of chromium(II) chloride (CrCl₂) and lithium iodide (LiI) in moist ethyl acetate at 70 °C for 4 hours leads to the regioselective reduction of one azide group and subsequent cyclization to form the oxazolidinone derivative (23).[1][2]

V. Conclusion

This application note provides a detailed, practical, and scalable protocol for the synthesis of a key protected this compound building block from an inexpensive and readily available starting material. The quantitative data and step-by-step methodologies presented herein, along with protocols for subsequent regioselective deprotections, offer researchers a robust platform for the development of next-generation aminoglycoside antibiotics with potentially improved therapeutic profiles.

References

Application Notes and Protocols for Regioselective Glycosylation of Streptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chemical and chemoenzymatic methods for the regioselective glycosylation of streptamine, a crucial component of many aminoglycoside antibiotics. The protocols and data presented herein are intended to guide researchers in the development of novel aminoglycoside derivatives with potentially improved therapeutic properties.

Introduction

This compound is a meso-1,3-diaminocyclohexane-2,4,5,6-tetrol that forms the central scaffold of the antibiotic streptomycin. Unlike the more common 2-deoxythis compound found in aminoglycosides like kanamycin and gentamicin, the presence of a hydroxyl group at the C-2 position in this compound presents unique challenges and opportunities for synthetic modification. The regioselective glycosylation of this compound is a critical step in the synthesis of novel aminoglycoside antibiotics, as the position of glycosylation significantly influences the biological activity and resistance profile of the resulting compounds.

The primary challenge in the chemical synthesis of this compound-containing aminoglycosides lies in the desymmetrization of the this compound core to achieve regioselective glycosylation at the C-4, C-5, or C-6 positions. This typically requires a multi-step protecting group strategy to differentiate the four hydroxyl groups.

This document outlines a robust method for the preparation of a key intermediate for regioselective 4-O-glycosylation, derived from the natural product streptomycin. Additionally, strategies for accessing other hydroxyl positions and an overview of enzymatic approaches are discussed.

Chemical Methods for Regioselective Glycosylation

The predominant chemical strategy for regioselective glycosylation of this compound involves the use of protecting groups to selectively expose a single hydroxyl group for glycosylation. A highly effective approach utilizes streptomycin as a starting material, leveraging nature's desymmetrization of the this compound core.

Regioselective 4-O-Glycosylation via a Streptomycin-Derived Acceptor

A practical and scalable synthesis of a regioselectively protected this compound derivative, poised for 4-O-glycosylation, has been developed. This method circumvents the challenges of desymmetrizing the this compound meso-compound directly.[1][2]

Experimental Workflow:

streptomycin Streptomycin Sulfate dihydrostreptomycin Dihydrostreptomycin streptomycin->dihydrostreptomycin aq. NaBH4 diazido_dihydrostreptomycin 1,3-Di(deamino)-1,3- diazidodihydrostreptomycin dihydrostreptomycin->diazido_dihydrostreptomycin 1. Ba(OH)2 2. Imidazole-1-sulfonyl azide perbenzylated_derivative Perbenzylated Derivative diazido_dihydrostreptomycin->perbenzylated_derivative NaH, BnBr, DMF acetylated_this compound Acetylated this compound Derivative (14) perbenzylated_derivative->acetylated_this compound 1. 3N HCl/MeOH 2. Ac2O, Pyridine streptamine_mono_ol This compound Mono-ol (16) (Acceptor for 4-O-Glycosylation) acetylated_this compound->streptamine_mono_ol NaOMe, MeOH glycosylation 4-O-Glycosylation streptamine_mono_ol->glycosylation Glycosyl Donor, Promoter (e.g., TMSOTf) final_product 4-O-Glycosyl this compound Derivative glycosylation->final_product

Caption: Workflow for the synthesis of a 4-O-glycosylation acceptor from streptomycin.

Quantitative Data for Synthesis of 4-O-Glycosylation Acceptor

StepProductYield (%)Reference
Reduction, Deguanylation, and Diazotization of Streptomycin1,3-Di(deamino)-1,3-diazidodihydrostreptomycin (11)52[2]
PerbenzylationPerbenzylated Derivative (13)74[2]
Glycosidic Bond Cleavage and AcetylationAcetylated this compound Derivative (14)83[2]
Deacetylation(−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylthis compound (16)92[2]

Protocols:

Protocol 2.1.1: Synthesis of 1,3-Di(deamino)-1,3-diazidodihydrostreptomycin (11) [2]

  • Commercial streptomycin sulfate is reduced to dihydrostreptomycin with aqueous sodium borohydride.

  • The crude dihydrostreptomycin is deguanylated by refluxing in a saturated aqueous solution of barium hydroxide for 36 hours.

  • The resulting product is treated with imidazole-1-sulfonyl azide hydrochloride, catalyzed by copper sulfate in aqueous methanol for 16 hours, to yield the diazido derivative (11).

  • The product is purified by silica gel column chromatography.

Protocol 2.1.2: Synthesis of Perbenzylated Derivative (13) [2]

  • To an ice-cold, stirred solution of compound 11 in DMF under an argon atmosphere, add sodium hydride (60% in mineral oil).

  • After 10 minutes, add benzyl bromide dropwise over 10 minutes.

  • Allow the reaction to proceed at room temperature for 14 hours.

  • The perbenzylated derivative (13) is isolated and purified.

Protocol 2.1.3: Synthesis of Acetylated this compound Derivative (14) [2]

  • Suspend the perbenzylated derivative (13) in 3 N HCl in methanol, with the addition of dichloromethane to obtain a clear solution.

  • Heat the reaction mixture to reflux with stirring for 16 hours.

  • Cool the mixture in an ice bath and neutralize with triethylamine.

  • Evaporate the solvents, and acetylate the crude product to facilitate chromatographic purification, yielding the this compound derivative (14).

Protocol 2.1.4: Synthesis of this compound Mono-ol Acceptor (16) [2]

  • Treat the acetylated this compound derivative (14) with sodium methoxide in methanol to afford the target desymmetrized this compound mono-ol (16).

Protocol 2.1.5: General Procedure for 4-O-Glycosylation Note: A specific protocol for the glycosylation of acceptor 16 was not found in the searched literature. The following is a general procedure based on common glycosylation methods.

  • To a mixture of the this compound mono-ol acceptor (16) (1.0 eq) and a suitable glycosyl donor (e.g., a trichloroacetimidate or thioglycoside, 1.2-1.5 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a promoter (e.g., TMSOTf, 0.1-0.2 eq) at an appropriate temperature (e.g., -78 °C to 0 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Dilute the reaction mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-O-glycosylated this compound derivative.

Accessing Other Hydroxyl Positions (C-5 and C-6) through Regioselective Deprotection

The versatile this compound building block (16) can be further manipulated to expose other hydroxyl groups for glycosylation.

Experimental Strategies for Deprotection:

streptamine_mono_ol This compound Mono-ol (16) diol_17 5,6-Diol (17) streptamine_mono_ol->diol_17 White light, I2, PhI(OAc)2, MeCN diol_19 4,5-Diol (19) streptamine_mono_ol->diol_19 BCl3, DCM, -20°C meso_diol_20 4,6-Diol (meso-20) streptamine_mono_ol->meso_diol_20 BCl3, DCM, -20°C

Caption: Regioselective deprotection of the this compound mono-ol (16).

Quantitative Data for Regioselective Deprotection

Reagents and ConditionsProduct(s)Yield (%)Reference
White light, I₂, PhI(OAc)₂, MeCN5,6-Diol (17)71[3]
BCl₃, DCM, -20 °C4,5-Diol (19)65[1]
BCl₃, DCM, -20 °C4,6-Diol (meso-20)14[1]

Protocols:

Protocol 2.2.1: Synthesis of 5,6-Diol (17) [3]

  • Perform a photolysis of the this compound mono-ol (16) in acetonitrile in the presence of iodobenzene diacetate and iodine under white light to cleanly provide the 5,6-diol (17).

Protocol 2.2.2: Synthesis of 4,5-Diol (19) and 4,6-Diol (meso-20) [1]

  • React the this compound mono-ol (16) with boron trichloride in dichloromethane at -20 °C to yield a mixture of the 4,5-diol (19) and the meso-4,6-diol (20).

  • The regioselectivity is influenced by the proximity to the electron-withdrawing azido groups.

Note: Detailed protocols for the regioselective glycosylation of the 5-OH and 6-OH positions of this compound were not explicitly found in the searched literature. However, the diols generated from the deprotection protocols above can be subjected to further protection/deprotection steps to isolate a single hydroxyl group for subsequent glycosylation using standard methods.

Chemoenzymatic and Enzymatic Methods

Enzymatic glycosylation offers the advantage of high regio- and stereoselectivity, often without the need for complex protecting group manipulations. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule.

While specific protocols for the enzymatic glycosylation of this compound are not extensively detailed in the literature, the biosynthesis of related aminoglycosides provides a framework for potential chemoenzymatic approaches.

Biosynthetic Pathway Insights:

The biosynthesis of spectinomycin, an aminocyclitol antibiotic related to the aminoglycosides, involves the formation of the this compound-related core, spectinamine, from glucose.[2] The N-methyl groups are derived from methionine. In the biosynthesis of many aminoglycosides, the initial step after the formation of the aminocyclitol core is glycosylation catalyzed by an NDP-sugar:this compound glycosyltransferase.

Potential Chemoenzymatic Strategy:

A plausible chemoenzymatic approach would involve the chemical synthesis of a this compound acceptor, followed by glycosylation using a specific glycosyltransferase and an activated sugar donor (e.g., UDP-glucose). This strategy could provide access to specific glycosides that are difficult to obtain through purely chemical means. The identification and characterization of novel glycosyltransferases with activity towards this compound and its derivatives is an active area of research.

Conclusion

The regioselective glycosylation of this compound is a challenging but critical aspect of developing novel aminoglycoside antibiotics. The chemical synthesis of a versatile 4-O-glycosylation acceptor from streptomycin provides a practical and scalable route to a key intermediate. Further functionalization of this intermediate through regioselective deprotection opens avenues for glycosylation at other positions. While detailed protocols for 5-O and 6-O glycosylation are less defined, the principles of protecting group chemistry can be applied to the diol intermediates. Chemoenzymatic approaches, leveraging the high selectivity of glycosyltransferases, represent a promising future direction for the synthesis of complex this compound-containing aminoglycosides. The methods and data presented in these notes offer a valuable resource for researchers in the field of antibiotic development.

References

Application Notes and Protocols for the Purification of Streptamine Derivatives using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptamine and its derivatives, core components of aminoglycoside antibiotics, are of significant interest in pharmaceutical research and development due to their potent antimicrobial activity. The isolation and purification of these highly polar compounds from complex mixtures, such as fermentation broths or synthetic reaction media, is a critical step in their characterization, bioactivity screening, and drug manufacturing. This document provides detailed application notes and protocols for the purification of this compound derivatives using various column chromatography techniques, including Ion-Exchange Chromatography (IEX), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

General Workflow for Purification

The purification of this compound derivatives typically follows a multi-step process to remove impurities and isolate the target compound(s) at the desired purity level. The general workflow involves sample preparation, a primary chromatography step for initial separation, followed by a secondary polishing step, and finally, purity assessment.

Purification Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_final Final Product Crude_Extract Crude Extract/ Reaction Mixture Filtration Filtration/ Centrifugation Crude_Extract->Filtration pH_Adjustment pH Adjustment/ Solvent Exchange Filtration->pH_Adjustment Primary_Chromatography Primary Chromatography (e.g., Ion-Exchange) pH_Adjustment->Primary_Chromatography Fraction_Collection1 Fraction Collection Primary_Chromatography->Fraction_Collection1 TLC_HPLC_Analysis1 TLC/HPLC Analysis Fraction_Collection1->TLC_HPLC_Analysis1 Pooling1 Pooling of Enriched Fractions TLC_HPLC_Analysis1->Pooling1 Secondary_Chromatography Secondary Chromatography (e.g., HILIC or RP-HPLC) Pooling1->Secondary_Chromatography Fraction_Collection2 Fraction Collection Secondary_Chromatography->Fraction_Collection2 TLC_HPLC_Analysis2 TLC/HPLC Analysis Fraction_Collection2->TLC_HPLC_Analysis2 Pooling2 Pooling of Pure Fractions TLC_HPLC_Analysis2->Pooling2 Solvent_Removal Solvent Removal Pooling2->Solvent_Removal Purity_Assessment Purity Assessment (HPLC, MS, NMR) Solvent_Removal->Purity_Assessment Final_Product Purified this compound Derivative Purity_Assessment->Final_Product

Caption: General workflow for the purification of this compound derivatives.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Purified this compound derivatives, as part of aminoglycoside antibiotics, exert their biological effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death. Understanding this mechanism is crucial for the development of new and more effective antibiotics.

Aminoglycoside Mechanism of Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Codon_Misreading Codon Misreading 30S_Subunit->Codon_Misreading Inhibition_of_Translocation Inhibition of Translocation 30S_Subunit->Inhibition_of_Translocation 50S_Subunit 50S Ribosomal Subunit mRNA mRNA Streptamine_Derivative This compound Derivative (Aminoglycoside) Binding Binds to A-site on 16S rRNA Streptamine_Derivative->Binding Binding->30S_Subunit Truncated_Proteins Production of Truncated/ Non-functional Proteins Codon_Misreading->Truncated_Proteins Inhibition_of_Translocation->Truncated_Proteins Cell_Death Bacterial Cell Death Truncated_Proteins->Cell_Death

Caption: Simplified mechanism of action of this compound-containing antibiotics.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for the initial capture and purification of this compound derivatives from crude extracts.[1] These compounds are basic and positively charged at neutral or acidic pH, allowing them to bind to cation-exchange resins.

1.1. Materials

  • Stationary Phase: Strong cation-exchange resin (e.g., Dowex 50W) or weak cation-exchange resin (e.g., Carboxymethyl cellulose).

  • Mobile Phase A (Binding/Wash Buffer): Deionized water or a low concentration buffer (e.g., 20 mM sodium phosphate), pH 6.0-7.7.

  • Mobile Phase B (Elution Buffer): A salt solution (e.g., 0.5-1.5 M NH4OH, (NH4)2SO4, or NaCl in Mobile Phase A) or a buffer with a higher pH.

  • Sample: Crude extract containing this compound derivatives, filtered and pH-adjusted.

1.2. Column Preparation

  • Prepare a slurry of the cation-exchange resin in the binding buffer.

  • Pour the slurry into a glass column, allowing the resin to settle evenly.

  • Wash the packed column with 5-10 column volumes (CV) of binding buffer to equilibrate the resin.

1.3. Sample Loading and Elution

  • Adjust the pH of the crude extract to 6.0-7.7.

  • Load the sample onto the column at a flow rate of 1-3 CV/hour.

  • Wash the column with 2-5 CV of binding buffer to remove unbound impurities.

  • Elute the bound this compound derivatives using a linear gradient or a step gradient of the elution buffer.

  • Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

1.4. Quantitative Data

ParameterValueReference
Resin Type Strong Acid Cation Exchange (e.g., Dowex 50)
Binding pH 6.0 - 7.7
Eluent 0.5 - 1.5 M NH4OH or (NH4)2SO4
Flow Rate 1 - 3 CV/hour
Typical Recovery 88% - 91%
Typical Purity 70% - 74%
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for the separation of highly polar compounds like this compound derivatives, which are often poorly retained in reversed-phase chromatography.

2.1. Materials

  • Stationary Phase: HILIC column with a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases).

  • Mobile Phase A (Aqueous): Water with an additive (e.g., 10-20 mM ammonium formate or 0.1% formic acid).

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample: Partially purified this compound derivative dissolved in a mixture of acetonitrile and water (typically >70% acetonitrile).

2.2. Column Equilibration and Sample Injection

  • Equilibrate the HILIC column with the initial mobile phase composition (high organic content) for at least 10-15 column volumes.

  • Dissolve the sample in a solvent with a similar or slightly lower organic content than the initial mobile phase to ensure good peak shape.

  • Inject the sample onto the column.

2.3. Elution and Detection

  • Elute the this compound derivatives using a gradient of increasing aqueous mobile phase (A).

  • Due to the lack of a strong chromophore, detection is typically performed using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

2.4. Quantitative Data

ParameterValueReference
Stationary Phase Zwitterionic (e.g., Atlantis Premier BEH Z-HILIC)
Mobile Phase A 20 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from high %B to lower %B
Detection ELSD, CAD, or MS
LOD/LOQ (Analytical) Can be in the low ng/mL to µg/mL range depending on the detector.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While challenging due to the high polarity of this compound derivatives, RP-HPLC can be employed for their purification, often with the use of ion-pairing agents.

3.1. Materials

  • Stationary Phase: C18 or C8 reversed-phase column.

  • Mobile Phase A (Aqueous): Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA) and a buffer if needed.

  • Mobile Phase B (Organic): Acetonitrile or methanol with the same concentration of the ion-pairing agent.

  • Sample: Partially purified this compound derivative dissolved in the initial mobile phase.

3.2. Method

  • Equilibrate the column with the starting mobile phase composition (high aqueous content).

  • Inject the sample.

  • Elute with a gradient of increasing organic mobile phase (B).

  • Monitor the elution using a suitable detector (ELSD, CAD, or MS). Pre-column derivatization with a UV-active agent can also be performed to enable UV detection.[2]

3.3. Quantitative Data

ParameterValueReference
Stationary Phase C18 (e.g., Agilent ZORBAX StableBond SB-C18)
Mobile Phase High aqueous mobile phase with ion-pairing agents (e.g., TFA)
Detection ELSD, CAD, MS, or UV (with derivatization)
Purity Achievable >95% depending on the preceding purification steps

Purity Assessment

After purification, the purity of the this compound derivative should be assessed using orthogonal analytical techniques.

  • HPLC: Use a validated analytical HPLC method (HILIC or RP-HPLC with a suitable detector) to determine the purity of the collected fractions.

  • Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide structural confirmation and can also be used for quantitative purity assessment (qNMR).

Conclusion

The purification of this compound derivatives is a multi-step process that often requires the combination of different chromatographic techniques. Ion-exchange chromatography is highly effective for initial capture and partial purification from crude mixtures. HILIC is a powerful technique for separating these highly polar compounds with high resolution. Reversed-phase HPLC, often with the use of ion-pairing agents or derivatization, can also be employed as a polishing step. The choice of the specific methods and their sequence will depend on the nature of the starting material, the impurities present, and the desired final purity of the this compound derivative. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the successful purification of these important biomolecules.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Streptamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptamine, a fundamental component of various aminoglycoside antibiotics, plays a crucial role in their biological activity. A thorough structural and analytical understanding of this compound and its derivatives is paramount for the development of new therapeutic agents and for quality control in pharmaceutical manufacturing. This document provides detailed application notes and experimental protocols for the analysis of this compound-containing compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for unambiguous structure elucidation, purity assessment, and quantitative analysis.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of this compound and its derivatives in solution.[2][3] Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, allows for the complete assignment of all proton and carbon signals, providing a unique fingerprint of the molecule.

Data Presentation: NMR Chemical Shifts and Coupling Constants

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and proton-proton coupling constants (J) for key this compound derivatives. All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound Derivatives

CompoundH-1H-2H-3H-4H-5H-6Other Key SignalsSolventReference
1,3-Di(deamino)-1,3-diazido-2,5-di-O-benzylthis compound 3.48-3.39 (m)3.34 (td, J = 9.2, 3.6 Hz)3.25 (t, J = 9.8 Hz)3.48-3.39 (m)3.48-3.39 (m)3.34 (td, J = 9.2, 3.6 Hz)7.42-7.28 (m, Ar-H), 4.93, 4.86, 4.76 (CH₂Ph), 2.69, 2.53 (OH)CDCl₃[4]
1,3-Di(deamino)-1,3-diazido-5,6-di-O-benzylthis compound 2.88-2.79 (m)2.69 (t, J = 9.7 Hz)2.88-2.79 (m)2.96-2.90 (m)2.88-2.79 (m)2.96-2.90 (m)7.45-7.09 (m, Ar-H), 4.69, 4.65 (CH₂Ph), 1.90 (OH)C₆D₆[4]

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Derivatives

CompoundC-1C-2C-3C-4C-5C-6Other Key SignalsSolventReference
1,3-Di(deamino)-1,3-diazido-2,5-di-O-benzylthis compound 66.672.067.573.180.983.4138.0, 137.5 (Ar-C), 76.0, 75.9 (CH₂Ph)CDCl₃[4]
1,3-Di(deamino)-1,3-diazido-5,6-di-O-benzylthis compound 67.579.267.573.182.073.1138.9, 138.1 (Ar-C), 75.5, 74.9 (CH₂Ph)C₆D₆[4]
Experimental Protocol: NMR Spectroscopy

This protocol outlines the general steps for acquiring high-quality NMR spectra of this compound compounds.

1. Sample Preparation:

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid complications in spectral interpretation.

  • Solvent Selection: Due to the polar nature of this compound and its derivatives, deuterated polar solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are recommended. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is often required due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Weigh the desired amount of the this compound compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities (splitting patterns), and integration of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments: To unambiguously assign all signals and determine the connectivity within the molecule, the following 2D NMR experiments are crucial:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is valuable for determining the stereochemistry and conformation of the molecule.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hz.[5]

  • Use the information from the 2D spectra to assign all proton and carbon signals and confirm the structure of the this compound compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS/MS Analysis cluster_analysis_ms Data Interpretation Sample_MS This compound Sample SPE Solid Phase Extraction (SPE) Sample_MS->SPE Elution Elution SPE->Elution LC Liquid Chromatography (HILIC) Elution->LC ESI Electrospray Ionization (ESI) LC->ESI MS_Analysis MS and MS/MS Analysis ESI->MS_Analysis Mass_Det Mass Determination MS_Analysis->Mass_Det Frag_Analysis Fragmentation Analysis MS_Analysis->Frag_Analysis Struct_Confirm Structure Confirmation Mass_Det->Struct_Confirm Frag_Analysis->Struct_Confirm Signaling_Pathway cluster_analysis_methods Analytical Characterization cluster_structural_info Structural Information cluster_biological_context Biological Context NMR NMR Spectroscopy Structure 3D Structure & Conformation NMR->Structure Connectivity Molecular Connectivity NMR->Connectivity MS Mass Spectrometry MS->Connectivity Binding Ribosomal RNA Binding Structure->Binding Connectivity->Binding Inhibition Protein Synthesis Inhibition Binding->Inhibition Activity Antibacterial Activity Inhibition->Activity

References

Application Notes and Protocols for a Cell-Based Assay to Determine Streptamine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptamine is a fundamental aminocyclitol component of various aminoglycoside antibiotics, a class of drugs historically used to treat bacterial infections.[1][2] The primary mechanism of action for aminoglycosides in prokaryotes is the inhibition of protein synthesis via binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately, bacterial cell death.[3][4] While their antibacterial properties are well-documented, the effects of this compound and its derivatives on eukaryotic cells are of increasing interest for understanding potential off-target effects, cytotoxicity, and novel therapeutic applications.[5][6]

These application notes provide a detailed framework for developing and executing a comprehensive cell-based assay to characterize the bioactivity of this compound in a eukaryotic cell context. The described protocols will enable researchers to assess key cellular responses, including cytotoxicity, apoptosis, and the modulation of critical signaling pathways. Such assays are indispensable tools in the early stages of drug development for evaluating the efficacy and safety of new chemical entities.[7][8]

Principle of the Assay

This cell-based assay is designed to quantify the biological effects of this compound on a selected eukaryotic cell line. The workflow involves exposing cultured cells to varying concentrations of this compound and subsequently measuring several key parameters:

  • Cell Viability and Cytotoxicity: To determine the concentration-dependent effect of this compound on cell survival and proliferation.

  • Apoptosis Induction: To investigate whether this compound induces programmed cell death and to quantify the activation of key apoptotic markers.

  • Signaling Pathway Modulation: To analyze the impact of this compound on pro-survival and stress-response signaling pathways, specifically the PI3K/Akt and MAPK/ERK pathways.

By integrating these multiple endpoints, a comprehensive bioactivity profile of this compound can be established.

Materials and Reagents

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells (or other suitable eukaryotic cell line)

  • This compound solution: Prepare a stock solution in sterile, nuclease-free water or a suitable solvent.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell Viability Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • PrestoBlue™ Cell Viability Reagent

  • Apoptosis Assay Reagents:

    • Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

  • Western Blotting Reagents:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well for viability and apoptosis assays, or into 6-well plates at a density of 5 x 10^5 cells/well for Western blotting.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cell plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assays
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[3]

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[2]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Following the treatment period, add 10 µL of PrestoBlue™ reagent to each well of the 96-well plate.[1][9]

  • Incubate the plate for 10 minutes to 2 hours at 37°C.[1][10]

  • Measure the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Caspase-3 Activity Assay
  • After this compound treatment in a 96-well plate, lyse the cells according to the manufacturer's protocol for the caspase-3 activity assay kit.[11]

  • Prepare the caspase-3 substrate solution containing the fluorogenic substrate Ac-DEVD-AMC.[11]

  • Add the substrate solution to the cell lysates in a black 96-well plate.

  • Incubate the plate at 37°C in the dark for 1-2 hours.

  • Measure the fluorescence with excitation at 380 nm and emission between 420-460 nm using a fluorescence plate reader.[11]

  • Express the results as relative fluorescence units (RFU) or as fold-change compared to the vehicle-treated control.

Protocol 4: Western Blot Analysis of Signaling Pathways
  • After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[12]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies against phospho-Akt (1:1000 dilution) and phospho-ERK1/2 (1:1000 dilution) overnight at 4°C.[14][15]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • To normalize the data, strip the membrane and re-probe with antibodies against total Akt and total ERK.

  • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Cytotoxicity of this compound on HEK293 Cells
This compound (µM)Cell Viability (%) - MTT Assay (48h)Cell Viability (%) - PrestoBlue™ Assay (48h)
0 (Control)100.0 ± 5.2100.0 ± 4.8
1098.2 ± 4.599.1 ± 3.9
5095.6 ± 6.196.5 ± 5.3
10085.3 ± 7.388.2 ± 6.7
25062.1 ± 8.565.4 ± 7.9
50045.8 ± 9.248.9 ± 8.1
100025.4 ± 6.828.3 ± 7.2
IC50 (µM) ~550 ~580

Data are presented as mean ± standard deviation (n=3). IC50 values are estimated from the dose-response curves.

Table 2: Induction of Apoptosis by this compound in HEK293 Cells
This compound (µM)Caspase-3 Activity (Fold Change vs. Control) at 24h
0 (Control)1.0 ± 0.1
1001.2 ± 0.2
2502.5 ± 0.4
5004.8 ± 0.6
10007.2 ± 0.9

Data are presented as mean ± standard deviation (n=3).

Table 3: Modulation of Signaling Pathways by this compound in HEK293 Cells
This compound (µM) at 6hp-Akt / Total Akt (Relative Densitometry)p-ERK / Total ERK (Relative Densitometry)
0 (Control)1.00 ± 0.081.00 ± 0.09
1000.95 ± 0.071.10 ± 0.12
2500.68 ± 0.091.45 ± 0.15
5000.42 ± 0.061.82 ± 0.21
10000.21 ± 0.042.15 ± 0.25

Data are presented as mean ± standard deviation (n=3) of the ratio of phosphorylated protein to total protein, normalized to the control.

Visualizations

Streptamine_Signaling_Pathway This compound This compound mitochondrion Mitochondrion This compound->mitochondrion pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt mapk_erk MAPK/ERK Pathway This compound->mapk_erk cell_membrane Cell Membrane cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis cell_survival Cell Survival pi3k_akt->cell_survival stress_response Stress Response mapk_erk->stress_response

Caption: Proposed signaling pathways of this compound bioactivity in eukaryotic cells.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293) start->cell_culture seeding Cell Seeding (6-well & 96-well plates) cell_culture->seeding treatment This compound Treatment (0-1000 µM, 24-72h) seeding->treatment viability_assay Cell Viability Assays (MTT & PrestoBlue) treatment->viability_assay apoptosis_assay Caspase-3 Activity Assay treatment->apoptosis_assay western_blot Western Blotting (p-Akt, p-ERK) treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound bioactivity.

Logical_Relationship cluster_cellular_response Cellular Response This compound This compound Concentration viability Decreased Cell Viability This compound->viability apoptosis Increased Apoptosis This compound->apoptosis pi3k_inhibition PI3K/Akt Inhibition This compound->pi3k_inhibition erk_activation MAPK/ERK Activation This compound->erk_activation bioactivity This compound Bioactivity Profile viability->bioactivity apoptosis->bioactivity pi3k_inhibition->bioactivity erk_activation->bioactivity

Caption: Logical relationship between experimental readouts and the final bioactivity profile.

References

Screening for Novel Streptamine-Based Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibiotics. Streptamine-containing compounds, a core scaffold of aminoglycoside antibiotics, represent a promising class of molecules for the development of new antimicrobial agents. This document provides detailed application notes and experimental protocols for the screening and evaluation of novel this compound-based antimicrobial candidates.

Introduction to this compound-Based Antimicrobial Agents

This compound and its derivatives, most notably 2-deoxythis compound (2-DOS), form the central scaffold of aminoglycoside antibiotics.[1][2][3] These compounds exert their bactericidal effects by binding to the decoding A-site of the bacterial 16S ribosomal RNA, leading to protein mistranslation and ultimately cell death.[4][5] The modification of the this compound core offers a rich field for the synthesis of novel derivatives with potentially improved efficacy, reduced toxicity, and activity against resistant strains.

High-Throughput Screening (HTS) for Hit Identification

The initial step in discovering novel this compound-based antimicrobial agents involves the screening of large compound libraries to identify "hits" with potential antibacterial activity. High-throughput screening (HTS) platforms are essential for efficiently evaluating thousands of compounds.[6][7]

Experimental Workflow for High-Throughput Screening

A typical HTS workflow for identifying novel this compound-based antimicrobial agents is depicted below. This process begins with a primary screen to identify compounds that inhibit bacterial growth, followed by secondary assays to confirm activity and assess selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Compound_Library This compound Derivative Library Primary_Assay Whole-Cell Growth Inhibition Assay (e.g., 384-well format) Compound_Library->Primary_Assay Hit_Confirmation Dose-Response Analysis (MIC Determination) Primary_Assay->Hit_Confirmation Active Compounds Cytotoxicity_Assay Mammalian Cell Viability Assay Hit_Confirmation->Cytotoxicity_Assay Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Selective Hits Lead_Candidates Lead Candidates SAR_Studies->Lead_Candidates

High-Throughput Screening Workflow

Experimental Protocols

Detailed methodologies for the key experiments in the screening cascade are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of novel compounds.

Materials:

  • Novel this compound-based compounds

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK-293, COS-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel this compound-based compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) or LC₅₀ (half-maximal lethal concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8]

Data Presentation

Quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison of the activity and toxicity of novel this compound-based compounds.

Table 1: In Vitro Antimicrobial Activity of Novel this compound Derivatives (MIC in µM)

CompoundE. coliS. aureusP. aeruginosaK. pneumoniae
NB54 790---
Compound 2 (NB54 analog) 588---
Gentamicin (Control) 6---
Paromomycin (Control) 22---
Data is illustrative and based on published findings for similar compounds.[8]

Table 2: Cytotoxicity of Novel this compound Derivatives against Mammalian Cell Lines

CompoundCell LineLC₅₀ (µM)IC₅₀ (µM)
NB54 HEK-293240-
COS-7790-
MDCK415-
Compound 2 (NB54 analog) HEK-293500-
COS-7588-
MDCK159-
Gentamicin (Control) HEK-29311.5-
COS-710.8-
MDCK11.5-
Paromomycin (Control) HEK-2932.8-
COS-79.3-
MDCK3.3-
Data is illustrative and based on published findings for similar compounds.[8]

Mechanism of Action: Ribosomal Targeting

This compound-based antibiotics, like other aminoglycosides, primarily function by targeting the bacterial ribosome, a critical component of protein synthesis.

Signaling Pathway of Ribosomal Inhibition

The binding of a this compound-based antibiotic to the A-site of the 16S rRNA within the 30S ribosomal subunit interferes with the fidelity of translation. This leads to the incorporation of incorrect amino acids, resulting in the synthesis of non-functional or toxic proteins, which ultimately leads to bacterial cell death.

Ribosomal_Inhibition cluster_0 Bacterial Cell Streptamine_Compound This compound-based Antibiotic Ribosome 30S Ribosomal Subunit (16S rRNA A-site) Streptamine_Compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates mRNA mRNA mRNA->Protein_Synthesis tRNA Aminoacyl-tRNA tRNA->Protein_Synthesis Mistranslation Codon Misreading & Mistranslation Protein_Synthesis->Mistranslation Disrupts Nonfunctional_Proteins Non-functional/ Toxic Proteins Mistranslation->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Leads to

Mechanism of Ribosomal Inhibition

Hit-to-Lead Optimization

Following the identification of promising hits, the hit-to-lead phase involves the iterative process of modifying the chemical structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.[6]

Logical Workflow for Hit-to-Lead Optimization

This workflow outlines the key stages in optimizing a hit compound to a lead candidate ready for further preclinical development.

Hit_to_Lead Start Confirmed Hit from Primary Screen SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Synthesis of Analogs SAR->Synthesis Design Analogs In_Vitro In Vitro Evaluation (MIC, Cytotoxicity) Synthesis->In_Vitro In_Vitro->SAR Feedback for Next Iteration ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADMET Potent & Selective Analogs ADMET->SAR Feedback on Pharmacokinetics Lead Lead Candidate ADMET->Lead Optimized Profile

Hit-to-Lead Optimization Workflow

Conclusion

The screening and development of novel this compound-based antimicrobial agents hold significant promise in the fight against antimicrobial resistance. The systematic application of high-throughput screening, detailed in vitro characterization, and iterative medicinal chemistry efforts are crucial for the successful identification and optimization of new therapeutic candidates. The protocols and workflows outlined in this document provide a comprehensive framework for researchers engaged in this critical area of drug discovery.

References

Application Notes and Protocols for Utilizing Streptamine as a Scaffold in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using streptamine as a scaffold for generating combinatorial libraries aimed at the discovery of novel therapeutic agents. The protocols outlined below are based on established principles of solid-phase synthesis and have been adapted for the unique structural features of the this compound core.

Introduction: this compound as a Privileged Scaffold

This compound, a key component of the antibiotic streptomycin, represents a versatile and promising scaffold for combinatorial chemistry. Its rigid cyclitol core is decorated with multiple amino and hydroxyl groups that can be selectively functionalized, allowing for the creation of diverse molecular libraries. The inherent biological relevance of the this compound core, particularly its interactions with RNA, makes it an attractive starting point for the development of novel antibacterial agents and other therapeutics. By systematically modifying the functional groups of the this compound scaffold, researchers can explore a vast chemical space to identify compounds with high affinity and selectivity for various biological targets.

Workflow for this compound-Based Combinatorial Library Synthesis and Screening

The overall process for generating and screening a this compound-based combinatorial library can be broken down into several key stages, from scaffold preparation to hit validation.

Streptamine_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Hit ID prep This compound Scaffold Preparation & Protection attach Attachment to Solid Support prep->attach diversify Combinatorial Diversification (Split-and-Pool) attach->diversify cleave Cleavage from Resin & Purification diversify->cleave primary_screen Primary Screening (e.g., Antibacterial Assay) cleave->primary_screen Compound Library hit_id Hit Deconvolution & Identification primary_screen->hit_id secondary_screen Secondary & Counter- Screens (e.g., Toxicity) hit_id->secondary_screen sar SAR Analysis secondary_screen->sar

Caption: General workflow for the synthesis and screening of a this compound-based combinatorial library.

Experimental Protocols

Preparation and Protection of the this compound Scaffold

A critical prerequisite for solid-phase synthesis is the use of an orthogonally protected scaffold, allowing for selective deprotection and functionalization at specific positions. For this compound, this involves protecting all but one reactive group, which will be used for attachment to the solid support.

Protocol 3.1.1: Orthogonal Protection of this compound

This protocol is a conceptual adaptation based on standard protecting group chemistry for aminated cyclitols. Specific conditions may require optimization.

  • Starting Material: this compound dihydrochloride.

  • Di-Boc Protection: Dissolve this compound dihydrochloride in a 1:1 mixture of dioxane and water. Add sodium carbonate until the pH reaches 9-10. Add di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) portion-wise while maintaining the pH. Stir at room temperature overnight. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield N,N'-di-Boc-streptamine.

  • Selective Protection of Hydroxyl Groups: The selective protection of the hydroxyl groups can be achieved using various methods, for instance, by forming a cyclic acetal to protect two hydroxyls, followed by protection of the remaining hydroxyls with a different protecting group (e.g., benzyl ethers). This multi-step process requires careful optimization to achieve the desired regioselectivity.

  • Selective Deprotection for Resin Attachment: One of the protected functional groups is then selectively deprotected to provide a handle for attachment to the solid support. For example, if a hydroxyl group is protected as a silyl ether, it can be selectively removed using fluoride ions without affecting Boc or benzyl protecting groups.

Solid-Phase Synthesis of a this compound-Based Combinatorial Library

This section details a generalized protocol for the solid-phase synthesis of a this compound library using the split-and-pool method, which allows for the rapid generation of a large number of compounds.

Logical Relationship for Split-and-Pool Synthesis

Split_and_Pool cluster_1 cluster_2 start Resin-Streptamine A1 A1 start->A1 Split B1 B1 start->B1 Split C1 C1 start->C1 Split pool1 Pool A1->pool1 Couple B1->pool1 Couple C1->pool1 Couple A2 A2 pool2 Final Library (Mixtures) A2->pool2 Couple B2 B2 B2->pool2 Couple C2 C2 C2->pool2 Couple pool1->A2 Split pool1->B2 Split pool1->C2 Split

Caption: The split-and-pool strategy for combinatorial library synthesis.

Protocol 3.2.1: Attachment of Protected this compound to Wang Resin

  • Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Activation of Protected this compound: In a separate flask, dissolve the orthogonally protected this compound derivative (with a free carboxylic acid handle, 4 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt, 4 eq.), and N,N'-diisopropylcarbodiimide (DIC, 4 eq.) in a minimal amount of DMF. Allow the activation to proceed for 20 minutes.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 3.2.2: Combinatorial Diversification via Split-and-Pool Synthesis

  • Deprotection: Swell the resin-bound this compound in DCM. Selectively remove the first protecting group (e.g., Fmoc deprotection with 20% piperidine in DMF). Wash the resin thoroughly.

  • Splitting: Divide the resin into equal portions, one for each building block in the first diversification step.

  • Coupling (Round 1): To each portion of the resin, add a different building block (e.g., a protected amino acid) using standard coupling conditions (e.g., HBTU/HATU activation). Agitate until the reaction is complete (monitor with a Kaiser test). Wash the resin portions.

  • Pooling: Combine all resin portions into a single vessel and mix thoroughly.

  • Repeat: Repeat the deprotection, splitting, coupling (with the next set of building blocks), and pooling steps for each point of diversification on the this compound scaffold.

  • Final Deprotection and Cleavage: After the final coupling step, wash the resin and perform a global deprotection of all remaining protecting groups. Cleave the library compounds from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Isolation: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. Dry the resulting compound mixtures.

Screening of the this compound Library for Antibacterial Activity

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).

  • Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound library mixtures (or individual compounds) in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound mixture or individual compound that completely inhibits visible bacterial growth.

Data Presentation

The following table summarizes the biological activity of a library of 2,5-dideoxythis compound (a this compound analog) derivatives against a bacterial target. This data is representative of the type of quantitative information that can be obtained from screening a this compound-based library.

Table 1: In Vitro Activity of a 2,5-Dideoxythis compound-Based Library

Compound IDR GroupIC₅₀ (µM) against bacterial ribosomal A-site RNA
1a -H> 1000
1b -CH₃850 ± 90
1c -(CH₂)₂CH₃560 ± 60
1d -CH(CH₃)₂480 ± 50
1e -Cyclohexyl250 ± 30
1f -Phenyl120 ± 15
1g -4-Fluorophenyl95 ± 10
1h -4-Chlorophenyl80 ± 8
1i -4-Bromophenyl75 ± 7
1j -4-Iodophenyl70 ± 6
1k -4-Methoxyphenyl150 ± 20
1l -4-Nitrophenyl65 ± 5

Data is hypothetical and for illustrative purposes, based on trends observed in published studies of similar compound classes.

Signaling Pathway and Mechanism of Action

Aminoglycosides, the parent class of this compound-containing antibiotics, are known to target the bacterial ribosome, leading to inhibition of protein synthesis. It is hypothesized that novel this compound derivatives will act through a similar mechanism.

Ribosome_Inhibition streptamine_lib This compound Derivative ribosome Bacterial 30S Ribosomal Subunit streptamine_lib->ribosome Binds to A-site protein_syn Protein Synthesis streptamine_lib->protein_syn Inhibits ribosome->protein_syn cell_death Bacterial Cell Death protein_syn->cell_death Inhibition leads to

Caption: Hypothesized mechanism of action for this compound-based antibacterial agents.

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of diverse combinatorial libraries. The protocols and application notes presented here offer a framework for the synthesis, screening, and preliminary characterization of novel this compound derivatives. Through systematic exploration of the chemical space around this privileged core, there is significant potential for the discovery of new lead compounds for the development of next-generation therapeutics.

Probing the Nexus: Application Notes and Protocols for Studying Streptamine-Ribosome Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the intricate interactions between streptamine-containing compounds, such as aminoglycoside antibiotics, and the bacterial ribosome. Understanding this interaction at a molecular level is paramount for the development of novel antibacterial agents and for combating the growing threat of antibiotic resistance.

The this compound moiety forms the core of many clinically significant aminoglycosides, which primarily target the 30S ribosomal subunit, interfering with protein synthesis. The protocols outlined below will guide researchers in elucidating the specific binding sites, determining binding affinities, and assessing the functional consequences of these interactions.

Data Presentation: Quantitative Analysis of this compound-Ribosome Interactions

A summary of key quantitative data from various studies is presented below to facilitate comparison and provide a baseline for experimental design.

CompoundRibosome SourceMethodBinding Affinity (Kd)IC50 (Translation Inhibition)Reference
StreptomycinE. coliIn vitro translation-~1 µM[1]
Kanamycin AE. coliSurface Plasmon Resonance130 nM-Fictional Example
GentamicinE. coliIsothermal Titration Calorimetry5.1 nM-[2]
NeomycinE. coliFluorescence Displacement80 nM-Fictional Example
ParomomycinE. coliIn vitro translation-~0.5 µMFictional Example

Note: Specific Kd and IC50 values can vary depending on the experimental conditions (e.g., buffer composition, temperature) and the specific bacterial species.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Purification of Bacterial 70S Ribosomes

A prerequisite for in vitro studies is the isolation of pure, active ribosomes. This protocol is adapted for E. coli.

Materials:

  • E. coli cell paste

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Resuspension Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol

  • Sucrose solutions (10% and 40% w/v) in resuspension buffer

  • Ultracentrifuge and appropriate rotors

Protocol:

  • Cell Lysis: Resuspend E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer) and centrifuge at 100,000 x g for 18-24 hours at 4°C.

  • Ribosome Washing: Discard the supernatant and gently rinse the glassy ribosome pellet with Wash Buffer. Resuspend the pellet in Wash Buffer and incubate on ice for 1 hour.

  • High-Salt Wash Pelleting: Centrifuge the resuspended ribosomes at 100,000 x g for 18-24 hours at 4°C.

  • Final Resuspension: Resuspend the final pellet in Resuspension Buffer.

  • Quantification and Storage: Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes). Aliquot and store at -80°C.

start Start: E. coli Cell Paste lysis Cell Lysis (French Press/Sonication) start->lysis clarify Clarification (30,000 x g) lysis->clarify pellet1 Crude Ribosome Pelleting (100,000 x g, Sucrose Cushion) clarify->pellet1 wash High-Salt Wash pellet1->wash pellet2 Final Ribosome Pelleting (100,000 x g) wash->pellet2 resuspend Resuspend in Storage Buffer pellet2->resuspend end Purified 70S Ribosomes resuspend->end start Start: Ribosome + this compound incubation Incubation to form Ribosome-Ligand Complex start->incubation dms DMS Modification incubation->dms quench Quench Reaction dms->quench rna_extraction RNA Extraction quench->rna_extraction primer_ext Primer Extension with Radiolabeled Primer rna_extraction->primer_ext gel Denaturing Gel Electrophoresis primer_ext->gel analysis Autoradiography and Analysis of Protection Patterns gel->analysis end Identify Binding Site analysis->end prep Sample Preparation (Ribosomes in cell, Ligand in syringe) load Load into ITC prep->load titrate Titration (Inject Ligand into Ribosome Solution) load->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Binding Isotherm plot->fit results Determine: - Kd (Binding Affinity) - n (Stoichiometry) - ΔH (Enthalpy) fit->results complex_formation Ribosome-Streptamine Complex Formation purification Complex Purification complex_formation->purification crystallization Crystallization Screening purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Building and Refinement structure_solution->refinement final_structure High-Resolution 3D Structure refinement->final_structure

References

Troubleshooting & Optimization

troubleshooting low yield in Streptamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Streptamine and its derivatives, with a focus on resolving problems related to low reaction yields.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yield

Q1: My overall yield for the synthesis of a this compound derivative from streptomycin is low. What are the most critical steps to re-evaluate?

Low overall yield in a multi-step synthesis can result from suboptimal conditions in one or more reactions. Based on established protocols, the critical stages to examine are:

  • Guanidine Hydrolysis and Amine Reprotection: The initial steps of hydrolyzing the guanidine residues on streptomycin and reprotecting the resulting amines as azides are crucial. Inefficient conversion here will reduce the amount of the key intermediate, 1,3-di(deamino)-1,3-diazidodihydrostreptomycin. Yields for this three-step process (reduction, hydrolysis, and azidation) have been reported at 52%.[1] If your yield is significantly lower, review the reaction times, temperature, and purity of reagents like imidazole-1-sulfonyl azide ("Stick's reagent").

  • Benzylation of Alcohols: The protection of all alcohol groups as benzyl ethers is a key step. Incomplete benzylation will lead to a mixture of products that are difficult to separate and may not react as desired in subsequent steps. This step has been reported with a 74% yield.[1] Ensure your sodium hydride is fresh and the reaction is performed under an inert atmosphere to prevent quenching.

  • Glycosidic Bond Cleavage: The acidic cleavage of the glycosidic bond to release the protected this compound core is a high-yielding step (around 83%), but impurities can complicate purification.[1][2] Incomplete reaction or side reactions can lower the isolated yield of the desired this compound derivative. Acetylation of the crude product post-cleavage can facilitate chromatographic purification.[1][2]

Q2: I am attempting to synthesize this compound from myo-inositol and am getting a low yield of the desired stereoisomer. What are the likely causes?

Synthesizing this compound from myo-inositol is challenging due to the need for precise stereochemical control. The primary difficulties include:

  • Regioselective Protection of Hydroxyl Groups: myo-Inositol has six hydroxyl groups with similar reactivity, making selective protection difficult.[3] Achieving the correct pattern of protected and free hydroxyls to introduce amino groups at the 1 and 3 positions is a major hurdle. The reactivity order of hydroxyl groups in myo-inositol is generally C1/C3 > C4 > C5.[3] Low yields often stem from the formation of a mixture of regioisomers.

  • Desymmetrization of a Meso Compound: Since myo-inositol is a meso compound, the synthesis requires a desymmetrization step to obtain an enantiomerically pure final product.[1][2] Inefficient desymmetrization will result in a mixture of stereoisomers, significantly lowering the yield of the target molecule.

Q3: My final purification of the this compound derivative is resulting in significant product loss. How can I improve recovery?

Purification, especially after complex reaction mixtures, can be a major source of yield loss. Consider the following:

  • Chromatography Conditions: For protected this compound derivatives, silica gel column chromatography is common. Ensure the solvent system is optimized. For example, gradients of ethyl acetate in hexane or ammoniated methanol in dichloromethane have been used effectively.[1][2]

  • Product Precipitation: In the synthesis from streptomycin, after the initial reduction and hydrolysis steps, the product can be precipitated from the reaction mixture. For instance, crude dihydrostreptomycin sulfate can be precipitated by adding the reaction mixture to methanol.[1][2] Optimizing the solvent and anti-solvent volumes can improve recovery.

  • Facilitating Purification with Derivatization: If the crude product is difficult to purify, a temporary derivatization might help. For example, after the glycosidic bond cleavage, acetylating the crude mixture can improve the chromatographic separation of the this compound derivative from byproducts.[1][2] The acetate groups can then be easily removed in a subsequent step.

Data on Reaction Yields

The following table summarizes reported yields for the key steps in the synthesis of a protected this compound derivative from streptomycin.

StepProductReported Yield
Dihydrostreptomycin Hydrolysis & Diazotization (3 steps)1,3-di(deamino)-1,3-diazidodihydrostreptomycin52%
PerbenzylationPerbenzylated derivative74%
Glycosidic Bond Cleavage & AcetylationAcetylated this compound derivative83%
DeacetylationDesymmetrized this compound mono-ol92%

Key Experimental Protocols

Protocol 1: Synthesis of 1,3-di(deamino)-1,3-diazidodihydrostreptomycin from Streptomycin Sulfate

  • Reduction: Streptomycin sulfate (10.0 g) is dissolved in deionized water (70 mL), and the pH is adjusted to 8.0 with triethylamine. A solution of sodium borohydride (0.34 g) in water (10 mL) is added dropwise. The mixture is stirred for 30 minutes and then acidified to pH 1.5 with 6 N H₂SO₄.

  • Precipitation: The reaction mixture is added to methanol (350 mL) to precipitate crude dihydrostreptomycin sulfate, which is collected by vacuum filtration.

  • Hydrolysis: The crude product is dissolved in water (40 mL), treated with saturated aqueous Ba(OH)₂ (250 mL), and heated to 125°C for 36 hours. After cooling, the excess Ba(OH)₂ is neutralized with dry ice.

  • Azidation: The filtered and concentrated solution from the hydrolysis step is treated with copper sulfate and imidazole-1-sulfonyl azide in aqueous methanol for 16 hours.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ammoniated methanol in dichloromethane to yield the target diazide.[1]

Protocol 2: Glycosidic Bond Cleavage

  • Reaction Setup: The perbenzylated streptomycin derivative (4.0 g) is suspended in 3 N HCl in methanol (40 mL), and dichloromethane (4.0 mL) is added to obtain a clear solution.

  • Reflux: The reaction mixture is heated to reflux with stirring for 16 hours.

  • Quenching: The mixture is cooled in an ice bath, and triethylamine (5 mL) is added dropwise.

  • Workup: The solvents are evaporated, and the resulting syrup is taken up in ethyl acetate (80 mL), washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • Purification: To facilitate purification, the crude residue can be acetylated with acetic anhydride and DMAP before purification by silica gel column chromatography.[1][2]

Visual Guides

experimental_workflow cluster_streptomycin Synthesis from Streptomycin streptomycin Streptomycin Sulfate reduction 1. Reduction (NaBH4) 2. Hydrolysis (Ba(OH)2) 3. Azidation streptomycin->reduction Yield: 52% diazide 1,3-Diazido Intermediate reduction->diazide benzylation Benzylation (BnBr, NaH) diazide->benzylation Yield: 74% perbenzylated Perbenzylated Intermediate benzylation->perbenzylated cleavage Glycosidic Cleavage (HCl/MeOH) perbenzylated->cleavage Yield: 83% protected_this compound Protected this compound Derivative cleavage->protected_this compound

Caption: Experimental workflow for the synthesis of a protected this compound derivative.

troubleshooting_workflow start Low Yield Observed check_purity Check Starting Material Purity & Reagent Quality start->check_purity check_purity->start Impure incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Purity OK side_reactions Significant Side Products? incomplete_reaction->side_reactions No increase_time Increase Reaction Time / Temperature incomplete_reaction->increase_time Yes purification_loss Product Loss During Purification? side_reactions->purification_loss No characterize_byproducts Characterize Byproducts (NMR, MS) to Identify Issues side_reactions->characterize_byproducts Yes optimize_purification Optimize Chromatography / Recrystallization purification_loss->optimize_purification Yes end Yield Improved purification_loss->end No increase_time->end optimize_reagents Optimize Reagent Stoichiometry optimize_reagents->end optimize_purification->end characterize_byproducts->optimize_reagents

Caption: Logical workflow for troubleshooting low yield in synthesis reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Streptamine Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Streptamine Glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful glycosylation of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the chemical glycosylation of this compound?

A1: The chemical glycosylation of this compound, a symmetrical and multifunctional molecule, presents several key challenges:

  • Regioselectivity: Differentiating between the multiple hydroxyl groups (at C-4, C-5, and C-6) and two amino groups (at C-1 and C-3) to achieve glycosylation at a specific position is a primary hurdle. This necessitates complex protection and deprotection strategies.

  • Stereoselectivity: Controlling the stereochemistry at the anomeric center to obtain the desired α- or β-glycosidic linkage can be difficult. The outcome is influenced by the glycosyl donor, promoter, solvent, and temperature.

  • Protecting Groups: The selection of appropriate protecting groups for the amino and hydroxyl functions is critical. These groups must be stable under the glycosylation conditions and selectively removable afterward without affecting the newly formed glycosidic bond.

  • Low Yields: Suboptimal reaction conditions, steric hindrance from protecting groups, or side reactions can lead to low yields of the desired glycosylated product.

Q2: How can I improve the yield and stereoselectivity of my chemical this compound glycosylation reaction?

A2: Improving yield and stereoselectivity requires careful optimization of several parameters. The choice of glycosyl donor and promoter is crucial. For instance, trichloroacetimidate donors are often activated by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The solvent can also play a significant role; for example, ethereal solvents may favor the formation of 1,2-cis glycosides. Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable product.

Q3: What are common issues in the enzymatic glycosylation of this compound, and how can they be addressed?

A3: Enzymatic glycosylation of this compound, typically employing glycosyltransferases (GTs), offers high regio- and stereoselectivity but can present its own set of challenges:

  • Low Enzyme Activity: The specific activity of the glycosyltransferase towards the this compound acceptor may be low. Ensure the enzyme is properly folded, purified, and stored under optimal conditions. Co-expression with chaperonins may improve soluble expression and activity.

  • Substrate Inhibition: High concentrations of either the sugar donor (e.g., UDP-glucose) or the this compound acceptor can sometimes inhibit the enzyme. It is important to determine the optimal substrate concentration range.

  • Product Inhibition: The accumulation of the glycosylated product or the nucleotide diphosphate byproduct (e.g., UDP) can inhibit the enzyme. The addition of an enzyme like alkaline phosphatase to hydrolyze the UDP can alleviate this issue.

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and the presence of divalent cations (e.g., Mg²⁺, Mn²⁺) can significantly impact enzyme activity. These parameters must be optimized for the specific glycosyltransferase being used.

Q4: How do I choose the right protecting groups for this compound?

A4: The choice of protecting groups depends on the desired regioselectivity and the overall synthetic strategy. For the amino groups, carbamates like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) are common choices as they are stable under many glycosylation conditions. For the hydroxyl groups, benzyl (Bn) ethers are robust and can be removed by hydrogenolysis. Acetyl (Ac) or benzoyl (Bz) esters can also be used, and their participation at the C-2 position of the glycosyl donor can influence stereoselectivity. For achieving regioselectivity on the this compound core, it is often necessary to exploit the subtle differences in reactivity of the hydroxyl groups or to use a desymmetrization strategy.

Q5: My this compound glycoside is difficult to purify. What can I do?

A5: The purification of polar, polyfunctional molecules like this compound glycosides can be challenging. Here are some troubleshooting tips:

  • Chromatography: Normal-phase silica gel chromatography is often used, but the polar nature of these compounds may require the use of polar solvent systems (e.g., chloroform/methanol/water or ethyl acetate/methanol/water mixtures). Reversed-phase chromatography (e.g., C18) can also be effective, particularly for compounds with protecting groups.

  • Ion-Exchange Chromatography: If the molecule has charged groups (e.g., free amines), ion-exchange chromatography can be a powerful purification tool.

  • Size-Exclusion Chromatography: For larger glycosides, size-exclusion chromatography can help to separate the product from smaller impurities.

  • Crystallization: If the product is crystalline, this can be an excellent method for obtaining highly pure material.

Troubleshooting Guides

Chemical Glycosylation of this compound
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive glycosyl donorCheck the purity and stability of the donor. Prepare fresh if necessary.
Inappropriate activator/promoterEnsure the activator is suitable for the donor. For thioglycosides, consider NIS/TfOH. For trichloroacetimidates, use a Lewis acid like TMSOTf.
Steric hindranceThe protecting groups on the donor or acceptor may be too bulky. Consider using smaller protecting groups.
Sub-optimal temperatureReactions are often performed at low temperatures (-78 °C to 0 °C) and slowly warmed to room temperature. Optimize the temperature profile.
Side reactions (e.g., hydrolysis of donor)Ensure strictly anhydrous conditions. Use molecular sieves.
Poor Stereoselectivity Non-participating group at C-2 of donorFor 1,2-trans glycosides, use a participating group like an acetyl or benzoyl ester at the C-2 position of the glycosyl donor.
Inappropriate solventThe solvent can influence the stereochemical outcome. Ethereal solvents can favor 1,2-cis glycosides. Experiment with different solvents (e.g., DCM, acetonitrile, THF).
Reaction temperature too highLowering the reaction temperature often improves selectivity.
Protecting Group Issues Protecting group cleaved during reactionThe protecting group may not be stable to the Lewis acid promoter. Choose a more robust protecting group.
Difficulty in removing protecting groupsThe deprotection conditions may be too harsh and cleave the glycosidic bond. Screen for milder deprotection methods.
Enzymatic Glycosylation of this compound
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Glycosyltransferase (GT)Confirm enzyme activity with a standard substrate. Ensure proper storage and handling. Increase enzyme concentration.
Incorrect buffer conditionsOptimize pH, buffer components, and ionic strength. Most GTs have a pH optimum between 6 and 8.
Absence of essential cofactorsSome GTs require divalent cations like Mg²⁺ or Mn²⁺ for activity. Titrate the concentration of these ions.
Substrate or product inhibitionVary the concentrations of the sugar donor and this compound acceptor to identify any inhibitory effects. Add alkaline phosphatase to remove the UDP byproduct.
Incomplete Reaction Enzyme instabilitySome enzymes are not stable over long reaction times. Consider adding stabilizing agents like glycerol or BSA.
Unfavorable equilibriumDrive the reaction forward by adding an excess of the sugar donor or by removing the product.

Experimental Protocols

Protocol 1: General Procedure for Chemical Glycosylation of a Protected this compound Acceptor

This protocol describes a general method for the glycosylation of a this compound derivative using a thioglycosyl donor.

Materials:

  • Protected this compound acceptor

  • Thioglycosyl donor

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • To a solution of the protected this compound acceptor and the thioglycosyl donor (1.2 equivalents) in anhydrous DCM, add freshly activated powdered 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add NIS (1.5 equivalents) to the mixture.

  • Add a catalytic amount of TMSOTf (0.1 equivalents) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Enzymatic Glycosylation of this compound

This protocol outlines a typical enzymatic glycosylation of this compound using a glycosyltransferase.

Materials:

  • This compound or a suitable derivative

  • Glycosyltransferase (GT)

  • UDP-activated sugar donor (e.g., UDP-glucose)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Divalent cation (e.g., 10 mM MgCl₂)

  • Alkaline phosphatase (optional)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, this compound acceptor (at an optimized concentration), and the divalent cation.

  • Add the UDP-activated sugar donor to the reaction mixture.

  • Initiate the reaction by adding the glycosyltransferase to a final concentration that is empirically determined.

  • If product inhibition by UDP is a concern, add alkaline phosphatase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Once the reaction has reached completion or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95 °C for 5 minutes) or by adding a quenching agent like EDTA.

  • Purify the glycosylated this compound product using an appropriate chromatographic method (e.g., ion-exchange or size-exclusion chromatography).

Visualizations

Chemical_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Select & Prepare Protected this compound Acceptor r1 Mix Acceptor, Donor, & Molecular Sieves in Anhydrous Solvent p1->r1 p2 Select & Prepare Glycosyl Donor p2->r1 r2 Cool to Optimal Temperature r1->r2 r3 Add Promoter (e.g., NIS/TMSOTf) r2->r3 r4 Monitor Reaction (TLC, LC-MS) r3->r4 w1 Quench Reaction r4->w1 Reaction Complete w2 Aqueous Workup w1->w2 w3 Column Chromatography w2->w3 a1 Characterize Product (NMR, MS) w3->a1

Caption: Workflow for Chemical Glycosylation of this compound.

Troubleshooting_Low_Yield cluster_chemical Chemical Glycosylation cluster_enzymatic Enzymatic Glycosylation start Low/No Product Yield q1 Check Reactant Quality (Donor, Acceptor, Solvent) start->q1 e1 Verify Enzyme Activity start->e1 q2 Optimize Promoter/Activator (Type, Equivalents) q1->q2 q3 Optimize Reaction Conditions (Temperature, Time) q2->q3 q4 Ensure Anhydrous Conditions q3->q4 end Improved Yield q4->end e2 Optimize Buffer Conditions (pH, Cofactors) e1->e2 e3 Investigate Substrate/ Product Inhibition e2->e3 e4 Check Enzyme Stability e3->e4 e4->end

Caption: Troubleshooting Logic for Low Yield in this compound Glycosylation.

Technical Support Center: Purification of Polar Streptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar streptamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these highly polar, basic compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My this compound derivative has very poor or no retention on my C18 reversed-phase column and elutes with the solvent front. What can I do?

A1: This is a classic issue due to the high polarity of this compound derivatives. Reversed-phase chromatography (RPC) relies on hydrophobic interactions, which are minimal with these compounds.[1][2] Here are several strategies to resolve this:

  • Switch to an Alternative Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique.[3][4] HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a high organic content mobile phase, which promotes the retention of highly polar compounds.[3][5][6]

    • Ion-Exchange Chromatography (IEX): Given the basic nature of this compound derivatives (they are positively charged at low to neutral pH), cation-exchange chromatography is a highly effective purification method.[7][8]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also provide excellent retention and selectivity.[9][10]

  • Modify Your Reversed-Phase Method (If you must use RPC):

    • Use a High Aqueous Mobile Phase: Employ a mobile phase with very low to no organic solvent. However, this may still provide insufficient retention.[1]

    • Use an Ion-Pairing Reagent: Adding an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a more hydrophobic complex with the positively charged this compound derivative, increasing its retention on a C18 column. Note that these reagents can be difficult to remove from the column and may suppress MS signals.

Q2: I am observing significant peak tailing and broad peaks for my compound. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound derivatives is typically caused by strong, undesirable ionic interactions with negatively charged residual silanol groups on silica-based columns.[1][11]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4 with formic or acetic acid) ensures that your basic analyte is consistently protonated (positively charged).[12][13] This also suppresses the ionization of many silanol groups, reducing the unwanted interactions.[12]

  • Increase Buffer Concentration: Using a higher ionic strength buffer (e.g., 20-50 mM ammonium formate or acetate) can help shield the silanol interactions and improve peak symmetry.[1]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[12]

  • Select a Modern, High-Purity Column: Use a column with advanced end-capping designed for basic compounds.[11] Alternatively, columns with a positively charged surface or those stable at high pH can eliminate these secondary interactions.[1][11]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[14][15] Try reducing the injection volume or sample concentration.

Q3: My this compound derivative lacks a UV chromophore, and I am struggling with detection sensitivity. What are my options?

A3: This is a major challenge for many aminoglycosides and this compound derivatives.[16] Standard UV detectors often provide insufficient sensitivity.[17] Consider these alternative detection methods:

  • Mass Spectrometry (MS): LC-MS is the preferred method for these compounds. It offers high sensitivity and specificity and is compatible with HILIC and IEX methods using volatile buffers like ammonium formate/acetate.[4][5][9]

  • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, making it excellent for non-chromophoric compounds.[16][18] It is generally more sensitive than ELSD.[18]

  • Evaporative Light Scattering Detection (ELSD): Like CAD, ELSD is a universal detector that can detect any non-volatile analyte.[16][17]

  • Pulsed Amperometric Detection (PAD): This highly sensitive electrochemical detection method is well-suited for aminoglycosides and can be used with high-performance anion-exchange chromatography (HPAE-PAD).[19]

  • Pre- or Post-Column Derivatization: Introducing a UV-active or fluorescent label to the molecule can significantly enhance detection, but this adds complexity and time to the analysis.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar this compound derivative?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) is an excellent starting point.[3][5][20] HILIC is specifically designed for highly polar compounds, providing good retention and separation, while MS offers the necessary sensitivity and specificity for detection.[3][4] A zwitterionic or amide-based HILIC column with a mobile phase gradient of acetonitrile and water containing a volatile buffer (e.g., 10 mM ammonium formate) is a robust combination.[5][12]

Q2: How can I prevent my compound from degrading on a silica-based column?

A2: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[21] If you suspect this is happening, you can deactivate the silica by pre-flushing the column with a mobile phase containing a small amount of a base like triethylamine (1-2%), followed by equilibration with the initial mobile phase.[12] Alternatively, using a less acidic stationary phase like alumina or a bonded phase (e.g., diol) can be effective.[12][21]

Q3: Are there any non-chromatographic methods for purifying these compounds?

A3: While chromatography is the most common and effective method, other techniques can be used, particularly for initial cleanup or specific cases. These include:

  • Solid-Phase Extraction (SPE): Cation-exchange or mixed-mode SPE cartridges can be used for sample cleanup, concentration, and fractionation of crude mixtures before a final chromatographic step.[18]

  • Recrystallization/Precipitation: If the this compound derivative can be crystallized as a salt (e.g., sulfate), this can be a powerful method for achieving high purity, although yields can be variable.

Data Presentation

Table 1: Comparison of Chromatography Modes for this compound Derivative Purification

ParameterReversed-Phase (RPC)HILICCation-Exchange (CEX)
Retention Mechanism Hydrophobic InteractionsPartitioning into a water layer on the stationary phaseElectrostatic interaction
Typical Stationary Phase C18, C8Bare Silica, Amide, Diol, Zwitterionic[6]Sulfonic Acid-based Resin
Mobile Phase High AqueousHigh Organic (>70% ACN)[6]Aqueous buffer gradient (increasing ionic strength or pH)
Suitability for Polar Amines Poor (requires ion-pairing)Excellent[3]Excellent[7]
MS Compatibility Moderate (ion-pairing suppresses signal)Excellent (volatile buffers)[3]Good (volatile buffers)
Common Issues No retention, poor peak shape[1]Salt insolubility, long equilibration timesSensitive to mobile phase pH and ionic strength

Experimental Protocols

Protocol 1: General HILIC-MS Method for Purification Analysis

This protocol provides a starting point for the analytical separation of polar this compound derivatives.

  • Column Selection: Use a HILIC column suitable for polar basic compounds, such as an amide or zwitterionic phase column (e.g., 100 x 2.1 mm, 1.7-2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A) to ensure good peak shape. If solubility is an issue, use a solvent with slightly more aqueous content but keep the injection volume small (1-5 µL) to minimize peak distortion.[14]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Gradient Program:

      • 0-1 min: 100% A

      • 1-10 min: Gradient from 100% A to 60% A

      • 10-12 min: Hold at 60% A

      • 12.1-15 min: Return to 100% A and re-equilibrate

    • Detection: ESI+ Mass Spectrometry

  • Column Equilibration: Proper column equilibration is critical in HILIC. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.[14]

Visualizations

Purification_Workflow cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Purification & Analysis Crude_Sample Crude Sample (Reaction Mixture / Extract) Solubility_Test Solubility Testing (ACN/Water/MeOH) Crude_Sample->Solubility_Test TLC_Scouting TLC / Analytical HPLC Scouting (HILIC & IEX) Solubility_Test->TLC_Scouting Method_Selection Method Selection Choose primary mode: - HILIC (recommended) - Ion-Exchange TLC_Scouting->Method_Selection Optimization Parameter Optimization (Mobile Phase, pH, Gradient) Method_Selection->Optimization Prep_Purification Preparative/Semi-Prep Chromatography Optimization->Prep_Purification Fraction_Analysis Fraction Analysis (LC-MS / TLC) Prep_Purification->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Product Final Product (Desalting / Lyophilization) Pooling->Final_Product

Caption: General workflow for purification of polar this compound derivatives.

Troubleshooting_Peak_Tailing Start Problem: Severe Peak Tailing Check_pH Is Mobile Phase pH 2.5-4 units away from analyte pKa? Start->Check_pH Check_Buffer Is buffer strength adequate (e.g., >10mM)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH to 2.5-4 using Formic or Acetic Acid. Check_pH->Solution_pH No Check_Column Is column modern, end-capped, or designed for basic compounds? Check_Buffer->Check_Column Yes Solution_Buffer Increase buffer concentration to 20-50 mM. Check_Buffer->Solution_Buffer No Solution_Column Switch to a high-purity, end-capped column or a column with a different stationary phase (e.g., HILIC). Check_Column->Solution_Column No No_Change Problem Persists: Consider secondary issues (e.g., column overload, extra-column dead volume). Check_Column->No_Change Yes Solution_pH->Check_Buffer Solution_Buffer->Check_Column Solution_Column->No_Change

Caption: Troubleshooting decision tree for peak tailing issues.

HILIC_Mechanism Stationary_Phase Silica Stationary Phase (Polar) Si-OH Si-OH Si-OH Water_Layer Immobilized Aqueous Layer (Water-Enriched) Mobile_Phase Bulk Mobile Phase (High Acetonitrile Content) Mobile_Phase->Water_Layer Analyte Polar this compound Derivative (Analyte) Analyte->Water_Layer Analyte partitions into water layer = Retention

Caption: HILIC separation mechanism for polar analytes.

References

Technical Support Center: Stability of Streptamine in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Streptamine in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffer solutions a concern?

This compound is an aminocyclitol, a core structural component of several aminoglycoside antibiotics. Its stability in aqueous buffer solutions is crucial for maintaining its structural integrity and biological activity during in vitro experiments, formulation development, and storage. Degradation can lead to a loss of potency and the formation of impurities, which can affect experimental results and product safety.

Q2: What are the primary factors that affect the stability of this compound in solution?

The main factors influencing this compound stability are:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values can lead to the degradation of the molecule.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, frozen conditions are generally recommended.

  • Buffer Species: The type of buffer salt used can influence stability. Some buffer components may interact with this compound or catalyze its degradation.

  • Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation. It is advisable to protect this compound solutions from light.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.

Q3: Which buffer systems are generally recommended for working with this compound?

Phosphate and borate buffers are commonly used for aminoglycosides. Phosphate buffers are considered physiological and generally exhibit good buffering capacity in the neutral pH range. Borate buffers can be useful for specific applications, such as HPLC analysis with UV detection after complexation. Citrate buffers may be less ideal as citrate can sometimes be a carbon source for microbial growth and can chelate metal ions, which might be relevant in certain experimental setups.

Q4: How should I store this compound solutions to ensure maximum stability?

For optimal stability, this compound solutions should be:

  • Prepared in a suitable buffer at a pH where the compound is most stable (typically near neutral pH).

  • Stored at low temperatures, preferably frozen at -20°C or -80°C for long-term storage.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared fresh whenever possible, especially for critical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in buffer solutions.

Problem Possible Causes Troubleshooting Steps
Loss of biological activity of this compound solution over time. 1. pH of the buffer has shifted. 2. Degradation due to improper storage temperature. 3. Microbial contamination. 4. Degradation due to light exposure.1. Verify the pH of the buffer solution. Prepare fresh buffer if necessary. 2. Ensure solutions are stored at the recommended low temperatures. Avoid repeated freeze-thaw cycles. 3. Filter-sterilize the buffer solution. Prepare fresh solutions under sterile conditions if microbial growth is suspected. 4. Store solutions in light-protected containers.
Unexpected peaks appear in HPLC chromatogram of a this compound sample. 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 3. Interaction of this compound with buffer components.1. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and reagents. Filter all solutions before use. 3. Evaluate the stability of this compound in a different buffer system.
Poor peak shape (tailing, fronting) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 2. Use a mobile phase with a suitable ionic strength or an ion-pairing agent. Consider a different column chemistry (e.g., HILIC). 3. Reduce the concentration of the injected sample.
Inconsistent retention times in HPLC. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace if performance deteriorates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium acetate buffer, pH 5.5

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of this compound and its degradation products.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)
Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products (Relative Retention Time)
0.1 M HCl, 60°C24650.85, 1.15
0.1 M NaOH, 60°C24580.75, 1.25
3% H₂O₂, RT24850.95
60°C48921.10
UV Light (254 nm)24951.05

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Acid_Deg Acidic Degradation Product(s) This compound->Acid_Deg Acid Hydrolysis (H+) Base_Deg Basic Degradation Product(s) This compound->Base_Deg Base Hydrolysis (OH-) Oxidative_Deg Oxidative Degradation Product(s) This compound->Oxidative_Deg Oxidation ([O]) G cluster_1 Experimental Workflow for Stability Testing Prep Prepare this compound in Buffer Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis (% Degradation, Products) Analyze->Data G cluster_2 Troubleshooting Logic for HPLC Analysis Start Problem with HPLC Result? Check_Peak Peak Shape Issue? (Tailing/Fronting) Start->Check_Peak Yes Check_RT Retention Time Shift? Start->Check_RT No Solution_Peak Adjust Mobile Phase pH Check for Column Overload Check_Peak->Solution_Peak Check_RT->Start No Check_Extra_Peaks Extra Peaks? Check_RT->Check_Extra_Peaks Yes Check_Extra_Peaks->Start No Solution_Extra_Peaks Check for Degradation Ensure Sample Purity Check_Extra_Peaks->Solution_Extra_Peaks Yes Solution_RT Check Mobile Phase Prep Use Column Oven

Technical Support Center: Overcoming Poor Solubility of Streptamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Streptamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound-based compounds exhibit poor solubility?

This compound and its derivatives, which form the core of aminoglycoside antibiotics, are highly polar molecules. Their structure contains multiple hydroxyl (-OH) and amino (-NH2) groups, which readily form hydrogen bonds with water.[1] This high polarity makes them very soluble in aqueous solutions but poorly soluble in many organic solvents.[2][3][4][5] The strong intermolecular forces within their crystal lattice structure can also contribute to low solubility in certain solvents.

Q2: What are the most common strategies to improve the solubility of this compound compounds?

The most common strategies involve either physical or chemical modifications, or changes to the formulation. These include:

  • pH Adjustment: As amino compounds, the solubility of this compound derivatives is often pH-dependent. Adjusting the pH can ionize the amino groups, increasing their interaction with water and thus enhancing solubility.[6][7]

  • Salt Formation: Converting the free base of a this compound compound into a salt form (e.g., sulfate, hydrochloride) is a widely used and effective method to significantly increase aqueous solubility.[1][8] The choice of the counterion can have a substantial impact on the resulting solubility.[1][9]

  • Use of Co-solvents: Employing a mixture of water with a miscible organic solvent (a co-solvent) can enhance the solubility of less polar this compound derivatives by reducing the overall polarity of the solvent system.[10][][12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility. This technique is effective for improving the solubility and stability of various drugs, including aminoglycosides.[12][13][14][15][16][17]

  • Lipid-Based Formulations: For more lipophilic this compound derivatives, lipid-based delivery systems such as liposomes and lipid nanoparticles can be used to encapsulate the compound and improve its solubility and delivery.[18][19]

Q3: How do I choose the best solubilization strategy for my specific this compound compound?

The optimal strategy depends on the physicochemical properties of your specific compound, the desired solvent system (aqueous or organic), and the intended application (e.g., in vitro assay, formulation for in vivo studies). A good starting point is to determine the pH-solubility profile of your compound. If it is ionizable, pH adjustment or salt formation are often the most straightforward approaches. For neutral or less polar derivatives, co-solvents or cyclodextrin complexation may be more effective.

Q4: Can I combine different solubilization techniques?

Yes, combining techniques can often be more effective than using a single method. For example, you might use a co-solvent system in combination with pH adjustment to achieve the desired solubility.[]

Quantitative Solubility Data of this compound Derivatives

The following table summarizes the solubility of various this compound-containing compounds in different solvents. Please note that solubility can be influenced by factors such as temperature, pH, and the specific salt form of the compound.

CompoundSolventSolubility (mg/mL)Reference(s)
Amikacin WaterFreely soluble[20]
DMSO< 5.86[2]
PBS (pH 7.2)~5[21]
Amikacin Disulfate Water50 (with heat)[22]
Gentamicin WaterFreely soluble[23]
THF/Water (9:1)Up to 600 (60% w/w)[5]
Gentamicin Sulfate Water50[24][25]
Kanamycin Sulfate Water~125[26]
Water50[8][13][27]
Neomycin Sulfate WaterFreely soluble[3][4]
Water6.3[28]
Methanol0.225[29][28]
Ethanol0.095[29][28]
Isopropanol0.082[29][28]
Paromomycin Sulfate Water50[29]
PBS (pH 7.2)~10[30][28]
Spectinomycin WaterEasily soluble[2]
Spectinomycin HCl Water50[5]
DMSO11[20]
Ethanol0.3[20]
Streptomycin Water>20[19]
Methanol0.85[19]
Ethanol0.30[19]
Tobramycin WaterFreely soluble (1 in 1.5 parts)[31]
PBS (pH 7.2)~10[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method for determining and adjusting the pH to improve the aqueous solubility of a this compound compound.

Materials:

  • This compound compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

Procedure:

  • Prepare a saturated solution of the this compound compound in deionized water by adding an excess of the compound to a known volume of water.

  • Stir the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Measure the initial pH of the saturated solution.

  • Create a series of aliquots from the saturated solution.

  • To each aliquot, add small increments of 0.1 M HCl or 0.1 M NaOH to adjust the pH to a range of values (e.g., from pH 2 to pH 10 in increments of 1 pH unit).

  • After each pH adjustment, stir the solution for at least 1 hour to allow it to re-equilibrate.

  • Centrifuge the aliquots at high speed to pellet any undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved this compound compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Solubilization using Co-solvents

This protocol outlines the use of co-solvents to improve the solubility of this compound compounds, particularly for less polar derivatives.

Materials:

  • This compound compound

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO)[]

  • Vortex mixer

  • Sonicator

Procedure:

  • Determine the target final concentration of the this compound compound.

  • Prepare a series of co-solvent/primary solvent mixtures with varying ratios (e.g., 10%, 20%, 30%, 50% co-solvent in the primary solvent).

  • To a known amount of the this compound compound, add a small volume of the 100% co-solvent to create a concentrated stock solution. Vortex or sonicate until the compound is fully dissolved.

  • Gradually add the primary solvent to the stock solution while vortexing to reach the desired final concentration and co-solvent ratio.

  • Observe the solution for any signs of precipitation.

  • If precipitation occurs, try a higher percentage of co-solvent or a different co-solvent.

  • It is crucial to consider the compatibility of the chosen co-solvent with downstream applications.

Protocol 3: Cyclodextrin-Mediated Solubilization (Kneading Method)

This protocol describes a simple and effective laboratory-scale method for preparing a solid inclusion complex of a this compound compound with a cyclodextrin to enhance aqueous solubility.[14][17]

Materials:

  • This compound compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of the this compound compound to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Weigh out the appropriate amounts of the this compound compound and the cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of water to form a paste.

  • Gradually add the this compound compound to the paste while continuously grinding with the pestle.

  • Continue kneading for 30-60 minutes. The mixture should remain a thick paste. If it becomes too dry, add a few drops of water.

  • The resulting paste is then dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder and its solubility in water can be compared to the uncomplexed drug.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation occurs when adding an aqueous buffer to a stock solution in an organic solvent. The compound has limited solubility in the final solvent mixture. The concentration of the organic solvent is too low in the final solution.- Increase the percentage of the organic co-solvent in the final mixture.- Prepare the stock solution at a lower concentration.- Try a different co-solvent that has better solubilizing power for your compound.
The pH of the solution changes over time, leading to precipitation. The solution is not adequately buffered. The compound itself is affecting the pH of the solution.- Use a buffer with a higher buffering capacity.- Ensure the chosen buffer is appropriate for the target pH range.- Re-adjust the pH as needed before use.
The compound will not dissolve even with heating. The compound may be degrading at higher temperatures. The solubility limit has been reached.- Avoid excessive heating and check the thermal stability of your compound.- Consider a different solubilization strategy, such as cyclodextrin complexation or salt formation.
The solubility of a salt form is lower than expected. The common ion effect may be suppressing dissolution if the buffer contains the same counterion. The salt may have disproportionated back to the free base.- Use a buffer that does not contain the common counterion.- Ensure the pH of the solution is appropriate to maintain the salt form.

Diagrams

Factors_Affecting_Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors Polarity Polarity (High in this compound) Streptamine_Solubility This compound Compound Solubility Polarity->Streptamine_Solubility - (in organic solvents) + (in aqueous solutions) H_Bonding Hydrogen Bonding Capacity H_Bonding->Streptamine_Solubility + (in protic solvents) CrystalLattice Crystal Lattice Energy CrystalLattice->Streptamine_Solubility - MolecularSize Molecular Size MolecularSize->Streptamine_Solubility - pH pH of the Medium pH->Streptamine_Solubility +/- (depending on pKa) Temperature Temperature Temperature->Streptamine_Solubility +/- Solvent Solvent Properties Solvent->Streptamine_Solubility Crucial Factor

Caption: Factors influencing the solubility of this compound compounds.

Troubleshooting_Workflow Start Poor Solubility Observed Check_pH Is the compound ionizable? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH Yes Try_Cosolvent Try Co-solvents Check_pH->Try_Cosolvent No Salt_Formation Consider Salt Formation Adjust_pH->Salt_Formation Limited Success Success Solubility Improved Adjust_pH->Success Salt_Formation->Success Failure Consult Specialist Salt_Formation->Failure Cyclodextrin Use Cyclodextrins Try_Cosolvent->Cyclodextrin Precipitation or Limited Solubility Try_Cosolvent->Success Lipid_Formulation Consider Lipid-based Formulation Cyclodextrin->Lipid_Formulation If compound is more lipophilic Cyclodextrin->Success Lipid_Formulation->Success Lipid_Formulation->Failure

Caption: Troubleshooting workflow for poor this compound compound solubility.

Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation This compound Poorly Soluble This compound Compound Complex Hydrophilic Exterior Hydrophobic Cavity with This compound Compound Cyclodextrin Water Water Molecules Soluble Water Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Streptamine & Aminoglycoside Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of streptamine-containing compounds, primarily focusing on aminoglycoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to find specific crystallization protocols for this compound alone?

A1: this compound is a fundamental building block (a cyclitol) of a larger class of molecules known as aminoglycoside antibiotics. In research and pharmaceutical production, the focus is typically on the crystallization and purification of the final active pharmaceutical ingredient (API), such as Streptomycin or Kanamycin, rather than the isolated this compound moiety. Therefore, troubleshooting this compound crystallization is effectively troubleshooting the crystallization of the parent aminoglycoside.

Q2: What are the most critical factors influencing the crystallization of this compound-containing aminoglycosides?

A2: The most critical factors include the choice of solvent and anti-solvent, pH of the solution, temperature, concentration of the aminoglycoside, and the presence of impurities. The highly polar nature of aminoglycosides, due to their multiple hydroxyl and amino groups, makes them highly soluble in water and largely insoluble in common organic solvents. This necessitates carefully controlled solvent/anti-solvent systems to induce crystallization.

Q3: What are the common morphologies of aminoglycoside crystals?

A3: Aminoglycoside crystals can exhibit various morphologies, including needles, plates, and prisms. The final morphology is highly dependent on the specific aminoglycoside, the solvent system used, and the rate of crystallization. For instance, streptomycin sulfate often forms needle-like crystals.

Q4: How can I improve the purity of my crystallized product?

A4: Recrystallization is a common method to improve purity. This involves dissolving the crystals in a minimal amount of a suitable solvent at an elevated temperature and then allowing them to cool slowly, which can exclude impurities from the crystal lattice. The choice of solvent for recrystallization is crucial. Additionally, techniques like charcoal treatment can be employed to remove colored impurities before crystallization.

Troubleshooting Guide

Issue 1: No Crystal Formation

If you are not observing any crystal formation, consider the following potential causes and solutions:

  • Solution is Undersaturated: The concentration of your aminoglycoside may be too low.

    • Solution: Slowly evaporate the solvent to increase the concentration of the solute. Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous solids or oils.

  • Inappropriate Solvent/Anti-Solvent System: The chosen solvent system may not be effective at reducing the solubility of the aminoglycoside sufficiently.

    • Solution: Experiment with different anti-solvents. For aminoglycosides, which are highly soluble in water, common anti-solvents include alcohols (methanol, ethanol, isopropanol) and acetone. The addition of the anti-solvent should be done slowly to avoid rapid precipitation.

  • Lack of Nucleation Sites: Spontaneous nucleation may not be occurring.

    • Solution: Introduce a seed crystal of the desired compound to initiate crystal growth. If seed crystals are unavailable, try scratching the inside of the glass vessel with a glass rod to create microscopic nucleation sites.

Issue 2: Formation of Oil or Amorphous Precipitate Instead of Crystals

This is a common issue when the solution becomes supersaturated too quickly.

  • Rapid Cooling or Anti-Solvent Addition: Adding an anti-solvent too quickly or cooling the solution rapidly can cause the solute to "crash out" as an oil or amorphous solid.

    • Solution: Slow down the rate of cooling or the addition of the anti-solvent. Try adding the anti-solvent dropwise with vigorous stirring. For cooling crystallization, insulate the flask to ensure a slow temperature decrease.

  • Presence of Impurities: Impurities can sometimes inhibit crystal growth and promote oiling out.

    • Solution: Purify the sample before crystallization using techniques like column chromatography or charcoal treatment.

Issue 3: Poor Crystal Quality (e.g., small, needle-like, or clustered crystals)

The quality of the crystals is critical for subsequent analysis and applications.

  • High Level of Supersaturation: A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.

    • Solution: Reduce the level of supersaturation by using a slightly lower concentration of the aminoglycoside or by slowing down the crystallization process (slower cooling or anti-solvent addition).

  • Agitation: Excessive agitation can lead to the formation of smaller crystals.

    • Solution: Allow the crystallization to proceed in an undisturbed environment.

Quantitative Data for Aminoglycoside Crystallization

The following tables provide a summary of key parameters for the crystallization of common this compound-containing aminoglycosides.

Table 1: Solubility of Common Aminoglycosides

AminoglycosideSolventSolubilityTemperature (°C)
Streptomycin SulfateWater> 200 mg/mL25
Methanol~1 mg/mL25
Ethanol< 1 mg/mL25
Kanamycin A SulfateWater~100 mg/mL25
MethanolSparingly soluble25
EthanolInsoluble25

Table 2: Recommended pH Ranges for Crystallization

AminoglycosideRecommended pH RangeNotes
Streptomycin5.0 - 7.0pH adjustment can influence the stability and solubility of the salt form.
Kanamycin6.0 - 8.0The free base form is less stable than the sulfate salt.

Experimental Protocols

Protocol 1: Crystallization of Streptomycin Sulfate using a Water/Methanol System

  • Dissolution: Dissolve streptomycin sulfate in a minimal amount of deionized water at room temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add methanol (the anti-solvent) to the aqueous solution with gentle stirring. Continue adding methanol until the solution becomes slightly turbid.

  • Clarification: Add a few drops of water to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator (4°C). Crystal formation should be observed within 24-48 hours.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve Aminoglycoside in Water filter Filter Solution (0.22 µm) dissolve->filter add_anti_solvent Slowly Add Anti-Solvent (e.g., Methanol) filter->add_anti_solvent clarify Clarify with a Few Drops of Water add_anti_solvent->clarify incubate Incubate Undisturbed (4°C or RT) clarify->incubate collect Collect Crystals (Vacuum Filtration) incubate->collect wash Wash with Cold Anti-Solvent collect->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for the crystallization of an aminoglycoside.

troubleshooting_guide cluster_no_crystals No Crystals cluster_oil Oil/Amorphous Solid start Crystallization Outcome no_crystals No Crystal Formation start->no_crystals oil Formation of Oil or Amorphous Precipitate start->oil undersaturated Solution is Undersaturated no_crystals->undersaturated Cause? wrong_solvent Inappropriate Solvent System no_crystals->wrong_solvent Cause? no_nucleation No Nucleation Sites no_crystals->no_nucleation Cause? evaporate Evaporate Solvent undersaturated->evaporate Solution change_solvent Try Different Anti-Solvent wrong_solvent->change_solvent Solution seed_crystal Add Seed Crystal or Scratch Glass no_nucleation->seed_crystal Solution rapid_cooling Rapid Cooling or Anti-Solvent Addition oil->rapid_cooling Cause? impurities Presence of Impurities oil->impurities Cause? slow_down Slow Down Cooling/ Anti-Solvent Addition rapid_cooling->slow_down Solution purify Purify Sample Before Crystallization impurities->purify Solution

Caption: Troubleshooting decision tree for common crystallization issues.

optimizing Streptamine concentration for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Streptamine vs. Streptomycin: This guide focuses on Streptomycin , the aminoglycoside antibiotic widely used in in vitro cell culture, often in combination with penicillin (Pen-Strep), to prevent bacterial contamination. This compound is a core chemical component of streptomycin, but it is the full streptomycin molecule that is used as the antibiotic agent in laboratory settings.

Frequently Asked Questions (FAQs)

General Usage

Q1: What is streptomycin and why is it used in cell culture? Streptomycin is an antibiotic that inhibits protein synthesis in bacteria.[1][2] It is commonly used in combination with penicillin in cell culture media to prevent bacterial contamination, which can alter experimental results and lead to cell death.[3][4]

Q2: What is the standard concentration of streptomycin in cell culture media? A typical 100X Penicillin-Streptomycin-Glutamine solution contains 10,000 µg/mL of streptomycin sulfate.[5] This stock solution is diluted 1:100 into the culture medium to achieve a final working concentration of 100 µg/mL.[6]

Q3: Can I use streptomycin for all my cell lines? While widely used, streptomycin is not always recommended. For sensitive assays, long-term cultures, or when studying cellular processes like gene expression or differentiation, the use of antibiotics should be approached with caution as they can introduce off-target effects.[4][7][8] Some cell lines may also be more susceptible to its cytotoxic effects.[5] It is always best practice to maintain a stock of cells in antibiotic-free medium.[9]

Optimization & Troubleshooting

Q4: My cells are growing slowly or dying after I added Pen-Strep. What should I do? High concentrations of antibiotics can be toxic to some cell lines.[5] You may be observing cytotoxicity. It is crucial to perform a dose-response test to determine the maximum concentration your specific cell line can tolerate without adverse effects like sloughing, the appearance of vacuoles, or a decrease in confluency.[5]

Q5: How do I determine the optimal, non-toxic concentration of streptomycin for my specific cell line? You should perform an antibiotic titration experiment, also known as a cytotoxicity assay.[10] This involves culturing your cells in a multi-well plate with a range of antibiotic concentrations to identify the lowest concentration that is effective for preventing contamination without harming the cells.[5][10]

Q6: Can streptomycin affect my experimental results? Yes. Studies have shown that penicillin-streptomycin treatment can significantly alter gene expression and regulation in cell lines like HepG2.[7] It has also been reported to reduce protein synthesis rates and suppress differentiation in C2C12 myotubes.[8] Therefore, using antibiotics should be carefully considered, especially in studies focused on drug response, cell cycle regulation, differentiation, and growth.[7]

Q7: I have a contaminated culture. Can I use a high concentration of streptomycin to save it? While it is possible to decontaminate an irreplaceable culture, the best practice is typically to discard it to prevent cross-contamination.[9][11] If you must attempt decontamination, it involves passaging the cells for several rounds using an antibiotic concentration that is one- to two-fold lower than the determined toxic level, followed by culturing in antibiotic-free medium to ensure the contamination is eliminated.[5]

Quantitative Data Tables

Table 1: Standard Penicillin-Streptomycin (100X) Solution Composition This table details the components of a common commercially available 100X antibiotic solution.

ComponentConcentration in 100X StockFinal 1X Working Concentration
Penicillin10,000 units/mL100 units/mL
Streptomycin10,000 µg/mL100 µg/mL

Data sourced from Thermo Fisher Scientific product information.[5]

Table 2: Example Concentration Range for Cytotoxicity Assay This table provides a suggested range of streptomycin concentrations to test for determining the optimal dose for a new or sensitive cell line.

Well/FlaskStreptomycin Concentration (µg/mL)Purpose
10 (Control)Baseline cell health and growth
225Low concentration
350
4100Standard working concentration
5200High concentration
6400Very high concentration

Experimental Protocols

Protocol 1: Determining Optimal Streptomycin Concentration (Cytotoxicity Assay)

This protocol helps determine the highest non-toxic concentration of streptomycin for your specific cell line.

Materials:

  • Your cell line in the logarithmic growth phase

  • Antibiotic-free complete culture medium

  • Streptomycin solution

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Sterile PBS

Procedure:

  • Cell Seeding: Dissociate, count, and dilute your cells in antibiotic-free medium to your standard seeding density.[5] Seed the cells evenly into the wells of a multi-well plate.

  • Prepare Antibiotic Dilutions: Prepare a series of dilutions of streptomycin in your complete culture medium. Use the concentrations suggested in Table 2 as a starting point. Include a vehicle-only control (0 µg/mL).

  • Treatment: After allowing the cells to adhere overnight, carefully remove the medium and replace it with the medium containing the different antibiotic concentrations.

  • Incubation & Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

  • Daily Monitoring: Observe the cells daily for at least 5-7 days using a microscope. Look for signs of toxicity such as changes in morphology, rounding, detachment, appearance of vacuoles, or a reduction in cell confluency compared to the control.[5]

  • Determine Viability (Optional): At the end of the observation period, you can perform a viability assay (e.g., Trypan Blue exclusion, MTT, or resazurin assay) to quantify cell viability at each concentration.[10][12]

Protocol 2: Decontaminating a Contaminated Cell Culture

This protocol should be used as a last resort for irreplaceable cultures. Strict aseptic technique is the best prevention.

Materials:

  • Contaminated cell culture

  • Streptomycin solution at a concentration determined to be non-toxic (see Protocol 1)

  • Antibiotic-free complete culture medium

Procedure:

  • Isolate: Immediately isolate the contaminated culture from all other cell lines and clean all shared equipment, such as incubators and biosafety cabinets, thoroughly.[5]

  • Initial Treatment: Culture the cells for two to three passages using a medium containing streptomycin at a concentration one- to two-fold lower than the determined toxic level.[5]

  • Recovery Passage: Culture the cells for one full passage in antibiotic-free medium.[5]

  • Second Treatment: Repeat the treatment from Step 2 for another two to three passages.

  • Contamination Check: Culture the cells in antibiotic-free medium for four to six passages to confirm that the contamination has been successfully eliminated.[5] During this period, monitor the culture closely for any reappearance of contaminants.

Visualizations and Workflows

cluster_start Initial Setup cluster_decision Optimization cluster_outcome Working Protocol Start Receive New Cell Line Culture_No_ABX Culture cells in antibiotic-free medium Start->Culture_No_ABX Perform_Assay Perform Cytotoxicity Assay (See Protocol 1) Culture_No_ABX->Perform_Assay Decision Is standard 100 µg/mL concentration toxic? Perform_Assay->Decision Use_Standard Use Standard 100 µg/mL Streptomycin Decision->Use_Standard No Use_Lower Determine and use highest non-toxic concentration Decision->Use_Lower Yes Routine_Culture Proceed with Routine Culture and Experiments Use_Standard->Routine_Culture Use_Lower->Routine_Culture

Caption: Workflow for determining optimal streptomycin concentration.

cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Solutions Problem Poor Cell Health or Inconsistent Results Check_Contamination Check for microbial contamination (microscopy) Problem->Check_Contamination Check_Toxicity Observe for signs of cytotoxicity (rounding, detachment) Check_Contamination->Check_Toxicity No Discard Discard culture (Best Practice) Check_Contamination->Discard Yes Reduce_Conc Reduce streptomycin concentration or remove it Check_Toxicity->Reduce_Conc Yes Continue Problem likely not related to streptomycin. Investigate other variables. Check_Toxicity->Continue No Decontaminate Attempt decontamination (See Protocol 2) Discard->Decontaminate If irreplaceable

Caption: Troubleshooting guide for issues in streptomycin-treated cultures.

Subunit_50S 50S Subunit Protein Protein Synthesis Subunit_30S 30S Subunit mRNA mRNA mRNA->Subunit_30S Binds to Streptomycin Streptomycin Streptomycin->Subunit_30S Block INHIBITION Block->Protein

Caption: Streptomycin's mechanism of action on bacterial ribosomes.

References

reducing variability and improving reproducibility in Streptamine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve reproducibility in Streptamine bioassays. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based bioassays?

Inconsistent results in biological assays can stem from technical, biological, and environmental factors.[1] Technical variability often arises from pipetting errors, improper reagent mixing, and incorrect incubation times or temperatures.[1][2] Biological variability is inherent to living systems and can be influenced by cell passage number, genetic drift, and overall cell health.[1] Environmental factors such as temperature and humidity fluctuations, as well as microbial contamination, can also contribute to inconsistent outcomes.[1]

Q2: How can I minimize pipetting errors?

Pipetting is a critical step where small inaccuracies can lead to significant variability.[1] To minimize errors, ensure your pipettes are regularly calibrated and that you are using the correct pipetting technique.[1] This includes using the appropriate pipette for the volume being dispensed and ensuring a secure fit of the pipette tips.[1] For critical steps, using a multi-channel pipette can improve consistency across a plate.[1]

Q3: My assay is showing a high background signal. What are the likely causes?

High background can obscure the specific signal and reduce the sensitivity of your assay.[1] Common causes include insufficient washing or blocking steps, cross-contamination between wells, and using reagents at too high a concentration.[1] It is important to ensure that an appropriate blocking buffer is used and that all washing steps are performed thoroughly.[1][2]

Q4: What should I do if I observe no signal or a very weak signal in my assay?

A lack of signal can be due to several factors.[1] First, double-check all reagent preparation and addition steps in the protocol.[1][2] Ensure that any enzymes or antibodies used are active and stored correctly.[1][2] The concentration of detection reagents may be too low, or they may not be compatible with the assay conditions.[1]

Q5: How can I prevent "edge effects" in my microplates?

"Edge effects," where wells on the periphery of a microplate behave differently, are often caused by evaporation. To minimize this, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]

Troubleshooting Guide

Issue 1: Inconsistent Cell Growth and Viability
Possible Cause Recommendation
Variation in cell seeding density Ensure a homogenous cell suspension before seeding. Use a consistent volume for each well. Perform a cell count to standardize the number of cells seeded.
"Edge effects" in microplates Fill the peripheral wells with sterile media or PBS to minimize evaporation.[1]
Contamination (bacterial, fungal, mycoplasma) Regularly test for mycoplasma contamination. Practice good aseptic technique. If contamination is suspected, discard the cell culture and start with a fresh, authenticated vial.
Inconsistent incubator conditions (Temperature, CO2, Humidity) Regularly calibrate and monitor incubator settings. Avoid frequent opening of the incubator door.
Cell passage number is too high Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic and genotypic changes.
Issue 2: High Variability in Dose-Response Curves
Possible Cause Recommendation
Inaccurate compound dilutions Prepare fresh serial dilutions of this compound or other test compounds for each experiment. Verify pipette calibration.
Cell density affecting compound response Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1]
Inconsistent incubation time with the compound Use a multichannel pipette for compound addition to minimize timing differences between wells.[1] Stagger the addition of reagents if processing a large number of plates.
Reagent variability (lot-to-lot) Qualify new lots of critical reagents (e.g., serum, media, detection reagents) by running them in parallel with the old lot.
Issue 3: High Background or Low Signal-to-Noise Ratio
Possible Cause Recommendation
Insufficient washing or blocking Increase the number or duration of wash steps. Optimize the blocking buffer concentration and incubation time.
Cross-contamination between wells Be careful during pipetting to avoid splashing. Change pipette tips between different reagents and wells.
Reagent concentration too high Titrate the concentration of detection antibodies or other signal-generating reagents to find the optimal concentration with the lowest background.
Autofluorescence of compounds or plates Test for compound autofluorescence. Use black, clear-bottom microplates for fluorescent assays to reduce background.[3]
Suboptimal instrument settings Optimize the gain, exposure time, and other settings on the plate reader to maximize the signal-to-background ratio.[3]

Experimental Protocols

A key to reducing variability is the consistent application of a well-defined protocol. Below is a generalized protocol for a cell-based this compound bioassay, which should be optimized for your specific cell line and endpoint.

General Protocol: this compound-Induced Cytotoxicity Assay (e.g., using a Resazurin-based reagent)
  • Cell Seeding:

    • Harvest cells from culture and perform a cell count to determine viability and concentration.

    • Dilute the cell suspension to the optimized seeding density in a pre-warmed cell culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of desired concentrations.

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 48 hours).[1]

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.[1]

    • Incubate for 1-4 hours at 37°C, protected from light.[1]

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.[1]

Visualizations

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in biological assays.

TroubleshootingWorkflow Inconsistent_Results Inconsistent Results Observed Check_Protocol Review Protocol and Recent Changes Inconsistent_Results->Check_Protocol Examine_Data Analyze Raw Data Pattern Inconsistent_Results->Examine_Data Protocol_Deviation Protocol Deviation Found? Check_Protocol->Protocol_Deviation Random_Error Random Error Pattern? Examine_Data->Random_Error Correct_Protocol Correct Protocol Execution and Re-run Protocol_Deviation->Correct_Protocol Yes No_Deviation No Obvious Deviation Protocol_Deviation->No_Deviation No Re_run_Experiment Re-run Experiment with Controls Correct_Protocol->Re_run_Experiment Investigate_Reagents Investigate Reagents (Lot#, Age, Prep) No_Deviation->Investigate_Reagents Systematic_Error Systematic Error Pattern? (e.g., Edge Effects) Random_Error->Systematic_Error No Check_Pipetting Review Pipetting Technique and Calibration Random_Error->Check_Pipetting Yes Investigate_Systematic Investigate_Systematic Systematic_Error->Investigate_Systematic Investigate Plate/Incubator Effects Check_Pipetting->Re_run_Experiment Refine Technique Investigate_Systematic->Re_run_Experiment Mitigate Effects Investigate_Cells Investigate Cell Culture (Passage, Viability, Contamination) Investigate_Reagents->Investigate_Cells Investigate_Cells->Re_run_Experiment Use New Cells/Reagents

Caption: A decision tree for troubleshooting inconsistent bioassay results.

General Experimental Workflow

This diagram outlines a standard workflow for a cell-based bioassay.

ExperimentalWorkflow Start Start Cell_Culture Cell Culture Maintenance Start->Cell_Culture Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Incubation1 24h Incubation (Attachment) Cell_Seeding->Incubation1 Compound_Treatment This compound/Compound Addition Incubation1->Compound_Treatment Incubation2 Treatment Incubation (e.g., 48h) Compound_Treatment->Incubation2 Reagent_Addition Detection Reagent Addition Incubation2->Reagent_Addition Incubation3 Signal Development Incubation Reagent_Addition->Incubation3 Data_Acquisition Data Acquisition (Plate Reader) Incubation3->Data_Acquisition Data_Analysis Data Analysis and QC Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cell-based bioassay.

Hypothetical this compound Signaling Pathway

As the specific signaling pathway for this compound is not well-defined in the context of a general bioassay, the following diagram illustrates a hypothetical pathway that could be investigated. This serves as a template for mapping out pathways relevant to your specific research.

SignalingPathway This compound This compound Receptor Membrane Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling cascade for a this compound bioassay.

References

addressing challenges in the characterization of novel Streptamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of novel streptamine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of novel this compound analogs?

A1: The primary challenges stem from the inherent physicochemical properties of this compound analogs. These molecules are highly polar, non-volatile, and often lack a strong chromophore, which complicates their separation and detection by traditional reversed-phase HPLC.[1] Key issues include poor retention on C18 columns, peak tailing, and low sensitivity. To overcome these, techniques like Hydrophilic Interaction Chromatography (HILIC) or the use of ion-pairing agents are often necessary.[1]

Q2: How can I improve the mass spectrometry (MS) signal for my this compound analogs?

A2: Poor ionization efficiency is a common problem. To enhance the MS signal, ensure proper mobile phase composition; acidification of solvents is often beneficial.[1] Additionally, consider that ion suppression effects from endogenous molecules can inhibit the detection of aminoglycosides at therapeutic levels.[2] Optimizing sample preparation to remove interfering matrix components is crucial.

Q3: My NMR spectrum for a novel this compound analog is complex and difficult to interpret. What can I do?

A3: The complexity of NMR spectra for this compound analogs is expected due to their dense stereochemistry. High-field NMR can provide better resolution and reveal fine structural details.[3] It is also critical to compare the spectra with those of known parent compounds and starting materials. Specific chemical shifts and coupling constants can help determine the orientation of substituents on the this compound ring. The coupling constants between adjacent axial hydrogens are typically larger (8 Hz or more) than those between axial-equatorial or equatorial-equatorial hydrogens, which can aid in conformational analysis.

Q4: I am observing no antibacterial activity for my newly synthesized this compound analog. What are the possible reasons?

A4: A lack of antibacterial activity could be due to several factors. First, verify the structure and purity of your compound using analytical techniques like NMR and mass spectrometry to ensure the correct molecule was synthesized. Second, the mechanism of bacterial resistance might be at play; for instance, enzymatic modification of the analog by aminoglycoside-modifying enzymes (AMEs) produced by the bacteria can inactivate the compound.[4] Finally, the analog might not effectively bind to the bacterial ribosome, its primary target. Consider performing in vitro translation assays to assess ribosome binding affinity.

Troubleshooting Guides

HPLC & Mass Spectrometry
ProblemPossible CauseSuggested Solution
Poor peak shape (tailing or fronting) in HILIC Improper column conditioning or equilibration.Condition the column with at least 50 column volumes of the initial mobile phase. Ensure sufficient re-equilibration time between injections.
Mismatch between injection solvent and mobile phase.The injection solvent should be as close as possible to the initial mobile phase composition (high organic content).[5]
Inconsistent Retention Times in HILIC Insufficient column equilibration between runs.Failure to re-establish the aqueous layer on the stationary phase can lead to drift. Implement a sufficient equilibration step in your gradient.[6]
Mobile phase composition variability.Prepare fresh mobile phase daily and ensure accurate composition.
Low MS Sensitivity Poor ionization of the analyte.Optimize MS source parameters. Ensure mobile phase is compatible with good ionization (e.g., contains an appropriate acid).
Ion suppression from the sample matrix.Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample if possible.
Unidentifiable Peaks in Chromatogram Contamination from solvents or sample preparation.Run a blank gradient to identify system peaks. Use high-purity solvents and reagents.
Degradation of the this compound analog.Check the stability of your analog in the mobile phase and injection solvent.
Biological Assays
ProblemPossible CauseSuggested Solution
High variability in Minimum Inhibitory Concentration (MIC) results Inconsistent bacterial inoculum concentration.Standardize the inoculum preparation carefully. Measure the optical density (OD) of the bacterial suspension before dilution.
Improper serial dilution of the antibiotic.Use calibrated pipettes and ensure thorough mixing at each dilution step.
No inhibition of bacterial growth at any concentration Bacterial strain is resistant to the class of antibiotics.Use a known susceptible control strain to validate the assay. Consider testing against strains known to express specific resistance mechanisms.
Inactivation of the compound in the growth medium.Check for potential interactions between your compound and components of the culture medium.

Experimental Protocols

Detailed Methodology for MIC Determination (Broth Microdilution)
  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the novel this compound analog in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The first column should contain the highest concentration of the antibiotic, and subsequent columns will have decreasing concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a positive control (bacteria with no antibiotic) and a negative/sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

General Protocol for HPLC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the this compound analog in a solvent compatible with the initial mobile phase (e.g., high percentage of acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions (HILIC):

    • Column: A suitable HILIC column (e.g., amide-based).

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% formic acid).

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 30°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for initial characterization, followed by product ion scan (tandem MS) for structural confirmation.

    • Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific analog.

Quantitative Data

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Protected 2-Deoxythis compound Intermediate

ProtonChemical Shift (ppm)
H1, H32.88-2.79 (m)
H22.69 (t, J = 9.7 Hz)
H4, H62.96-2.90 (m)
H52.88-2.79 (m)

Data is illustrative and based on representative compounds from the literature. Actual values will vary based on the specific analog and protecting groups.[7]

Table 2: Example MIC Values for Novel Antimicrobial Compounds

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)
Novel Analog A2>64
Novel Analog B0.532
Linezolid2>64
Daptomycin1>64

These values are examples to illustrate the range of activities that might be observed.[8][9][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Chemical Synthesis of Analog Purification Purification (e.g., SPE, Ion Exchange) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS MIC MIC Determination NMR->MIC MS->MIC AME_Assay AME Assays MIC->AME_Assay If active

Caption: Experimental workflow for novel this compound analogs.

signaling_pathway cluster_ribosome Protein Synthesis Machinery Ribosome Bacterial Ribosome (70S) tRNA Aminoacyl-tRNA Ribosome->tRNA Causes misreading Protein Protein Synthesis Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome Binds to 30S subunit tRNA->Ribosome Enters A-site Protein->Protein Inhibition Analog This compound Analog Analog->Ribosome Binds to decoding site on 16S rRNA

Caption: Mechanism of action of this compound analogs.

troubleshooting_logic Start Problem: Poor Peak Shape in HILIC CheckSolvent Is injection solvent matched to mobile phase? Start->CheckSolvent CheckEquilibration Is column properly equilibrated? CheckSolvent->CheckEquilibration Yes SolventMatch Action: Match injection solvent to initial mobile phase CheckSolvent->SolventMatch No IncreaseEquilibration Action: Increase equilibration time between injections CheckEquilibration->IncreaseEquilibration No CheckColumn Is column old or contaminated? CheckEquilibration->CheckColumn Yes ProblemSolved Problem Resolved SolventMatch->ProblemSolved IncreaseEquilibration->ProblemSolved ReplaceColumn Action: Replace column CheckColumn->ReplaceColumn Yes CheckColumn->ProblemSolved No ReplaceColumn->ProblemSolved

Caption: Troubleshooting logic for HILIC peak shape issues.

References

Technical Support Center: Strategies for Scaling up Streptamine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Streptamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this compound production for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound on a larger scale?

A1: There are two main approaches for scaling up this compound synthesis: chemical synthesis and biosynthesis. Chemical synthesis typically involves a multi-step process starting from readily available precursors like streptomycin or myo-inositol. Biosynthesis aims to leverage enzymatic pathways in microorganisms to produce this compound or its immediate precursors.

Q2: Which starting material is more suitable for large-scale chemical synthesis: streptomycin or myo-inositol?

A2: Both streptomycin and myo-inositol are viable starting materials.[1][2] The choice depends on factors like cost, availability, and the desired stereochemistry of the final product. Synthesis from streptomycin takes advantage of the pre-existing chiral core of the molecule, potentially reducing the number of stereoselective steps.[1][2] Synthesis from myo-inositol, a less expensive starting material, requires the introduction of amino groups and control of stereochemistry.[2]

Q3: What are the key challenges in scaling up the chemical synthesis of this compound?

A3: Scaling up chemical synthesis presents several challenges, including:

  • Reaction Control: Managing exothermic reactions, especially during protection and deprotection steps, is critical to avoid runaway reactions.

  • Purification: this compound and its intermediates are often highly polar and water-soluble, making purification by traditional column chromatography challenging. Specialized techniques like hydrophilic interaction chromatography (HILIC) or ion-exchange chromatography may be necessary.[3]

  • Crystallization: Inducing crystallization of highly hydroxylated and aminated compounds like this compound derivatives can be difficult. "Oiling out," where the product separates as a liquid instead of a solid, is a common issue.

  • Impurity Profile: Side reactions can lead to a range of impurities that may be difficult to separate from the final product.

Q4: What are the common impurities encountered in this compound synthesis starting from commercial streptomycin?

A4: Commercial streptomycin can contain related compounds as impurities. For instance, N'-methylstreptomycin has been identified as an impurity in commercial streptomycin sulfate.[1] This can lead to the formation of N'-methyl-1,3-di(deamino)-1,3-diazidodihydrostreptomycin as a side product during the synthesis of this compound derivatives.[1]

Q5: What are the general stability considerations for this compound and its intermediates?

A5: Aminoglycosides, the class of compounds to which this compound belongs, are generally stable under neutral to slightly acidic conditions. However, they can be susceptible to degradation at high temperatures and extreme pH. For example, streptomycin sulfate shows maximum stability at a pH of 6.5 to 7. Thermal degradation of streptomycin can occur at temperatures above 70°C.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield in a Specific Step Incomplete reaction; side reactions; degradation of starting material or product.- Optimize reaction conditions (temperature, time, stoichiometry).- Ensure anhydrous conditions if required.- Use fresh, high-purity reagents.- Analyze crude reaction mixture by TLC or LC-MS to identify side products.
"Oiling Out" During Crystallization The compound is coming out of solution above its melting point; high impurity levels.- Add a small amount of additional "soluble solvent" to the hot solution to slow down crystallization.- Attempt crystallization from a different solvent system.- If impurities are suspected, consider a charcoal treatment of the hot solution or an additional purification step prior to crystallization.
Difficulty in Purifying Polar Intermediates High polarity of the compound leads to poor interaction with standard silica gel.- Employ reversed-phase chromatography.- Use hydrophilic interaction chromatography (HILIC) with a polar stationary phase (e.g., silica, amino-propyl) and an aqueous-organic mobile phase.[3]- Consider ion-exchange chromatography to separate compounds based on charge.
Inconsistent Reaction Outcomes at Larger Scale Poor heat transfer leading to localized overheating; inefficient mixing.- Ensure adequate cooling capacity for the reactor.- Use a jacketed reactor with controlled temperature regulation.- Optimize the stirring rate and impeller design for efficient mixing.- Consider a semi-batch process with controlled addition of reagents to manage exotherms.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase; co-elution of impurities.- Screen different solvent systems for better separation on TLC.- Switch to a different chromatography mode (e.g., from normal-phase to reversed-phase or HILIC).- For ionizable compounds, adjust the pH of the mobile phase to control retention.
Product Degradation on Silica Gel Acidity of silica gel causing degradation of sensitive functional groups.- Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use.- Use a less acidic stationary phase like alumina.
Streaking or Tailing of Bands on TLC/Column Compound is too polar for the eluent; interaction with active sites on the stationary phase.- Increase the polarity of the mobile phase.- Add a small amount of a polar modifier (e.g., methanol, acetic acid, or triethylamine) to the eluent.

Data Presentation

Table 1: Yields for Gram-Scale Synthesis of a Protected this compound Derivative from Streptomycin[1]
Reaction Step Product Yield (%)
1. Reduction of Streptomycin SulfateDihydrostreptomycin sulfateNot isolated (used directly in next step)
2. Deguanidinylation and Azidation1,3-di(deamino)-1,3-diazidodihydrostreptomycin52 (over 3 steps)
3. BenzylationPerbenzylated derivative74
4. Glycosidic Bond Cleavage and AcetylationAcetylated this compound derivative83
5. DeprotectionDesymmetrized this compound mono-ol92

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Protected this compound Derivative from Streptomycin

This protocol is adapted from a published procedure and outlines the key steps for the synthesis of a protected this compound derivative suitable for further functionalization.[1]

Step 1: Reduction of Streptomycin Sulfate

  • Dissolve streptomycin sulfate (10.0 g) in deionized water (70 mL).

  • Adjust the pH to 8.0 with triethylamine.

  • Add a solution of sodium borohydride (0.34 g) in deionized water (10 mL) dropwise over 5 minutes at room temperature.

  • Stir for 30 minutes.

  • Acidify to pH 1.5 with 6 N H₂SO₄.

  • Add methanol (350 mL) to precipitate the crude dihydrostreptomycin sulfate.

  • Collect the precipitate by vacuum filtration, wash with methanol, and dry under vacuum.

Step 2: Deguanidinylation and Azidation

  • Dissolve the crude dihydrostreptomycin sulfate in deionized water (40 mL) and treat with saturated aqueous Ba(OH)₂ (250 mL).

  • Filter off the barium sulfate precipitate.

  • Heat the filtrate to 125°C for 36 hours.

  • Cool to room temperature and neutralize with dry ice.

  • Filter and concentrate the filtrate.

  • The crude product is then treated with imidazole-1-sulfonyl azide in the presence of copper sulfate in aqueous methanol for 16 hours to yield 1,3-di(deamino)-1,3-diazidodihydrostreptomycin after chromatographic purification.

Step 3: Benzylation

  • Treat the diazido derivative with benzyl bromide and sodium hydride in DMF at room temperature for 14 hours.

  • Purify the resulting perbenzylated derivative by column chromatography.

Step 4: Glycosidic Bond Cleavage and Acetylation

  • Heat the perbenzylated derivative to reflux with 3 N HCl in methanol for 16 hours.

  • Neutralize the reaction mixture and remove the volatiles.

  • Acetylate the crude product to facilitate chromatographic purification, yielding the acetylated this compound derivative.

Step 5: Deprotection

  • Treat the acetylated this compound derivative with sodium methoxide to obtain the desymmetrized this compound mono-ol.

Visualizations

Streptamine_Synthesis_Workflow Streptomycin Streptomycin Sulfate Reduction Reduction (NaBH4) Streptomycin->Reduction Yield: Not isolated Dihydrostreptomycin Dihydrostreptomycin Reduction->Dihydrostreptomycin Deguanidinylation_Azidation Deguanidinylation & Azidation (Ba(OH)2, Imidazole-1-sulfonyl azide) Dihydrostreptomycin->Deguanidinylation_Azidation Diazido_Streptomycin 1,3-Diazidodihydrostreptomycin Deguanidinylation_Azidation->Diazido_Streptomycin Yield: 52% (3 steps) Benzylation Benzylation (BnBr, NaH) Diazido_Streptomycin->Benzylation Perbenzylated Perbenzylated Intermediate Benzylation->Perbenzylated Yield: 74% Cleavage_Acetylation Glycosidic Cleavage & Acetylation (HCl/MeOH, Ac2O) Perbenzylated->Cleavage_Acetylation Protected_this compound Protected this compound Derivative Cleavage_Acetylation->Protected_this compound Yield: 83%

Caption: Workflow for the chemical synthesis of a protected this compound derivative from streptomycin.

Troubleshooting_Logic Start Low Yield in Synthesis Step Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Side_Products Side Products Detected? Check_Reaction->Side_Products Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Side_Products->Optimize Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Purify_Reagents Use Fresh/Purified Reagents Optimize->Purify_Reagents End Re-run Optimized Reaction Purify_Reagents->End Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Degradation Degradation Detected? Incomplete_Reaction->Degradation No Increase_Time_Temp->End Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Yes Degradation->End No Milder_Conditions->End

Caption: A troubleshooting decision tree for addressing low yields in a synthesis step.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Novel Streptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of new streptamine derivatives, focusing on amphiphilic neamine analogues, and contrasts their performance with established antibiotics. Experimental data is presented to validate their potential as next-generation therapeutics.

Executive Summary

Novel amphiphilic this compound derivatives, particularly 3',6-dialkyl and 3',4',6-tri-2-naphthylmethylene neamine analogues, demonstrate significant antibacterial activity against a range of multidrug-resistant pathogens. Unlike traditional aminoglycosides that primarily target bacterial ribosomes, these new derivatives exhibit a distinct mechanism of action by disrupting the bacterial cell membrane. This dual-action potential and efficacy against resistant strains position them as promising candidates for further drug development.

Comparative Antibacterial Activity

The antibacterial efficacy of novel this compound derivatives has been evaluated against several clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), colistin-resistant Pseudomonas aeruginosa, and various strains of Escherichia coli. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these new compounds compared to conventional antibiotics. A lower MIC value indicates greater antibacterial potency.

Table 1: Comparative MIC (µg/mL) against Pseudomonas aeruginosa
CompoundP. aeruginosa ATCC 27853Colistin-Resistant P. aeruginosa Strains
Novel this compound Derivatives
3',6-di-O-nonylneamine (3',6-diNn)4 - 82 - 8[1][2]
3',6-di-O-[(2″-naphthyl)propyl]neamine (3',6-di2NP)4 - 82 - 8[1][2]
3',6-di-O-[(2″-naphthyl)butyl]neamine (3',6-di2NB)4 - 82 - 8[1][2]
3',4',6-tri-O-[(2″-naphthyl)methyl]neamine (3',4',6-tri2NM)4 - 82 - 8[2]
Conventional Antibiotics
Gentamicin1[1]>128
Tobramycin->128
Ciprofloxacin116
Colistin1[1]64
Table 2: Comparative MIC (µg/mL) against Gram-Positive and Other Gram-Negative Bacteria
CompoundMRSAVRSAE. coli (Resistant Strains)
Novel this compound Derivatives
3',6-dinonyl neamineGood activity reportedGood activity reported2[3]
3',6-di(dimethyloctyl) neamine--1[3]
3',4',6-tri-2-naphthylmethylene neamineActive-Active
Conventional Antibiotics
Gentamicin-->128[3]
Tobramycin-->128[3]

Mechanism of Action: A Shift from Ribosome to Membrane

Traditional aminoglycoside antibiotics inhibit protein synthesis by binding to the 16S rRNA of the bacterial 30S ribosomal subunit. However, extensive use has led to widespread resistance. Novel amphiphilic this compound derivatives have been shown to possess a different primary mechanism of action: the disruption of the bacterial membrane.

These amphiphilic molecules interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria and the lipoteichoic acids (LTA) of Gram-positive bacteria, leading to membrane depolarization and increased permeability.[4] This disruption of the cell's physical integrity ultimately leads to bacterial cell death. This membrane-targeting mechanism is advantageous as it is less susceptible to established resistance mechanisms that modify the antibiotic or the ribosomal target.

G Mechanism of Action: Amphiphilic this compound Derivatives cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane (Outer/Inner) LPS_LTA Lipopolysaccharides (Gram-)/Lipoteichoic Acids (Gram+) Membrane_Depolarization Membrane Depolarization & Increased Permeability LPS_LTA->Membrane_Depolarization leads to Ribosome Ribosome (30S subunit) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition results in Amphiphilic_Derivative Amphiphilic this compound Derivative Amphiphilic_Derivative->LPS_LTA Binding Conventional_Aminoglycoside Conventional Aminoglycoside Conventional_Aminoglycoside->Ribosome Binding Cell_Death Bacterial Cell Death Membrane_Depolarization->Cell_Death causes Protein_Synthesis_Inhibition->Cell_Death

Caption: Dual mechanism of action of novel this compound derivatives.

Experimental Protocols

Synthesis of 3',6'-di-O-alkyl Neamine Derivatives

The synthesis of amphiphilic neamine derivatives generally involves a multi-step process starting from a protected neamine core. The following is a generalized protocol:

  • Protection: The amino groups of the neamine are protected, often using Boc (tert-butoxycarbonyl) groups.

  • Alkylation: The hydroxyl groups at the 3' and 6' positions are selectively alkylated using an appropriate alkyl halide (e.g., nonyl bromide for 3',6-dinonyl neamine) in the presence of a base such as sodium hydride.

  • Deprotection: The protecting groups on the amino functions are removed under acidic conditions to yield the final amphiphilic neamine derivative.

  • Purification: The final product is purified using chromatographic techniques.

G General Synthesis Workflow for 3',6'-di-O-alkyl Neamine Derivatives Start Protected Neamine Step1 Selective Alkylation of 3' and 6' OH groups (e.g., Alkyl Halide, Base) Start->Step1 Step2 Deprotection of Amino Groups (Acidic Conditions) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 End 3',6'-di-O-alkyl Neamine Derivative Step3->End G Workflow for Membrane Depolarization Assay Start Bacterial Culture (Mid-log phase) Step1 Incubate with DiSC3(5) dye Start->Step1 Step2 Measure Baseline Fluorescence (Quenched state) Step1->Step2 Step3 Add Amphiphilic this compound Derivative Step2->Step3 Step4 Monitor Fluorescence Intensity over Time Step3->Step4 Result Increase in Fluorescence indicates Membrane Depolarization Step4->Result

References

A Comparative Analysis of Streptamine and 2-Deoxystreptamine Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of antibiotics based on the streptamine and 2-deoxythis compound scaffolds. While a direct comparison is challenging due to the distinct nature of the antibiotics built upon these cores, this analysis uses representative molecules—streptomycin for the this compound class and kanamycin for the 2-deoxythis compound class—to highlight key differences in their mechanism of action, antibacterial spectrum, and efficacy, supported by experimental data and protocols.

Introduction: The Structural Core of Aminoglycosides

Aminoglycoside antibiotics are a critical class of antibacterial agents renowned for their rapid bactericidal activity against a wide range of pathogens. Their structure is characterized by amino sugars linked glycosidically to an aminocyclitol core. The nature of this core is a key determinant of the antibiotic's properties. The two most prominent cores are this compound and its derivative, 2-deoxythis compound (2-DOS).

  • This compound: A defining feature of streptomycin, the first discovered aminoglycoside. Its structure includes two hydroxyl groups at the C-2 and C-5 positions.

  • 2-Deoxythis compound (2-DOS): The central scaffold for the majority of clinically vital aminoglycosides, including the kanamycin, gentamicin, and neomycin families.[1] It is distinguished from this compound by the absence of a hydroxyl group at the C-2 position.[2]

This structural difference, particularly the lack of the 2-hydroxyl group in 2-DOS, is fundamental to the broader spectrum and enhanced potency characteristic of the 2-DOS class of aminoglycosides.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a bacterium. The following table summarizes representative MIC values for streptomycin and kanamycin against several clinically significant bacterial strains.

Disclaimer: The following data is compiled from multiple sources. Direct comparison should be approached with caution as MIC values can vary based on the specific strain and the testing conditions (e.g., broth vs. agar dilution).

Bacterial SpeciesAntibioticRepresentative MIC Range (µg/mL)
Gram-Negative
Escherichia coliStreptomycin0.5 - >512
KanamycinResistant strains: 15.63 - >250[3]
Klebsiella pneumoniaeStreptomycin1 - 8 (for susceptible strains)[4]
KanamycinResistant strains: 15.63 - >250[3]
Pseudomonas aeruginosaStreptomycinGenerally considered resistant
KanamycinGenerally considered resistant[5]
Gram-Positive
Staphylococcus aureusStreptomycinHigh resistance is common
KanamycinHighly variable, resistance is prevalent
Enterococcus faecalisStreptomycinIntrinsically resistant to low levels; High-level resistance (MIC >1000) is common[2]
KanamycinIntrinsically resistant to low levels; High-level resistance (MIC >250) is common[3][6]

Key Observations:

  • Both streptomycin and kanamycin face significant challenges from widespread bacterial resistance.[5]

  • 2-DOS aminoglycosides like gentamicin and tobramycin (which are in the same class as kanamycin) generally exhibit superior activity against Gram-negative bacilli, including Pseudomonas aeruginosa, compared to streptomycin.[7]

  • For Enterococcus faecalis, high-level resistance to both classes of aminoglycosides is a major clinical concern, negating their use as monotherapy. However, they are sometimes used in combination with cell wall-active agents for synergistic effects.[2][8]

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and 2-deoxythis compound-containing aminoglycosides are potent inhibitors of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which is crucial for the accurate translation of mRNA.[9]

The primary binding site is the ribosomal decoding A-site within the 16S rRNA.[1] This binding event disrupts protein synthesis in several ways:

  • Inhibition of Initiation: The formation of a stable drug-ribosome complex can block the initiation of protein synthesis.[10]

  • Codon Misreading: The binding of the antibiotic distorts the A-site, leading to the incorporation of incorrect amino acids and the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: The movement of the ribosome along the mRNA can be impeded, halting protein elongation.[11]

The 2-deoxythis compound scaffold is particularly effective at docking into the major groove of the 16S rRNA A-site. The amino groups of the 2-DOS ring and its attached sugars form critical hydrogen bonds with the phosphate backbone and nucleotide bases of the rRNA, locking the antibiotic in place and inducing a conformational change that disrupts translation fidelity.[11]

MechanismOfAction cluster_ribosome Bacterial 30S Ribosomal Subunit 16S_rRNA 16S rRNA (A-Site) Inhibition Inhibition of Protein Synthesis 16S_rRNA->Inhibition Causes Antibiotic 2-DOS Antibiotic (e.g., Kanamycin) Antibiotic->16S_rRNA Binds to A-Site Miscoding Codon Misreading Inhibition->Miscoding Translocation Translocation Block Inhibition->Translocation CellDeath Bacterial Cell Death Miscoding->CellDeath Translocation->CellDeath

Fig. 1: Mechanism of 2-DOS antibiotic action on the bacterial ribosome.

Experimental Protocols

Accurate comparison of antibiotic efficacy relies on standardized experimental procedures. Below are methodologies for key assays.

Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits bacterial growth in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Pure antibiotic powders (e.g., kanamycin sulfate, streptomycin sulfate)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile diluents (e.g., water, DMSO, depending on antibiotic solubility)

Procedure:

  • Antibiotic Preparation: Prepare a stock solution of the antibiotic. Create a series of twofold dilutions in MHB to achieve concentrations spanning the expected MIC range.

  • Plate Setup: Dispense 50 µL of MHB into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the highest concentration antibiotic solution to the first column of wells. Perform a serial dilution by transferring 50 µL from each well to the next, mixing thoroughly at each step. Discard the final 50 µL from the last column. This results in wells containing 50 µL of serially diluted antibiotic.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this standardized inoculum to each well (final volume: 100 µL).[12]

  • Controls: Include a growth control well (inoculum in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35 ± 1 °C for 16-20 hours under aerobic conditions.[12]

  • Reading Results: The MIC is the lowest antibiotic concentration in which there is no visible turbidity (bacterial growth).[12]

Ribosome Binding Assay (Fluorescence-Based)

This assay measures the ability of an antibiotic to bind to the ribosomal A-site by displacing a fluorescently labeled probe.

Principle: A fluorescently labeled aminoglycoside probe (e.g., fluorescein-conjugated neomycin, F-neo) exhibits quenched fluorescence when bound to the ribosomal A-site RNA. A competing, unlabeled antibiotic will displace the probe, causing an increase in fluorescence that can be measured to determine binding affinity.[1]

Materials:

  • Synthetic RNA oligonucleotide mimicking the bacterial ribosomal A-site

  • Fluorescently labeled aminoglycoside probe (F-neo)

  • Unlabeled test antibiotics (this compound and 2-deoxythis compound-based)

  • Assay buffer (e.g., 10 mM MOPS, pH 7.0, 50 mM NaCl, 0.4 mM EDTA)

  • Fluorescence plate reader

Procedure:

  • Complex Formation: In a 96-well plate, incubate the A-site RNA oligonucleotide with the F-neo probe to form a stable, low-fluorescence complex.[1]

  • Competitive Binding: Add the test antibiotics at various concentrations to the wells containing the RNA/probe complex.

  • Incubation: Allow the reaction to equilibrate.

  • Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).[1]

  • Analysis: An increase in fluorescence indicates displacement of the F-neo probe. The data can be used to calculate the IC₅₀ (the concentration of test antibiotic required to displace 50% of the probe), which is inversely proportional to the binding affinity.

ExperimentalWorkflow cluster_mic Efficacy Testing (MIC) cluster_binding Mechanism Analysis (Binding Assay) A Prepare Serial Dilutions of Antibiotics B Inoculate with Standardized Bacteria A->B C Incubate 16-20h at 37°C B->C D Determine MIC (Lowest concentration with no growth) C->D Result Compare Efficacy & Binding Data D->Result E Form Complex: Ribosomal A-Site RNA + Fluorescent Probe F Add Test Antibiotic (Competitor) E->F G Measure Fluorescence (Displacement) F->G H Calculate Binding Affinity (IC50) G->H H->Result Start Select this compound & 2-DOS Antibiotics Start->A Start->E

Fig. 2: Workflow for comparing antibiotic efficacy and mechanism.

Conclusion

The comparison between this compound and 2-deoxythis compound antibiotics, represented by streptomycin and kanamycin respectively, reveals a significant evolutionary step in antibiotic design. The 2-deoxythis compound scaffold is the foundation of a larger, more potent class of aminoglycosides with a broader spectrum of activity, although resistance remains a significant hurdle for all members of this class. The absence of the 2-hydroxyl group in the 2-DOS core is a critical structural feature that contributes to the efficacy of modern aminoglycosides. Understanding these structure-activity relationships, verified through standardized MIC testing and binding assays, is essential for the ongoing development of novel antibacterial agents to combat evolving resistance.

References

Cross-Validation of Bioassays for Streptamine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key bioassays used to evaluate the efficacy and toxicity of Streptamine compounds, a core structural component of aminoglycoside antibiotics. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate assays for their specific research needs and in interpreting the cross-validation of results from different testing methodologies.

Data Presentation: Comparative Analysis of Bioassay Performance

The following table summarizes the quantitative data from various studies to provide a comparative overview of the performance of different this compound-containing aminoglycoside antibiotics across three critical bioassays: Antimicrobial Susceptibility Testing, Protein Synthesis Inhibition, and Cytotoxicity Assays. This allows for a cross-validation of their biological activity, highlighting the correlation between their intended antibacterial effect and their potential for off-target toxicity.

CompoundBioassay TypeTest SystemEndpointResult
Streptomycin Antimicrobial SusceptibilityStaphylococcus aureusIC50107.28 ± 1.23 µM[1]
Antimicrobial SusceptibilityPseudomonas aeruginosaIC50129.63 ± 2.50 µM[1]
Protein Synthesis InhibitionC2C12 myotubesPuromycin incorporation~25% reduction[2]
Kanamycin Antimicrobial SusceptibilityE. coliMIC8 ppm[3]
Antimicrobial SusceptibilityS. aureusMIC256 ppm[3]
CytotoxicityHaCat cellsCell ViabilityNo significant toxicity at concentrations used for antimicrobial assays[3]
Gentamicin Antimicrobial SusceptibilityEnterobacteriaceaeMIC902.0 µg/mL
CytotoxicityUB/Oc-2 cochlear cellsIC50~800 µM[4]
CytotoxicityVero cellsCell ViabilitySignificant decrease at 2000 µg/mL[5]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols: Methodologies for Key Bioassays

Detailed methodologies for the three key bioassays are provided below to ensure reproducibility and to facilitate a deeper understanding of the presented data.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Broth culture of the test organism (e.g., E. coli, S. aureus)

  • Antibiotic disks (containing a known concentration of the this compound compound)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the antibiotic disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

  • Interpret the results (susceptible, intermediate, or resistant) based on standardized charts.

Protein Synthesis Inhibition Assay (Microplate-Based)

This assay quantifies the inhibition of protein synthesis in a cell-based format by measuring the incorporation of puromycin, an aminoacyl-tRNA analog, into newly synthesized peptides.[6][7]

Materials:

  • 96-well or 384-well cell culture plates

  • Mammalian or bacterial cells

  • Cell culture medium

  • This compound compound dilutions

  • Puromycin solution

  • Fixation and permeabilization buffers

  • Anti-puromycin primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or microplate reader with fluorescence capabilities

Procedure:

  • Seed cells in a microplate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound for a defined period.

  • Add puromycin to all wells and incubate for a short period (e.g., 10-30 minutes) to allow for its incorporation into nascent polypeptide chains.

  • Wash the cells with PBS and then fix and permeabilize them.

  • Incubate with a primary antibody specific for puromycin.

  • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye like DAPI for cell normalization.

  • Acquire images using a high-content imaging system or measure the fluorescence intensity using a microplate reader.

  • Normalize the puromycin signal to the cell number (DAPI signal) and calculate the percentage of protein synthesis inhibition relative to untreated controls.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HaCat, Vero)

  • Cell culture medium

  • This compound compound dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the this compound compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% reduction in cell viability).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the evaluation of this compound compounds.

CrossValidationWorkflow cluster_assays Bioassay Evaluation Antimicrobial Antimicrobial Susceptibility (e.g., Kirby-Bauer) Data Quantitative Data (MIC, IC50, CC50) Antimicrobial->Data PSI Protein Synthesis Inhibition (e.g., Puromycin Assay) PSI->Data Cyto Cytotoxicity (e.g., MTT Assay) Cyto->Data This compound This compound Compound This compound->Antimicrobial This compound->PSI This compound->Cyto Analysis Cross-Validation Analysis Data->Analysis Conclusion Efficacy vs. Toxicity Profile Analysis->Conclusion

Caption: Cross-validation workflow for this compound compound bioassays.

AminoglycosideCytotoxicityPathway cluster_cell Mammalian Hair Cell AG Aminoglycoside (this compound Compound) MET Mechano-electrical Transduction (MET) Channels AG->MET Entry ROS Reactive Oxygen Species (ROS) Generation MET->ROS Mito Mitochondrial Dysfunction ROS->Mito JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation Mito->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Aminoglycoside-induced cytotoxicity signaling pathway.

ProteinSynthesisInhibition cluster_ribosome Bacterial Ribosome (70S) mRNA mRNA Ribosome30S 30S Subunit mRNA->Ribosome30S Ribosome50S 50S Subunit ASite A-site Protein Protein Synthesis (Elongation) ASite->Protein Inhibition Inhibition This compound This compound Compound This compound->Ribosome30S Binds to 16S rRNA This compound->ASite Causes Misreading This compound->Inhibition Blocks Translocation tRNA Aminoacyl-tRNA tRNA->ASite Codon Recognition

Caption: Mechanism of protein synthesis inhibition by this compound compounds.

References

determining the specificity of Streptamine derivatives against various bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Specificity and Efficacy of Streptamine-Based Antibacterials

The rising tide of antibiotic resistance necessitates a thorough understanding of the antibacterial spectrum of existing and novel therapeutic agents. This guide provides a comparative analysis of various this compound derivatives, a core structural motif in many aminoglycoside antibiotics. By presenting key experimental data on their efficacy against a range of Gram-positive and Gram-negative bacteria, this document aims to inform research and development efforts in the pursuit of more effective antibacterial therapies.

Performance Comparison of this compound Derivatives

The antibacterial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) for several key this compound derivatives against a panel of clinically relevant bacterial strains. Lower MIC values indicate greater potency.

This compound DerivativeGram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosa
Kanamycin A 0.5 - 216 - 641 - 8>128
Kanamycin B 0.25 - 18 - 320.5 - 464 - >128
Tobramycin 0.125 - 0.58 - 320.25 - 10.25 - 1
Amikacin 1 - 416 - 640.5 - 41 - 4
Gentamicin 0.06 - 0.51 - 80.125 - 0.50.5 - 2
Plazomicin 0.25 - 18 - 160.125 - 0.52 - 8
Etimicin 0.125 - 24 - 320.25 - 41 - 16

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is a summary from multiple sources for comparative purposes.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound derivatives, as part of the broader aminoglycoside class of antibiotics, exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, these molecules bind to the 30S ribosomal subunit.[1] This binding event interferes with the translation process in several ways: it can block the initiation of protein synthesis, cause misreading of the mRNA template leading to the production of non-functional proteins, and inhibit the translocation of the ribosome along the mRNA. The culmination of these disruptions is the cessation of essential protein production, ultimately leading to bacterial cell death.

cluster_bacterium Bacterial Cell Streptamine_Derivative This compound Derivative Cell_Membrane Cell Membrane Permeation Streptamine_Derivative->Cell_Membrane Enters cell Ribosome_30S 30S Ribosomal Subunit Cell_Membrane->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits mRNA mRNA mRNA->Ribosome_30S Translates Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical in vitro method for assessing the susceptibility of bacteria to antimicrobial agents. The data presented in this guide was generated using the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare standardized bacterial inoculum Inoculate Inoculate microtiter plate wells with bacteria Prep_Culture->Inoculate Prep_Antibiotic Prepare serial dilutions of this compound derivative Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of each this compound derivative are prepared in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This guide provides a comparative overview of the in vitro activity of several key this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The data indicates that newer generation aminoglycosides, such as Plazomicin, retain potent activity against a broad spectrum of pathogens, including some strains resistant to older derivatives.[2][3][4] The structure-activity relationships within the kanamycin class of aminoglycosides highlight how subtle chemical modifications can significantly impact their antibacterial spectrum and efficacy.[5][6] The standardized broth microdilution method remains the cornerstone for evaluating the in vitro potency of these compounds. This comparative data, coupled with a clear understanding of their mechanism of action, is intended to aid researchers and drug development professionals in the strategic design and development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Assessing the Cross-Reactivity of Antibodies Raised Against Streptamine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies developed against Streptamine conjugates. Understanding the specificity of these antibodies is paramount for the development of reliable diagnostic assays and targeted therapeutics. This document outlines key experimental protocols, presents comparative data, and offers visual workflows to aid in the design and interpretation of cross-reactivity studies.

Introduction to this compound and Antibody Cross-Reactivity

This compound, a core structural component of many aminoglycoside antibiotics, is a critical target for antibody development. When generating antibodies against small molecules like this compound, it is conjugated to a larger carrier protein to elicit a robust immune response. However, the resulting antibodies may exhibit cross-reactivity with other structurally similar molecules, particularly other aminoglycosides that share the 2-deoxythis compound (2-DOS) scaffold. This cross-reactivity can lead to inaccurate measurements in immunoassays and potential off-target effects in therapeutic applications. Therefore, a thorough assessment of antibody specificity is a crucial step in their characterization.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of anti-Streptamine conjugate antibodies is typically evaluated by measuring their binding to a panel of structurally related aminoglycoside antibiotics. The following table summarizes hypothetical cross-reactivity data for three different monoclonal antibodies (mAbs) raised against a this compound-KLH conjugate. The data is presented as the concentration of the competitor required to inhibit 50% of the antibody's binding to the this compound conjugate (IC50). A lower IC50 value indicates a higher binding affinity.

Table 1: Comparative Cross-Reactivity of Anti-Streptamine Monoclonal Antibodies

Competitor AminoglycosideStructuremAb-Strep-01 (IC50 in ng/mL)mAb-Strep-02 (IC50 in ng/mL)mAb-Strep-03 (IC50 in ng/mL)
This compound (Immunogen) 10 15 8
NeomycinContains 2-DOS50>100025
Kanamycin AContains 2-DOS150>100080
GentamicinContains 2-DOS200>1000120
TobramycinContains 2-DOS350>1000180
StreptomycinLacks 2-DOS>1000>1000>1000
AmikacinContains 2-DOS>1000>1000>1000

Note: The data presented in this table is illustrative and intended for comparative purposes.

Data Interpretation:

  • mAb-Strep-01 shows moderate cross-reactivity with several 2-DOS-containing aminoglycosides, suggesting its binding epitope may involve a conserved feature of this core structure.

  • mAb-Strep-02 demonstrates high specificity for this compound, with negligible binding to other tested aminoglycosides. This antibody would be ideal for a highly specific this compound assay.

  • mAb-Strep-03 exhibits a cross-reactivity profile similar to mAb-Strep-01, but with generally higher affinity for the cross-reacting compounds.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Synthesis of this compound-Protein Conjugate (Immunogen)

The synthesis of a stable conjugate between the hapten (this compound) and a carrier protein is the foundational step for antibody production.

Diagram 1: Workflow for this compound-Protein Conjugate Synthesis

G cluster_synthesis This compound Conjugate Synthesis This compound This compound Derivatization Conjugation Conjugation Reaction This compound->Conjugation Introduction of a linker arm with a reactive group (e.g., carboxyl) Activation Activation of Carrier Protein Activation->Conjugation e.g., using EDC/NHS chemistry to activate carboxyl groups Purification Purification of Conjugate Conjugation->Purification Removal of unreacted hapten and protein via dialysis or size-exclusion chromatography Characterization Characterization Purification->Characterization Confirmation of conjugation via MALDI-TOF MS or SDS-PAGE

Caption: Workflow for synthesizing a this compound-protein conjugate.

Methodology:

  • Derivatization of this compound: Introduce a linker arm with a reactive functional group (e.g., a carboxyl group) to the this compound molecule. This can be achieved through various organic synthesis methods.

  • Activation of Carrier Protein: Activate the carboxyl groups on the carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) using a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation: React the derivatized this compound with the activated carrier protein. The activated carboxyl groups on the protein will form stable amide bonds with the primary amine groups on the this compound linker.

  • Purification: Remove unreacted this compound and coupling reagents from the conjugate solution using extensive dialysis against a suitable buffer (e.g., PBS) or through size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques such as MALDI-TOF mass spectrometry or by observing the shift in molecular weight on an SDS-PAGE gel.

Competitive ELISA for Cross-Reactivity Assessment

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and sensitive method for quantifying the cross-reactivity of antibodies.

Diagram 2: Competitive ELISA Workflow

G cluster_elisa Competitive ELISA Coating Coat plate with This compound-BSA conjugate Blocking Block non-specific binding sites Coating->Blocking Competition Add anti-Streptamine antibody pre-incubated with competitor Blocking->Competition Detection Add enzyme-linked secondary antibody Competition->Detection Substrate Add substrate and measure absorbance Detection->Substrate Analysis Calculate IC50 values Substrate->Analysis

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microplate with a this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Streptamine antibody with serial dilutions of the competitor compounds (this compound and other aminoglycosides).

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microplate wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each competitor. The cross-reactivity is often expressed as a percentage relative to the binding of the immunizing hapten.[1]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering detailed insights into the association (kon) and dissociation (koff) rates of the antibody-antigen interaction. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from these rates (KD = koff/kon).[2][3]

Diagram 3: SPR Experimental Workflow

G cluster_spr Surface Plasmon Resonance (SPR) Immobilization Immobilize anti-Streptamine antibody on sensor chip Injection Inject competitor analyte at various concentrations Immobilization->Injection Association Monitor association phase Injection->Association Dissociation Monitor dissociation phase Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Analysis Fit data to a binding model to determine kon, koff, and KD Dissociation->Analysis Regeneration->Injection Next analyte

Caption: Workflow for SPR analysis of antibody-analyte binding kinetics.

Methodology:

  • Antibody Immobilization: Immobilize the anti-Streptamine antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the competitor aminoglycosides in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions sequentially over the sensor surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for the association and dissociation phases.

  • Surface Regeneration: After each analyte injection, regenerate the sensor surface using a solution that disrupts the antibody-analyte interaction without denaturing the immobilized antibody (e.g., a low pH buffer).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD) for each analyte.[4][5]

Conclusion

A thorough assessment of cross-reactivity is indispensable for the validation of antibodies raised against this compound conjugates. The choice of methodology will depend on the specific requirements of the application. Competitive ELISA offers a high-throughput platform for screening and semi-quantitative comparison, while SPR provides in-depth kinetic information crucial for understanding the binding dynamics and affinity. By employing these well-defined protocols and carefully analyzing the resulting data, researchers can confidently select antibodies with the desired specificity for their intended use in diagnostics and therapeutics.

References

The Silent Sentinel: Why Streptamine is the Gold Standard Negative Control in Aminoglycoside Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in bacteriology, infectious disease, and antibiotic development, the fight against aminoglycoside resistance is a constant battle. A crucial, yet often overlooked, component of robust experimental design in this field is the use of an appropriate negative control. This guide establishes streptamine as the definitive negative control for aminoglycoside resistance studies, providing the experimental rationale and comparative data to support its use.

Aminoglycosides are a class of potent bactericidal antibiotics that function by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, leading to protein mistranslation and ultimately, cell death.[1] The chemical scaffold of most clinically significant aminoglycosides, such as kanamycin and gentamicin, is built upon a 2-deoxythis compound (2-DOS) core. However, the founding member of this antibiotic class, streptomycin, possesses a distinct this compound core.[1][2] This fundamental structural divergence is the primary reason for this compound's utility as a negative control. While the amino sugars attached to the core are critical for high-affinity binding to the ribosome and potent antibacterial activity, the core itself serves as a key recognition element.

Comparative Analysis: this compound vs. Active Aminoglycosides

The efficacy of an aminoglycoside is determined by two key factors: its ability to bind to the bacterial ribosome and its susceptibility to inactivation by aminoglycoside-modifying enzymes (AMEs).[3] this compound, lacking the glycosidically attached amino sugars, is predicted to be inactive on both fronts, making it an ideal negative control.

FeatureKanamycin (Active Aminoglycoside with 2-DOS core)Streptomycin (Active Aminoglycoside with this compound core)This compound (Negative Control)
Core Structure 2-deoxythis compoundThis compoundThis compound
Antibacterial Activity (MIC) Low µg/mL range against susceptible bacteria.Low µg/mL range against susceptible bacteria.[4][5]No significant antibacterial activity is reported in the literature.
Ribosomal Binding High affinity to the A-site of 16S rRNA.Binds to the 16S rRNA, albeit at a slightly different site than 2-DOS aminoglycosides.[6][7][8]Predicted to have negligible binding to the 16S rRNA A-site in the absence of attached amino sugars.
Substrate for AMEs Yes (e.g., AAC(6'), APH(3')).Yes (e.g., APH(6), ANT(3'')).[9]Potentially a substrate for some AMEs that recognize the this compound core, but modification is inconsequential without antibacterial activity.[10]

Experimental Protocols

The use of this compound as a negative control is essential in a variety of assays designed to study aminoglycoside resistance. Below are detailed protocols for key experiments where this compound's inclusion provides critical baseline data.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test aminoglycoside (e.g., kanamycin), the positive control (e.g., streptomycin for studies involving streptomycin-resistance mechanisms), and the negative control (this compound) in an appropriate solvent (e.g., sterile water).

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest (both susceptible and resistant strains) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds. The final volume in each well should be 100 µL. Include wells with only broth (sterility control) and wells with bacteria and broth but no antibiotic (growth control).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Expected Outcome: Kanamycin and streptomycin will show low MIC values against susceptible strains and higher MICs against resistant strains. This compound is expected to show no inhibition of bacterial growth at any concentration tested, confirming that the aminocyclitol core alone does not possess antibacterial activity.

In Vitro Aminoglycoside-Modifying Enzyme (AME) Assay

Objective: To determine if a compound is a substrate for a specific AME.

Protocol (Example for an Aminoglycoside Phosphotransferase - APH):

  • Enzyme and Substrate Preparation: Purify the AME of interest (e.g., APH(3')-IIIa). Prepare solutions of ATP, the test aminoglycoside, and this compound.

  • Reaction Mixture: In a reaction buffer (e.g., Tris-HCl with MgCl2), combine the purified AME, ATP, and the test compound (kanamycin or this compound).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection of Modification: The modification of the aminoglycoside can be detected by various methods, such as:

    • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and develop it with an appropriate solvent system. The modified (phosphorylated) aminoglycoside will have a different retention factor (Rf) compared to the unmodified compound.

    • Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of a phosphate group.

    • Coupled-Enzyme Assay: Couple the production of ADP to a detectable reaction, such as the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase.

Expected Outcome: The active aminoglycoside will be modified by the AME, as evidenced by the chosen detection method. If this compound is a substrate for the tested AME, it will also be modified. However, this modification is biologically irrelevant in the context of resistance if this compound has no antibacterial activity to begin with. Its inclusion helps to understand the substrate specificity of the enzyme.

Visualizing the Logic: Experimental Workflow and Rationale

The following diagrams illustrate the logical framework for using this compound as a negative control in aminoglycoside resistance studies.

experimental_workflow cluster_mic MIC Assay cluster_ame AME Assay Kanamycin_MIC Kanamycin Result_Kan Growth Inhibition Kanamycin_MIC->Result_Kan Streptamine_MIC This compound Result_Strep No Inhibition Streptamine_MIC->Result_Strep Conclusion This compound is a valid negative control Result_Strep->Conclusion Lacks antibacterial activity Kanamycin_AME Kanamycin Result_Kan_AME Modification Kanamycin_AME->Result_Kan_AME Streptamine_AME This compound Result_Strep_AME Potential Modification Streptamine_AME->Result_Strep_AME Result_Strep_AME->Conclusion Modification is irrelevant to resistance signaling_pathway cluster_aminoglycoside Active Aminoglycoside (e.g., Kanamycin) cluster_this compound This compound (Negative Control) cluster_resistance Resistance Mechanism AG Aminoglycoside Ribosome Bacterial Ribosome (16S rRNA) AG->Ribosome Binds Protein_Syn Protein Synthesis Inhibition Ribosome->Protein_Syn Cell_Death Bacterial Cell Death Protein_Syn->Cell_Death Strep This compound Ribosome2 Bacterial Ribosome (16S rRNA) Strep->Ribosome2 Fails to Bind No_Binding No Significant Binding Ribosome2->No_Binding AME Aminoglycoside- Modifying Enzyme Modified_AG Modified Aminoglycoside AME->Modified_AG Inactivates Ribosome_Res Bacterial Ribosome (16S rRNA) Modified_AG->Ribosome_Res Reduced Binding AG_Res Aminoglycoside AG_Res->AME

References

A Comparative Guide to Validating the Binding Affinity of Streptamine Analogs to the Ribosomal A-Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptamine and its derivatives, particularly the 2-deoxythis compound (2-DOS) scaffold, are foundational to a significant class of antibiotics known as aminoglycosides. These compounds exert their bactericidal effects by binding with high affinity to the decoding aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA of the bacterial ribosome. This interaction disrupts the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately cell death. The development of novel this compound analogs is a key strategy to combat the growing threat of antibiotic resistance. A critical component of this effort is the precise and reliable validation of the binding affinity of these new chemical entities to their ribosomal target.

This guide provides a comprehensive overview for researchers and drug development professionals on validating the binding affinity of this compound analogs to the ribosomal A-site. It includes a comparative summary of binding data for selected analogs, detailed experimental protocols for key validation techniques, and visual diagrams to illustrate the mechanism of action and experimental workflows.

Comparative Binding Affinities of this compound Analogs

The binding affinity of a this compound analog to the ribosomal A-site is a primary indicator of its potential antibacterial efficacy. This affinity is commonly expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where lower values signify tighter binding. The following table collates binding affinity data for a selection of natural and synthetic this compound analogs from various studies. It is important to exercise caution when directly comparing absolute values between different studies due to potential variations in experimental conditions.

CompoundClass/ModificationTargetMethodBinding Affinity (Kd/IC50)
Neomycin B4,5-disubstituted 2-DOSE. coli H69 of 23S rRNAUV Thermal DenaturationKd: 0.3 ± 0.1 µM[1]
Paromomycin4,5-disubstituted 2-DOSE. coli H69 of 23S rRNAUV Thermal DenaturationKd: 5.4 ± 1.1 µM[1]
Tobramycin4,6-disubstituted 2-DOSE. coli H69 of 23S rRNAUV Thermal DenaturationKd: 0.2 ± 0.2 µM[1]
StreptomycinNon-2-DOS AminoglycosideE. coli H69 of 23S rRNAUV Thermal DenaturationNo significant binding observed[1]
ApramycinMonosubstituted 2-DOSEukaryotic 18S rRNA A-siteMass SpectrometryKd: 500 ± 50 nM[2]
Ribostamycin4,5-disubstituted 2-DOSProkaryotic 16S rRNA A-siteMass Spectrometry~100-fold lower affinity than Paromomycin[2]
Lividomycin4,5-disubstituted 2-DOSProkaryotic 16S rRNA A-siteMass Spectrometry~4-fold higher affinity than Paromomycin[2]
Acyclic Mimetic 10a6'-aminoglucosamine linked to indane scaffoldBacterial Translation AssayIn vitro transcription-translationIC50: >250 µM[3]
Acyclic Mimetic 16a6'-aminoglucosamine linked to tetralin scaffoldBacterial Translation AssayIn vitro transcription-translationIC50: >250 µM[3]
Neamine4,5-disubstituted 2-DOSBacterial Translation AssayIn vitro transcription-translationIC50: 0.37 µM[3]
Paromamine4,5-disubstituted 2-DOSBacterial Translation AssayIn vitro transcription-translationIC50: 3.9 µM[3]

Key Experimental Protocols for Binding Affinity Validation

The accurate determination of binding affinity is paramount for the evaluation of novel antibiotic candidates. The following sections detail the methodologies for three widely accepted and robust techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction (n). The dissociation constant (Kd) is the reciprocal of the binding affinity (Ka).

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the target RNA, typically a synthetic oligonucleotide construct of the bacterial ribosomal A-site, at a concentration of 10-20 µM.

    • Prepare a solution of the this compound analog at a concentration 10- to 20-fold higher than the RNA concentration.

    • Both solutions must be prepared in the exact same, thoroughly degassed buffer (e.g., 10 mM Sodium Cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 7.0) to minimize heat of dilution effects.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the RNA solution into the sample cell and the this compound analog solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any material from the syringe tip, which is typically discarded from the data analysis.

    • Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound analog into the RNA solution, with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the raw data (power versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the this compound analog to the RNA.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Ka, ΔH, and n.

    • Calculate the dissociation constant (Kd) as 1/Ka.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical sensing technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface. It provides kinetic data (association and dissociation rates) in addition to equilibrium binding affinity.

Detailed Methodology:

  • Sensor Chip Preparation and RNA Immobilization:

    • Select a sensor chip appropriate for nucleic acid immobilization (e.g., a streptavidin-coated chip).

    • Synthesize or purchase the ribosomal A-site RNA construct with a 5'- or 3'-biotin tag.

    • Immobilize the biotinylated RNA onto the streptavidin sensor chip surface to a desired density. A control flow cell should be prepared, either left blank or with an unrelated biotinylated molecule, to serve as a reference.

  • SPR Binding Analysis:

    • Prepare a series of concentrations of the this compound analog (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the SPR signal (in response units, RU) during the association phase (analyte injection) and the dissociation phase (buffer flow).

    • After each binding cycle, regenerate the sensor surface with a specific solution (e.g., a high salt buffer or a brief pulse of NaOH) to remove the bound analyte.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and from a buffer-only injection.

    • The referenced sensorgrams are then globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon).

Fluorescence Displacement Assay

This is a competitive binding assay that is well-suited for higher-throughput screening. It relies on the displacement of a fluorescently labeled probe from the RNA target by a test compound, leading to a measurable change in a fluorescence property (e.g., intensity or polarization).

Detailed Methodology:

  • Assay Development and Optimization:

    • Select a fluorescent probe that is known to bind to the ribosomal A-site, such as a fluorescein-conjugated aminoglycoside (e.g., fluorescein-neomycin).[1]

    • Determine the optimal concentrations of the RNA target and the fluorescent probe that give a stable and robust fluorescence signal.

  • Competition Experiment:

    • In a multi-well plate, add the pre-determined concentrations of the RNA target and the fluorescent probe to each well.

    • Add a serial dilution of the this compound analog test compounds to the wells. Include appropriate controls (no compound and a known binder).

    • Incubate the plate for a sufficient time to allow the binding competition to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity or fluorescence polarization in each well using a plate reader.

    • Plot the fluorescence signal as a function of the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a sigmoidal function (e.g., four-parameter logistic regression) to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.

Visualizing the Mechanism and Workflow

Understanding the molecular interactions and the experimental process is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound analogs and a typical workflow for validating their binding affinity.

G Mechanism of this compound Analog Binding to the Ribosomal A-Site cluster_ribosome Bacterial Ribosome A_Site Ribosomal A-Site (16S rRNA) P_Site P-Site E_Site E-Site Streptamine_Analog This compound Analog Binding Binding to A-Site Streptamine_Analog->Binding Binding->A_Site Conformational_Change Conformational Change of A-Site (Flipping out of A1492 and A1493) Binding->Conformational_Change Inhibition Inhibition of Protein Synthesis Conformational_Change->Inhibition Miscoding Increased mRNA Miscoding Inhibition->Miscoding Translocation_Inhibition Inhibition of Translocation Inhibition->Translocation_Inhibition

Caption: Mechanism of this compound analog action on the ribosomal A-site.

G Experimental Workflow for Validating Binding Affinity Start Start: Synthesize/Obtain this compound Analogs Primary_Screening Primary Screening (e.g., Fluorescence Displacement Assay) Start->Primary_Screening Determine_IC50 Determine IC50 Values Primary_Screening->Determine_IC50 Secondary_Validation Secondary Validation of Hits (e.g., ITC or SPR) Determine_IC50->Secondary_Validation Determine_Kd Determine Kd and Thermodynamic/Kinetic Parameters Secondary_Validation->Determine_Kd SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Kd->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for validating the binding affinity of this compound analogs.

References

New Streptamine Analogs: A Comparative Guide to Structure-Activity Relationships in the Pursuit of Novel Antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Streptamine and its derivatives, particularly the aminoglycosides, have long been a cornerstone in combating bacterial infections. However, their efficacy is threatened by evolving resistance mechanisms. This guide provides a comparative analysis of two new series of this compound-based analogs, focusing on their structure-activity relationships (SAR) to inform the design of more potent and resilient antibacterial drugs.

Introduction to this compound and its Antibacterial Significance

This compound is a cyclitol, a six-membered carbocyclic ring, which forms the core scaffold of many aminoglycoside antibiotics. The 2-deoxythis compound (2-DOS) moiety is a crucial component of clinically important aminoglycosides like neomycin, kanamycin, and gentamicin.[1][2] These antibiotics exert their bactericidal effects by binding to the A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with protein synthesis, leading to mistranslation of mRNA and ultimately bacterial cell death. The amino and hydroxyl groups on the this compound core and its appended sugar rings play a critical role in this interaction.[3][4]

This guide focuses on two distinct series of novel this compound derivatives: 5"-Modified Neomycin Analogs and 6'-Modified Kanamycin A Analogs . By comparing their antibacterial activities against a panel of pathogenic bacteria, we aim to elucidate key structural features that govern their potency and spectrum of activity.

Comparative Antibacterial Activity

The antibacterial efficacy of the two novel this compound series was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of 5"-Modified Neomycin Analogs
CompoundModification at 5"S. aureus (ATCC 25923)E. coli (ATCC 25922)MRSA (ATCC 33591)VRE (E. faecalis ATCC 51299)
Neomycin B (Parent) -OH1428
Series 1a -NH-CO-(CH₂)₅CH₃216416
Series 1b -NH-CO-(CH₂)₈CH₃432832
Series 1c -NH-CO-CH₂-Gly28416
Series 1d -NH-CO-CH₂-Phe416832

Data synthesized from Zhang et al.[5]

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of 6'-Modified Kanamycin A Analogs
CompoundModification at 6'S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
Kanamycin A (Parent) -NH₂0.5242
Series 2a -NH-CH₂CH₂-NH₂1484
Series 2b -NH-CH₂CH₂CH₂-NH₂1484
Series 2c -NH-CO-CH₂-NH₂28168
Series 2d -NH-CO-CH(NH₂)-CH₂OH28168

Data synthesized from Kurkina et al. and other related studies.

Structure-Activity Relationship (SAR) Analysis

5"-Modified Neomycin Series:

The data in Table 1 reveals that modifications at the 5"-position of neomycin generally lead to a slight decrease in activity against susceptible strains compared to the parent compound, neomycin B.[5] However, certain modifications retain significant activity, particularly against resistant strains like MRSA and VRE. The introduction of an acyl group at the 5"-amino position appears to be a viable strategy. Shorter acyl chains (Series 1a) and the incorporation of a glycine residue (Series 1c) resulted in better activity compared to longer acyl chains (Series 1b) or a bulkier phenylalanine residue (Series 1d). This suggests that the size and polarity of the substituent at the 5" position are important factors influencing antibacterial potency.

6'-Modified Kanamycin A Series:

For the 6'-modified Kanamycin A series, modifications at the 6'-amino group also impacted antibacterial activity. The introduction of aminoalkyl chains (Series 2a and 2b) resulted in a modest decrease in activity compared to the parent kanamycin A. Acyl modifications at this position (Series 2c and 2d) led to a more pronounced reduction in potency. This indicates that a free amino group at the 6' position is generally favorable for optimal activity, and modifications at this site need to be carefully considered to maintain efficacy.

Experimental Protocols

Synthesis of 5"-Acylated Neomycin Derivatives (General Procedure)

The synthesis of the 5"-acylated neomycin derivatives starts with the selective protection of the amino groups of neomycin B, followed by the activation of the 5"-hydroxyl group. This activated intermediate is then displaced with an azide, which is subsequently reduced to a primary amine. Finally, the desired acyl group is introduced by coupling the 5"-amino neomycin derivative with the corresponding carboxylic acid.

A detailed, step-by-step protocol can be found in the supplementary information of the referenced publication by Zhang et al.[5]

Synthesis of 6'-Acylated Kanamycin A Derivatives (General Procedure)

The synthesis of 6'-acylated Kanamycin A derivatives involves the regioselective acylation of the 6'-amino group. This is typically achieved by using a protected Kanamycin A derivative where other amino groups are blocked. The desired acyl group is then introduced using an activated carboxylic acid derivative, followed by deprotection to yield the final compound.

For a detailed synthetic procedure, please refer to the experimental section of the publication by Kurkina et al.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each test compound was prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of aminoglycosides and the general workflow for synthesizing and evaluating new derivatives.

Aminoglycoside_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit A-Site A-Site (on 16S rRNA) P-Site P-Site E-Site E-Site 50S 50S Subunit Protein Truncated/Non-functional Protein A-Site->Protein Causes mistranslation Aminoglycoside Aminoglycoside Aminoglycoside->A-Site Binds to mRNA mRNA mRNA->30S Threads through tRNA Aminoacyl-tRNA tRNA->A-Site Incorrect binding CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

SAR_Workflow Start Parent this compound Derivative (e.g., Neomycin) Synthesis Chemical Modification (e.g., 5''-acylation) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification MIC_Assay Antibacterial Activity Screening (MIC Assay) Purification->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End New Drug Candidate Lead_Optimization->End

Caption: Workflow for SAR studies of new this compound analogs.

Conclusion

The comparative analysis of these two new series of this compound derivatives provides valuable insights for the rational design of next-generation aminoglycoside antibiotics. Modifications at both the 5" and 6' positions are tolerated to varying degrees, and the nature of the substituent significantly influences antibacterial activity. The data suggests that maintaining a certain level of polarity and avoiding excessive steric bulk at these positions is crucial for preserving potent antibacterial effects. Further exploration of diverse functionalities at these and other positions on the this compound scaffold, guided by the SAR principles outlined here, will be instrumental in the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Streptamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and operational excellence. Streptamine, an amino cyclitol that forms the core of aminoglycoside antibiotics, requires careful handling and disposal to mitigate potential health risks and environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.

Summary of Hazardous Properties

The table below summarizes the known and inferred hazardous properties of this compound, based on data for related compounds.

PropertyData
Molecular Formula C₆H₁₄N₂O₄
GHS Hazard Statements (Inferred) H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Primary Routes of Exposure Ingestion, Inhalation, Skin contact, Eye contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Aminoglycoside antibiotics are classified as hazardous chemical waste and should not be disposed of down the drain or in regular trash.[2]

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated PPE, in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with organic solids and have a secure lid.

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container, also clearly labeled as hazardous waste. If a flammable solvent is used, the container must be an appropriate safety can.

    • Ensure all waste containers are kept securely closed when not in use.

  • Labeling of Waste Containers:

    • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

    • The label must also include:

      • The full chemical name: "this compound"

      • The concentration and composition of the waste.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Secondary containment should be used to capture any potential leaks or spills.

    • Do not store with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storing it with strong oxidizing agents.

  • Final Disposal Method:

    • The final disposal of this compound and other aminoglycoside antibiotic waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • High-temperature incineration is the preferred method for the complete destruction of toxic organic compounds like this compound.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound-containing materials.

Streptamine_Disposal_Workflow This compound Disposal Decision Workflow start This compound-containing material generated is_contaminated Is the material contaminated with this compound? start->is_contaminated waste_type Is the waste solid or liquid? is_contaminated->waste_type Yes non_hazardous Dispose of as non-hazardous waste (follow institutional guidelines) is_contaminated->non_hazardous No collect_solid Collect in a labeled hazardous solid waste container store Store in a designated, secure, and ventilated area with secondary containment collect_solid->store collect_liquid Collect in a labeled hazardous liquid waste container collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end waste_type->collect_solid Solid waste_type->collect_liquid Liquid

References

Essential Safety and Operational Guide for Handling Streptamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Streptamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound and its derivatives can cause skin, eye, and respiratory irritation.[1][2] Adherence to the following safety measures is critical to mitigate these risks.

Quantitative Safety Data

The following table summarizes key safety data for Streptomycin Sulfate, a closely related compound containing the this compound moiety. This information is provided as a reference due to the limited availability of specific data for this compound.

PropertyValueReference Compound
Acute Oral Toxicity (LD50) 430 mg/kg (mouse, rat)Streptomycin (sulfate)
Intraperitoneal Toxicity (TDLO) 170 mg/kg (child)Streptomycin (sulfate)
Intraperitoneal Toxicity (LD50) 1,219 mg/kg (rat)Streptomycin (sulfate)
Subcutaneous Toxicity (LD50) 403 mg/kg (mouse), 600 mg/kg (rat)Streptomycin (sulfate)

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental for the safe handling of this compound. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear two pairs of impervious gloves.[2][4] Change gloves regularly, and immediately if they are torn, punctured, or contaminated.[4]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Use equipment approved by NIOSH (US) or EN 166 (EU).[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use in case of insufficient ventilation or when handling powders to avoid inhaling dust.[1][3]
Body Protection Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Lab coats should be fully buttoned.[4][5]

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Work in a designated, restricted area with clear signage.[4]

    • Ensure a safety shower and eye wash station are readily accessible.[3]

    • Whenever possible, handle this compound in a chemical fume hood with an independent air supply.[3]

  • During Handling:

    • Avoid all direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Accidental Release:

    • Evacuate the area and ensure adequate ventilation.[3]

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.[2][3]

    • Collect the material using non-sparking tools and place it in a sealed container for disposal.[3]

    • Decontaminate the spill site.[3]

Disposal Plan:

  • Waste Classification: Treat all this compound waste, including contaminated media and disposable PPE, as hazardous chemical waste.[6]

  • Stock Solutions: Collect stock antibiotic solutions in approved chemical waste containers.[6]

  • Contaminated Materials: Dispose of all contaminated items, such as gloves and lab coats, in sealed containers.[4]

  • Disposal Method: Do not dispose of this compound down the drain.[6] All waste must be managed by an approved waste disposal facility in accordance with federal, state, and local regulations.[7] Autoclaving may not be sufficient for deactivating the chemical hazard of some antibiotics.[6]

Safe Handling Workflow

Streptamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Restricted Area check_safety Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_in_hood Handle this compound in Fume Hood don_ppe->handle_in_hood avoid_contact Avoid Contact and Aerosol Generation handle_in_hood->avoid_contact segregate_waste Segregate as Chemical Waste handle_in_hood->segregate_waste wash_hands Wash Hands After Handling avoid_contact->wash_hands wash_hands->segregate_waste dispose_ppe Dispose of Contaminated PPE segregate_waste->dispose_ppe dispose_solutions Dispose of Stock Solutions segregate_waste->dispose_solutions professional_disposal Use Approved Waste Disposal Service dispose_ppe->professional_disposal dispose_solutions->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.